molecular formula C28H46O B1234732 Vitamin D4 CAS No. 511-28-4

Vitamin D4

Katalognummer: B1234732
CAS-Nummer: 511-28-4
Molekulargewicht: 398.7 g/mol
InChI-Schlüssel: DIPPFEXMRDPFBK-JPWDPSJFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vitamin D4 is it is present in mushrooms. It has a role as a fungal metabolite. It is a vitamin D and a seco-ergostane.

Eigenschaften

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h12-13,19-20,22,25-27,29H,4,7-11,14-18H2,1-3,5-6H3/b23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPPFEXMRDPFBK-JPWDPSJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026994
Record name Vitamin D4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511-28-4
Record name Vitamin D4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vitamin D4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vitamin D4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-secoergosta-5(Z),7(E),10(19)-trien-3β-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.389
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VITAMIN D4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN41X73N6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Isolation of Vitamin D4 from Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin D4 (22,23-dihydroergocalciferol) is a lesser-known vitamer of the vitamin D family, primarily found in fungi. Its discovery and isolation have been subjects of increasing interest due to the growing recognition of mushrooms as a significant non-animal source of vitamin D. This technical guide provides a comprehensive overview of the discovery, isolation, and biochemical characteristics of this compound from fungal sources. It includes detailed experimental protocols for its extraction and purification, quantitative data on its prevalence in various mushroom species, and a depiction of its proposed signaling pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are exploring the potential of this compound.

Introduction

Vitamin D is a group of fat-soluble secosteroids essential for calcium homeostasis and bone metabolism in vertebrates.[1] While Vitamin D3 (cholecalciferol) is primarily synthesized in the skin of animals upon exposure to sunlight, and Vitamin D2 (ergocalciferol) is the main form found in fungi, other vitamers also exist. Among these is this compound, a structural analog of Vitamin D2.

The discovery of this compound in fungi, particularly in mushrooms, has highlighted the diversity of vitamin D compounds in nature. This compound is produced from its precursor, 22,23-dihydroergosterol (ergosta-5,7-dienol), through a photochemical reaction initiated by ultraviolet (UV) irradiation, similar to the synthesis of Vitamin D2 from ergosterol.[2][3] The presence of both Vitamin D2 and D4 in UV-exposed mushrooms makes them a unique dietary source of multiple vitamin D vitamers.[3][4]

This guide will delve into the technical aspects of this compound, from its initial identification to the detailed methodologies required for its isolation and characterization.

Discovery and Occurrence in Fungi

The identification of this compound in edible mushrooms was a significant finding that expanded our understanding of vitamin D sources. An unknown compound with a UV spectrum consistent with vitamin D was observed during routine HPLC analysis of mushroom extracts.[2][3] Subsequent analysis using liquid chromatography-mass spectrometry (LC-MS) confirmed the identity of this compound as this compound (22-dihydroergocalciferol).[2][4]

This compound is not typically present in significant amounts in commercially grown mushrooms, as they are often cultivated in the dark.[5] However, upon exposure to UV light, either from sunlight or artificial sources, the precursor 22,23-dihydroergosterol is converted to prethis compound, which then thermally isomerizes to this compound. Consequently, wild mushrooms and commercially produced mushrooms treated with UV light are the primary sources of this vitamer.[3][4]

Quantitative Data

The concentration of this compound and its precursor, 22,23-dihydroergosterol, varies among different mushroom species and is highly dependent on the extent of UV exposure. The following tables summarize the quantitative data reported in the literature.

Table 1: this compound Content in Various Mushroom Species After UV Exposure

Mushroom SpeciesThis compound Content (µ g/100 g fresh weight)Reference
Portabella (UV-enhanced)0.2–7.0[2]
Maitake (from one supplier)22.5–35.4[2]
Oyster (one composite)6.29[2][3]
Morel>2.0 (in samples where detected)[2][3]
Chanterelle>2.0 (in samples where detected)[2][3]
White ButtonNot detected[3]
Enokitake (UV-B exposed for 3h)6504.61 ± 21.74 (µ g/100 g dry weight)
Brown Hon Shimeji (UV-B exposed for 3h)1702.47 ± 0.93 (µ g/100 g dry weight)

Table 2: 22,23-Dihydroergosterol (this compound Precursor) Content in Various Mushroom Species

Mushroom Species22,23-Dihydroergosterol Content (mg/100 g)Reference
Various Composites4.49–16.5[2][3]

Experimental Protocols

The isolation and purification of this compound from fungi involve a multi-step process that includes extraction, saponification to remove interfering lipids, and chromatographic separation.

Extraction of Sterols from Mushroom Samples

This protocol describes a general method for the extraction of total sterols, including this compound and its precursor, from mushroom tissue.

Protocol 1: Solid-Liquid Extraction of Sterols

  • Sample Preparation: Lyophilize fresh mushroom samples to a constant weight and grind them into a fine powder.

  • Extraction:

    • Weigh approximately 2 g of the dried mushroom powder into a flask.

    • Add 50 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

    • Agitate the mixture using a sonicator or a shaker for 1-2 hours at room temperature.

    • Centrifuge the mixture at 3000 x g for 10 minutes and collect the supernatant.

    • Repeat the extraction process on the pellet two more times.

    • Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

Saponification

Saponification is a critical step to hydrolyze triglycerides and other esters, which can interfere with the subsequent analysis.

Protocol 2: Alkaline Saponification

  • Reaction Setup:

    • Dissolve the dried extract from Protocol 1 in 50 mL of 10% (w/v) potassium hydroxide (B78521) in 95% ethanol.

    • Add a small amount of an antioxidant, such as ascorbic acid, to prevent the degradation of vitamin D.

  • Hydrolysis:

    • Reflux the mixture at 80°C for 1-2 hours with constant stirring.

    • Cool the solution to room temperature.

Liquid-Liquid Extraction of Unsaponifiable Matter

Following saponification, the unsaponifiable fraction containing the sterols is extracted.

Protocol 3: Extraction of Sterols

  • Extraction:

    • Transfer the cooled saponified mixture to a separatory funnel.

    • Add 50 mL of n-hexane and shake vigorously for 2-3 minutes.

    • Allow the layers to separate and collect the upper hexane (B92381) layer.

    • Repeat the extraction of the aqueous layer two more times with fresh n-hexane.

  • Washing:

    • Combine the hexane extracts and wash them with an equal volume of distilled water to remove any remaining alkali.

    • Repeat the washing step until the aqueous layer is neutral (pH 7).

  • Drying and Concentration:

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Filter the solution and evaporate the hexane under a stream of nitrogen or using a rotary evaporator.

Purification by High-Performance Liquid Chromatography (HPLC)

The final purification of this compound is achieved using HPLC.

Protocol 4: Semi-Preparative HPLC Purification

  • Sample Preparation: Reconstitute the dried extract from Protocol 3 in a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and methanol).

  • HPLC System:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile, methanol, and/or water. A mobile phase of acetonitrile/methanol (1:1) has been shown to separate Vitamin D3 and D4.[4]

    • Detection: UV detector set at 265 nm.

  • Fraction Collection: Collect the fraction corresponding to the retention time of a this compound standard. The identity and purity of the collected fraction should be confirmed by analytical HPLC and LC-MS.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Isolation

experimental_workflow start Mushroom Sample (UV-exposed) extraction Solid-Liquid Extraction (Chloroform:Methanol) start->extraction saponification Alkaline Saponification (Ethanolic KOH) extraction->saponification l_l_extraction Liquid-Liquid Extraction (n-Hexane) saponification->l_l_extraction purification Semi-Preparative HPLC (C18 Column) l_l_extraction->purification analysis Analysis (Analytical HPLC, LC-MS) purification->analysis end Isolated this compound analysis->end

Caption: Workflow for the isolation and purification of this compound from mushrooms.

Biosynthesis of this compound in Fungi

biosynthesis_pathway precursor 22,23-Dihydroergosterol (in Fungi) previtamin_d4 Prethis compound precursor->previtamin_d4 Photochemical Reaction uv_light UV Light vitamin_d4 This compound (22,23-Dihydroergocalciferol) previtamin_d4->vitamin_d4 Non-enzymatic thermal_isomerization Thermal Isomerization

Caption: Biosynthetic pathway of this compound in fungi upon UV exposure.

Proposed Signaling Pathway of this compound

The biological effects of vitamin D are mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[1] While specific binding affinity data for this compound is not extensively reported, it is expected to follow the canonical signaling pathway of other vitamin D analogs.

signaling_pathway cluster_cell Target Cell D4_in This compound VDR Vitamin D Receptor (VDR) D4_in->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds transcription Gene Transcription VDRE->transcription Regulates response Biological Response (e.g., Calcium Homeostasis, Immune Modulation) transcription->response

Caption: Proposed genomic signaling pathway for this compound via the Vitamin D Receptor.

Biological Activity and Potency

The biological activity of this compound is attributed to its ability to bind to and activate the VDR, leading to the modulation of target gene expression. While direct comparisons are limited, studies on the relative efficacy of different vitamin D forms provide some context. It has been suggested that Vitamin D2 is less potent than Vitamin D3 in raising and maintaining serum 25-hydroxyvitamin D levels in humans. The potency of this compound relative to D2 and D3 is an area that requires further investigation.

The activation of the VDR by this compound initiates a cascade of events, including the heterodimerization with the Retinoid X Receptor (RXR), binding to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, and the recruitment of co-activator or co-repressor complexes to regulate transcription.

Conclusion

The discovery of this compound in fungi has broadened the landscape of vitamin D research, presenting a naturally occurring vitamer with potential physiological significance. This guide has provided a detailed overview of the technical aspects related to the discovery and isolation of this compound, including methodologies for its extraction, purification, and analysis. The provided quantitative data and pathway visualizations offer a framework for researchers and professionals in the field. Further studies are warranted to fully elucidate the biological potency and potential therapeutic applications of this compound.

References

The Crossroads of Fungal Sterol Synthesis: A Technical Guide to the 22-Dihydroergocalciferol Biosynthetic Pathway in Mushrooms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the biosynthetic pathway of 22-dihydroergocalciferol (Vitamin D₄) in mushrooms is now available for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of the biochemical route leading to this lesser-known form of vitamin D, offering insights into its relationship with the well-established ergosterol (B1671047) pathway and highlighting key enzymatic control points.

The guide elucidates that the synthesis of 22-dihydroergocalciferol originates from a critical branch point in the late stages of the ergosterol biosynthetic pathway. The precursor to vitamin D₄, 22,23-dihydroergosterol, is formed when the sterol intermediate, ergosta-5,7,24(28)-trienol, bypasses the C-22 desaturation step normally catalyzed by the enzyme ERG5 (C-22 sterol desaturase). This diversion leads to a substrate that is subsequently acted upon by C-24 sterol reductase (ERG4), resulting in the formation of 22,23-dihydroergosterol. Upon exposure to ultraviolet (UV) radiation, 22,23-dihydroergosterol is then converted to 22-dihydroergocalciferol (Vitamin D₄).

This whitepaper summarizes key quantitative data on sterol composition in various mushroom species, presents detailed experimental protocols for the extraction and analysis of these critical sterols, and includes mandatory visualizations of the biosynthetic and experimental workflows to facilitate a deeper understanding of the processes involved.

Core Biosynthetic Pathway

The biosynthesis of 22-dihydroergocalciferol is intrinsically linked to the ergosterol pathway, diverging at a key enzymatic step. The following diagram illustrates this pivotal branch point.

22-Dihydroergocalciferol Biosynthesis cluster_divergence Divergence Point Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Multiple Steps Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Mevalonate Pathway->Farnesyl Pyrophosphate (FPP) Multiple Steps Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene ERG9 Lanosterol Lanosterol Squalene->Lanosterol ERG1, ERG7 Zymosterol Zymosterol Lanosterol->Zymosterol Multiple Steps (ERG11, ERG24, ERG25, ERG26, ERG27) Fecosterol Fecosterol Zymosterol->Fecosterol ERG6 Episterol Episterol Fecosterol->Episterol ERG2 Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol ERG3 Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,24(28)-trienol->Ergosta-5,7,22,24(28)-tetraenol ERG5 (C-22 Desaturation) 22,23-Dihydroergosterol\n(Ergosta-5,7-dienol) 22,23-Dihydroergosterol (Ergosta-5,7-dienol) Ergosta-5,7,24(28)-trienol->22,23-Dihydroergosterol\n(Ergosta-5,7-dienol) ERG4 (C-24 Reduction) Bypass of ERG5 Ergosterol Ergosterol Ergosta-5,7,22,24(28)-tetraenol->Ergosterol ERG4 (C-24 Reduction) 22-Dihydroergocalciferol\n(Vitamin D4) 22-Dihydroergocalciferol (this compound) 22,23-Dihydroergosterol\n(Ergosta-5,7-dienol)->22-Dihydroergocalciferol\n(this compound) UV Light

Biosynthetic pathway of 22-dihydroergocalciferol in mushrooms.

Quantitative Data on Sterol Composition

The relative abundance of ergosterol and its precursor to vitamin D₄, 22,23-dihydroergosterol, varies among different mushroom species. The following tables summarize the concentrations of these key sterols as reported in the literature.

Table 1: Concentration of Ergosterol and 22,23-Dihydroergosterol in Various Mushroom Species

Mushroom SpeciesErgosterol (mg/100g fresh weight)22,23-Dihydroergosterol (mg/100g fresh weight)Reference
White Button (Agaricus bisporus)48.7 - 57.84.49 - 5.51[1]
Crimini (Agaricus bisporus)52.1 - 63.24.87 - 5.99[1]
Portabella (Agaricus bisporus)46.5 - 68.94.38 - 6.47[1]
Shiitake (Lentinula edodes)79.0 - 90.86.89 - 8.89[1]
Maitake (Grifola frondosa)58.7 - 108.75.14 - 8.16[1]
Oyster (Pleurotus ostreatus)49.9 - 71.55.23 - 7.55[1]
Enoki (Flammulina velutipes)30.1 - 40.913.8 - 18.0[1]
Morel (Morchella esculenta)21.0 - 31.63.53 - 4.95[1]
Chanterelle (Cantharellus cibarius)40.2 - 65.84.12 - 6.78[1]

Experimental Protocols

A critical aspect of studying the 22-dihydroergocalciferol pathway is the accurate extraction and analysis of the lipophilic sterol components from the fungal matrix.

Protocol 1: Extraction and Saponification of Mushroom Sterols

This protocol outlines a standard method for the extraction of total sterols from mushroom tissue, a necessary first step for subsequent analysis.

Sterol_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Saponification cluster_separation Separation cluster_analysis Analysis Homogenize Mushroom Tissue Homogenize Mushroom Tissue Lyophilize (Freeze-dry) Lyophilize (Freeze-dry) Homogenize Mushroom Tissue->Lyophilize (Freeze-dry) Add Ethanolic KOH Add Ethanolic KOH Lyophilize (Freeze-dry)->Add Ethanolic KOH Incubate at 80-90°C Incubate at 80-90°C Add Ethanolic KOH->Incubate at 80-90°C Saponification Add Water & Hexane Add Water & Hexane Incubate at 80-90°C->Add Water & Hexane Vortex & Centrifuge Vortex & Centrifuge Add Water & Hexane->Vortex & Centrifuge Collect Hexane Layer (Contains Sterols) Collect Hexane Layer (Contains Sterols) Vortex & Centrifuge->Collect Hexane Layer (Contains Sterols) Evaporate to Dryness Evaporate to Dryness Collect Hexane Layer (Contains Sterols)->Evaporate to Dryness Reconstitute in Solvent Reconstitute in Solvent Evaporate to Dryness->Reconstitute in Solvent GC-MS or HPLC Analysis GC-MS or HPLC Analysis Reconstitute in Solvent->GC-MS or HPLC Analysis

Workflow for the extraction and analysis of fungal sterols.

Methodology:

  • Sample Preparation: Fresh mushroom tissue is homogenized and then lyophilized to remove water.

  • Saponification: The dried mushroom powder is resuspended in an alcoholic potassium hydroxide (B78521) (KOH) solution and incubated at a high temperature (e.g., 80-90°C). This process breaks down cell membranes and hydrolyzes sterol esters, releasing free sterols.

  • Extraction: After saponification, water and a non-polar solvent, such as n-hexane or petroleum ether, are added to the mixture. Vigorous mixing followed by centrifugation separates the mixture into aqueous and organic layers. The sterols partition into the non-polar organic layer.

  • Isolation: The organic layer containing the sterols is carefully collected. This extraction step is typically repeated multiple times to ensure complete recovery.

  • Concentration: The pooled organic extracts are evaporated to dryness under a stream of nitrogen gas.

  • Analysis: The dried sterol extract is then redissolved in a suitable solvent for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Quantitative Analysis of Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying different sterols based on their volatility and mass fragmentation patterns.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or similar.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp 1: Increase to 250°C at 10°C/min, hold for 5 min.

    • Ramp 2: Increase to 300°C at 5°C/min, hold for 10 min.

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 50-600.

Derivatization:

Prior to GC-MS analysis, sterols are often derivatized to increase their volatility and improve chromatographic separation. A common method is silylation, where the hydroxyl group of the sterol is converted to a trimethylsilyl (B98337) (TMS) ether using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

Data Analysis:

Sterols are identified by comparing their retention times and mass spectra to those of authentic standards and by searching mass spectral libraries (e.g., NIST/Wiley). Quantification is typically performed by creating a calibration curve with known concentrations of sterol standards and an internal standard (e.g., epicoprostanol).

Protocol 3: Separation of Ergosterol and 22,23-Dihydroergosterol by High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable alternative for the analysis of sterols, particularly for quantifying compounds without the need for derivatization.

Instrumentation and Conditions:

  • HPLC System: Agilent 1100 series or equivalent with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and acetonitrile (B52724) (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 282 nm for ergosterol and 22,23-dihydroergosterol (due to the conjugated diene system in the B-ring).

Quantification:

Quantification is achieved by comparing the peak areas of the analytes in the sample to a calibration curve constructed from injections of known concentrations of pure ergosterol and 22,23-dihydroergosterol standards.

Signaling Pathways and Logical Relationships

The regulation of the ergosterol biosynthesis pathway is complex and involves feedback mechanisms at the transcriptional and post-transcriptional levels. The decision point for the synthesis of 22,23-dihydroergosterol is primarily dependent on the activity and substrate availability for the ERG5 enzyme.

Regulatory_Logic Ergosterol Levels Ergosterol Levels SREBP Pathway SREBP Pathway Ergosterol Levels->SREBP Pathway Low levels activate ERG Gene Expression ERG Gene Expression SREBP Pathway->ERG Gene Expression Upregulates Ergosterol Biosynthesis Rate Ergosterol Biosynthesis Rate ERG Gene Expression->Ergosterol Biosynthesis Rate Increases Ergosterol Biosynthesis Rate->Ergosterol Levels Increases ERG5 Activity ERG5 Activity Ergosterol Synthesis Ergosterol Synthesis ERG5 Activity->Ergosterol Synthesis Leads to Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol->ERG5 Activity Substrate 22,23-Dihydroergosterol Synthesis 22,23-Dihydroergosterol Synthesis Ergosta-5,7,24(28)-trienol->22,23-Dihydroergosterol Synthesis Bypasses ERG5

Logical relationships in the regulation of sterol biosynthesis.

This technical guide provides a foundational understanding of the 22-dihydroergocalciferol biosynthetic pathway in mushrooms. The presented data and protocols offer a valuable resource for researchers investigating fungal sterol metabolism and for professionals in drug development targeting this essential fungal pathway. Further research is warranted to elucidate the specific kinetic parameters of the enzymes involved and the physiological role of Vitamin D₄ in fungi.

References

The Enigmatic Role of Vitamin D4 in Fungal Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Vitamin D4 (22-dihydroergocalciferol) and its precursor, 22,23-dihydroergosterol, are established constituents of various fungal species, particularly mushrooms. The synthesis of this compound is induced by ultraviolet (UV) radiation, converting the precursor into its active form. While analytical methods for the quantification of this compound in fungal matrices are well-documented, and its presence as a nutritional source for humans is recognized, its endogenous biological role within fungal physiology remains a largely unexplored and enigmatic area of mycology. This technical guide provides a comprehensive overview of the current state of knowledge, detailing the biosynthesis of this compound, its quantitative occurrence in fungi, and the broader context of the ergosterol (B1671047) biosynthesis pathway from which its precursor is derived. This guide also presents detailed experimental protocols for the analysis of fungal sterols and discusses the known antifungal properties of externally applied vitamin D compounds. Acknowledging the significant gap in the literature, this document also speculates on potential physiological roles for this compound in fungi and outlines future research directions to elucidate its function. This guide is intended for researchers, scientists, and drug development professionals in mycology, biochemistry, and pharmacology.

Introduction: Fungal Sterols and the Discovery of this compound

Fungal cell membranes are characterized by the presence of unique sterols, with ergosterol being the most prominent and well-studied. Ergosterol is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1] The biosynthetic pathway of ergosterol is a critical aspect of fungal biology and a primary target for many antifungal drugs.[1]

In addition to ergosterol, a variety of other sterols are present in fungi. Among these is 22,23-dihydroergosterol, a direct precursor to this compound. This compound is formed when fungi are exposed to UV light, in a photochemical reaction analogous to the synthesis of Vitamin D2 from ergosterol.[2] While the occurrence of this compound in mushrooms has been confirmed and quantified, its specific physiological purpose for the fungus itself is not yet understood.[2][3] This guide synthesizes the available information and highlights the areas where further investigation is needed to unravel the biological significance of this compound in fungi.

Biosynthesis of this compound in Fungi

The formation of this compound in fungi is a photochemical process initiated by UV radiation. The precursor molecule, 22,23-dihydroergosterol, which is an intermediate in the broader sterol biosynthesis pathway, undergoes a conformational change upon absorbing UV light to form pre-vitamin D4. This unstable intermediate then thermally isomerizes to the more stable this compound.[2]

This compound Biosynthesis Precursor 22,23-dihydroergosterol UV UV Radiation PreVitaminD4 Pre-Vitamin D4 VitaminD4 This compound (22-dihydroergocalciferol) PreVitaminD4->VitaminD4 Thermal Isomerization UV->PreVitaminD4 Photochemical Conversion

Figure 1: Simplified pathway of this compound synthesis in fungi.

Occurrence and Quantitative Data of this compound and its Precursor

This compound and its precursor, 22,23-dihydroergosterol, have been identified and quantified in a range of mushroom species. The concentrations can vary significantly depending on the species and the extent of UV exposure.[2][3]

Mushroom SpeciesThis compound (µ g/100 g fresh weight)22,23-dihydroergosterol (mg/100 g fresh weight)Reference
White Button (UV-treated)1.95 - 2.74Not Reported[2]
Portabella (UV-enhanced)0.2 - 7.0Not Reported[3]
Maitake (UV-enhanced)22.5 - 35.4Not Reported[3]
Oyster6.29 (in one composite)4.49 - 8.89[3]
Morel>2.0 (in some samples)Not Reported[3]
Chanterelle>2.0 (in some samples)Not Reported[3]
EnokiDetectable16.5[2]

The Ergosterol Biosynthesis Pathway: Source of the this compound Precursor

The precursor to this compound, 22,23-dihydroergosterol, is synthesized as part of the larger ergosterol biosynthesis pathway. This complex pathway starts from acetyl-CoA and involves numerous enzymatic steps. Understanding this pathway is crucial as it dictates the availability of the precursor for this compound synthesis. The deletion of genes in this pathway can lead to the accumulation of various sterol intermediates and often impacts fungal growth and viability.[4]

Ergosterol Pathway cluster_early Early Pathway cluster_late Late Pathway (Sterol Synthesis) Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol 22,23-dihydroergosterol 22,23-dihydroergosterol Episterol->22,23-dihydroergosterol Ergosta-5,7-dienol Ergosta-5,7-dienol 22,23-dihydroergosterol->Ergosta-5,7-dienol This compound (upon UV exposure) This compound (upon UV exposure) 22,23-dihydroergosterol->this compound (upon UV exposure) Ergosterol Ergosterol Ergosta-5,7-dienol->Ergosterol Experimental Workflow Start Fungal Sample (Lyophilized Powder) Saponification Saponification (KOH in Ethanol) Start->Saponification Extraction Liquid-Liquid Extraction (n-Hexane) Saponification->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis Analysis (HPLC-UV or LC-MS/MS) Purification->Analysis Data Quantification of this compound Analysis->Data

References

In Vitro Metabolism of 22-Dihydroergocalciferol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Dihydroergocalciferol, also known as Vitamin D4, is a form of vitamin D found in certain fungi, produced from the precursor 22,23-dihydroergosterol. While the metabolic pathways of Vitamin D2 (ergocalciferol) and Vitamin D3 (cholecalciferol) have been extensively studied, the in vitro metabolism of this compound remains a less explored area. Understanding its metabolic fate is crucial for evaluating its potential biological activities, therapeutic applications, and overall role in vitamin D physiology. This technical guide provides a comprehensive overview of the in vitro metabolism of 22-dihydroergocalciferol, focusing on the enzymatic processes, resulting metabolites, and the experimental protocols used for their characterization.

The metabolism of vitamin D analogs is primarily orchestrated by cytochrome P450 (CYP) enzymes, which are responsible for a series of hydroxylation reactions that activate or inactivate these compounds. Key enzymes in vitamin D metabolism include those responsible for 25-hydroxylation (e.g., CYP2R1, CYP27A1), 1α-hydroxylation (CYP27B1), and catabolic hydroxylations at C24 and C23 (CYP24A1). Additionally, other CYPs, such as CYP3A4 and CYP11A1, have been shown to participate in the metabolism of various vitamin D forms.

This guide will delve into the specific metabolic transformations of 22-dihydroergocalciferol observed in in vitro systems, present the available quantitative data in a structured format, and provide detailed experimental methodologies to aid researchers in designing and interpreting their own studies.

Metabolic Pathways and Metabolites

In vitro studies utilizing human cell lines have provided initial insights into the metabolic pathways of 22-dihydroergocalciferol analogs. The primary metabolic transformations involve hydroxylations at various positions on the side chain, catalyzed by cytochrome P450 enzymes.

A key study investigated the metabolism of 1α-hydroxythis compound (a synthetic analog of 22-dihydroergocalciferol) in the human liver cell line HepG2, and 1α,25-dihydroxythis compound in the human keratinocyte cell line HPK1A-ras.[1] These cell lines are well-established models for studying hepatic and target tissue metabolism of vitamin D compounds, respectively.

The findings from these in vitro investigations indicate that the C24 methyl group, a structural feature of this compound, plays a significant role in directing its metabolism towards multiple hydroxylations rather than side chain cleavage, which is observed with some Vitamin D3 derivatives.[1]

Hepatic Metabolism (HepG2 Cells)

In the HepG2 cell model, which mimics liver metabolism, 1α-hydroxythis compound was found to undergo hydroxylation at the C24 and C26 positions of its side chain.[1] This suggests the involvement of enzymes capable of recognizing and modifying the ergosterol-like side chain of this compound.

Target Cell Metabolism (HPK1A-ras Cells)

In the HPK1A-ras keratinocyte model, representing a target tissue for vitamin D action, the metabolism of 1α,25-dihydroxythis compound resulted in a pattern of multiple hydroxylations at positions C24, C26, and C28.[1] This complex hydroxylation pattern is characteristic of the metabolism of Vitamin D2 compounds and further highlights the influence of the C24 methyl group on the metabolic fate of this compound.[1]

The following diagram illustrates the proposed metabolic pathways for 22-dihydroergocalciferol analogs based on the available in vitro data.

In_Vitro_Metabolism_of_22_Dihydroergocalciferol_Analogs cluster_hepatic Hepatic Metabolism (HepG2) cluster_target Target Cell Metabolism (HPK1A-ras) 1a_OH_D4 1α-Hydroxythis compound 1a_24_OH_D4 1α,24-Dihydroxythis compound 1a_OH_D4->1a_24_OH_D4 24-Hydroxylation 1a_26_OH_D4 1α,26-Dihydroxythis compound 1a_OH_D4->1a_26_OH_D4 26-Hydroxylation 1a_25_OH2_D4 1α,25-Dihydroxythis compound 1a_24_25_OH3_D4 1α,24,25-Trihydroxythis compound 1a_25_OH2_D4->1a_24_25_OH3_D4 24-Hydroxylation 1a_25_26_OH3_D4 1α,25,26-Trihydroxythis compound 1a_25_OH2_D4->1a_25_26_OH3_D4 26-Hydroxylation 1a_25_28_OH3_D4 1α,25,28-Trihydroxythis compound 1a_25_OH2_D4->1a_25_28_OH3_D4 28-Hydroxylation

Proposed in vitro metabolic pathways for this compound analogs.

Quantitative Data Summary

Currently, there is a limited amount of publicly available quantitative data on the in vitro metabolism of 22-dihydroergocalciferol and its analogs. The primary study in this area focused on the identification of metabolites rather than the kinetics of their formation.[1] Future research is needed to determine key parameters such as the rate of metabolite formation, enzyme kinetics (Km and Vmax), and the specific cytochrome P450 isoforms involved.

The following table summarizes the identified metabolites from the in vitro studies of 22-dihydroergocalciferol analogs.

Parent Compound In Vitro System Observed Metabolites Reference
1α-Hydroxythis compoundHepG2 Cells1α,24-Dihydroxythis compound, 1α,26-Dihydroxythis compound[1]
1α,25-Dihydroxythis compoundHPK1A-ras Cells1α,24,25-Trihydroxythis compound, 1α,25,26-Trihydroxythis compound, 1α,25,28-Trihydroxythis compound[1]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and advancement of research in this field. The following sections outline the methodologies for cell culture, in vitro metabolism assays, and the analytical techniques used for metabolite identification, based on established practices for vitamin D metabolism studies.

Cell Culture

The choice of cell line is critical for modeling specific aspects of in vivo metabolism. HepG2 cells are a human hepatoma cell line that retains many of the metabolic functions of primary hepatocytes, making them a suitable model for studying hepatic drug and xenobiotic metabolism. HPK1A-ras cells are a line of human keratinocytes immortalized with the ras oncogene, which serve as a model for vitamin D target cells.

HepG2 Cell Culture Protocol:

  • Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, 1 mM sodium pyruvate, and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA.

HPK1A-ras Cell Culture Protocol:

  • Media: Keratinocyte Growth Medium (KGM) supplemented with a growth factor and cytokine cocktail.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells are passaged at 70-80% confluency using a gentle cell dissociation reagent.

In Vitro Metabolism Assay

The following is a generalized protocol for assessing the metabolism of 22-dihydroergocalciferol or its analogs in cultured cells.

In_Vitro_Metabolism_Workflow cluster_workflow Experimental Workflow Cell_Seeding Seed HepG2 or HPK1A-ras cells in culture plates Cell_Growth Allow cells to reach ~80% confluency Cell_Seeding->Cell_Growth Substrate_Addition Add 22-Dihydroergocalciferol analog to culture medium Cell_Growth->Substrate_Addition Incubation Incubate for a defined period (e.g., 24-48 hours) Substrate_Addition->Incubation Metabolite_Extraction Extract metabolites from cells and culture medium Incubation->Metabolite_Extraction Analysis Analyze extracts by HPLC and Mass Spectrometry Metabolite_Extraction->Analysis Data_Interpretation Identify and quantify metabolites Analysis->Data_Interpretation

General workflow for in vitro metabolism studies.

Protocol Steps:

  • Cell Seeding: Plate HepG2 or HPK1A-ras cells in appropriate culture vessels (e.g., 6-well plates or T-75 flasks) at a density that allows them to reach approximately 80% confluency at the time of the experiment.

  • Substrate Incubation: Prepare a stock solution of the 22-dihydroergocalciferol analog in a suitable solvent (e.g., ethanol). Add the substrate to the cell culture medium to achieve the desired final concentration. Include a vehicle control (solvent only).

  • Incubation: Incubate the cells with the substrate for a predetermined time course (e.g., 0, 4, 8, 24, 48 hours) at 37°C.

  • Metabolite Extraction:

    • Collect the culture medium.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells and combine the lysate with the collected medium.

    • Perform a liquid-liquid extraction (e.g., using a mixture of chloroform (B151607) and methanol) or a solid-phase extraction to isolate the vitamin D metabolites.

  • Sample Preparation for Analysis: Evaporate the organic solvent from the extracted samples under a stream of nitrogen. Reconstitute the residue in the mobile phase to be used for HPLC analysis.

Analytical Methods for Metabolite Identification

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for the separation, identification, and quantification of vitamin D metabolites.

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reversed-phase column is commonly used for the separation of vitamin D and its metabolites.

  • Mobile Phase: A gradient of solvents, typically a mixture of methanol, acetonitrile, and water, is used to elute the compounds from the column.

  • Detection: A UV detector set at approximately 265 nm can be used to detect the characteristic triene chromophore of vitamin D compounds.

Mass Spectrometry (MS):

  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used to ionize vitamin D metabolites.

  • Analysis: Tandem mass spectrometry (MS/MS) is employed to fragment the parent ions and generate characteristic product ion spectra.

  • Identification: Metabolites are identified by comparing their retention times and mass spectra to those of authentic standards or by detailed interpretation of their fragmentation patterns to deduce the positions of hydroxylation.

Conclusion

The in vitro metabolism of 22-dihydroergocalciferol is an emerging area of research with significant implications for understanding its biological role and potential therapeutic applications. Current evidence from studies with HepG2 and HPK1A-ras cells indicates that, similar to Vitamin D2, this compound analogs undergo a series of side-chain hydroxylations, primarily at the C24, C26, and C28 positions.[1] The C24 methyl group appears to be a key structural determinant directing this metabolic pathway.

Further research is required to provide a more complete quantitative picture of 22-dihydroergocalciferol metabolism, including the identification of the specific cytochrome P450 enzymes involved and the determination of their kinetic parameters. The detailed experimental protocols and analytical methods outlined in this guide provide a framework for researchers to pursue these investigations and contribute to a deeper understanding of the complex world of vitamin D metabolism.

References

Vitamin D4 Receptor (VDR) Binding Affinity Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Vitamin D4 Receptor (VDR) binding affinity studies. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to design, execute, and interpret VDR binding assays. This document outlines the core principles of VDR signaling, details various experimental protocols for assessing ligand binding affinity, and presents quantitative data for a range of VDR ligands.

Introduction to the Vitamin D Receptor (VDR)

The Vitamin D Receptor (VDR) is a member of the nuclear receptor superfamily of transcription factors that plays a crucial role in a multitude of physiological processes, including calcium and phosphate (B84403) homeostasis, bone metabolism, immune modulation, and cellular growth and differentiation.[1][2] The primary endogenous ligand for the VDR is 1α,25-dihydroxyvitamin D3 (calcitriol), the biologically active form of vitamin D3.[3] Upon ligand binding, the VDR undergoes a conformational change, enabling it to form a heterodimer with the retinoid X receptor (RXR).[3][4] This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[3][5]

The affinity with which various natural and synthetic ligands bind to the VDR is a critical determinant of their biological activity. Consequently, the accurate determination of VDR binding affinity is a cornerstone of vitamin D research and the development of novel therapeutic agents targeting the VDR. While the binding affinity of Vitamin D3 and its metabolites has been extensively studied, data for other forms, such as this compound (22-dihydroergocalciferol), are less prevalent in publicly accessible literature.

VDR Signaling Pathway

The genomic signaling pathway of the Vitamin D Receptor is a well-elucidated process that ultimately leads to the modulation of gene expression. The key steps are outlined in the diagram below.

VDR_Signaling_Pathway VDR Genomic Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VD Vitamin D Ligand (e.g., Calcitriol) VDR VDR VD->VDR Binding & Conformational Change VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerization RXR RXR RXR->VDR_RXR VDR_RXR_n VDR-RXR Heterodimer VDR_RXR->VDR_RXR_n Nuclear Translocation VDRE VDRE (Vitamin D Response Element) VDR_RXR_n->VDRE Binding Coactivators Coactivators VDRE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Initiation

VDR Genomic Signaling Pathway

Quantitative VDR Binding Affinity Data

The binding affinities of various ligands to the Vitamin D Receptor are typically quantified using metrics such as the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), or the half-maximal effective concentration (EC50). The following table summarizes the binding affinities of several key Vitamin D metabolites and synthetic analogs for the VDR. It is important to note that these values can vary depending on the specific experimental conditions and assay format used.

LigandCommon Name/SynonymBinding Affinity MetricValue (nM)Reference(s)
1α,25-dihydroxyvitamin D3Calcitriol (B1668218)IC50≈ 3.6[6]
25-hydroxy-5,6-trans-vitamin D3-Kd58[1]
5,6-trans-vitamin D3-Kd560[1]
25-hydroxytachysterol3-Kd22[1]
Tachysterol-Kd> 20,000[1]
Lumisterol-Kd> 20,000[1]
7-dehydrocholesterolPro-vitamin D3Kd> 20,000[1]
CalcipotriolMC 903IC50Comparable to Calcitriol[6]

Experimental Protocols for VDR Binding Affinity Studies

The determination of a ligand's binding affinity for the VDR can be accomplished through several robust and well-established experimental techniques. The choice of method often depends on factors such as the availability of reagents and instrumentation, the desired throughput, and the specific information required (e.g., equilibrium binding vs. kinetics).

Competitive Radioligand Binding Assay

This technique is considered a "gold standard" for quantifying the affinity of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the VDR.

Objective: To determine the inhibitory constant (Ki) of a test compound for the VDR.

Materials:

  • Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

  • Radioligand: Tritiated calcitriol ([³H]-1α,25(OH)₂D₃) at a concentration at or below its Kd.

  • Test Compound: Serial dilutions of the compound of interest.

  • Unlabeled Ligand: A high concentration of unlabeled calcitriol to determine non-specific binding.

  • Assay Buffer: For example, TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

  • Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters with a cell harvester.

  • Scintillation Cocktail & Counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and control compounds in the assay buffer.

  • Reaction Setup: In microtiter plates or tubes, add the following in order:

    • Assay Buffer

    • Test compound (or buffer for total binding, or excess unlabeled calcitriol for non-specific binding).

    • Radioligand ([³H]-Calcitriol).

    • Receptor source (e.g., 50-100 µg of nuclear extract protein).

  • Incubation: Incubate the mixture at 4°C for 4-18 hours to allow the binding to reach equilibrium.

  • Separation:

    • HAP Method: Add HAP slurry to each reaction, incubate, and then centrifuge to pellet the HAP with the bound receptor-ligand complex.

    • Filtration Method: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The receptor-ligand complex is retained on the filter.

  • Washing: Wash the HAP pellet or filters multiple times with an appropriate wash buffer to remove unbound radioligand.

  • Quantification: Resuspend the HAP pellet or place the filter into a scintillation vial. Add scintillation cocktail and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[6]

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Workflow for Competitive Radioligand Binding Assay A Prepare Reagents: - Serial dilutions of test compound - Radioligand ([³H]-Calcitriol) - VDR source - Buffers B Incubate Components: Test Compound + Radioligand + VDR A->B Reaction Setup C Separate Bound from Free Ligand (Filtration or HAP) B->C Equilibration D Quantify Radioactivity (Scintillation Counting) C->D Measurement E Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki D->E Calculation

Workflow for Competitive Radioligand Binding Assay
Fluorescence Polarization (FP) Assay

This is a homogeneous assay that measures the change in the polarization of fluorescent light emitted by a fluorescently labeled VDR ligand (tracer) upon binding to the VDR. It is well-suited for high-throughput screening.

Objective: To determine the relative binding affinity of a test compound by its ability to displace a fluorescent tracer from the VDR.

Materials:

  • Receptor: Purified full-length human VDR.

  • Fluorescent Tracer: A high-affinity fluorescently labeled VDR ligand (e.g., Fluormone™ VDR Red).

  • Test Compound: Serial dilutions of the compound of interest.

  • Assay Buffer: A buffer that maintains the stability of the receptor and ligand.

  • Microplates: Black, low-binding 384-well or 1536-well plates.

  • Plate Reader: A microplate reader equipped with fluorescence polarization optics.

Procedure:

  • Reagent Preparation: Prepare solutions of the VDR, fluorescent tracer, and test compounds in the assay buffer.

  • Assay Setup:

    • Dispense a small volume of the test compound dilutions into the wells of the microplate.

    • Add a pre-mixed solution of VDR and the fluorescent tracer to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium. Protect the plate from light.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • The binding of the tracer to the VDR results in a high polarization value, while the displacement of the tracer by a test compound leads to a low polarization value.

    • Plot the change in polarization against the log concentration of the test compound.

    • Use a sigmoidal dose-response curve fit to determine the IC50 value of the test compound.

FP_Assay_Workflow Fluorescence Polarization Assay Workflow A Prepare Reagents: - Test Compound Dilutions - VDR - Fluorescent Tracer B Dispense Test Compounds into Microplate A->B C Add VDR/Tracer Complex to all wells B->C D Incubate at Room Temperature (in the dark) C->D E Measure Fluorescence Polarization D->E F Data Analysis: Determine IC50 E->F

Fluorescence Polarization Assay Workflow
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides both kinetic (on- and off-rates) and equilibrium (affinity) binding information.

Objective: To determine the kinetic and equilibrium binding constants of a test compound for the VDR.

Materials:

  • SPR Instrument and Sensor Chips: (e.g., Biacore system with CM5 sensor chips).

  • Receptor: Purified VDR.

  • Analyte: The test compound of interest.

  • Immobilization Buffers: For covalent coupling of the VDR to the sensor chip (e.g., sodium acetate (B1210297) buffer at a specific pH).

  • Running Buffer: A buffer suitable for the binding interaction (e.g., HBS-EP).

  • Regeneration Solution: A solution to remove the bound analyte from the immobilized VDR without denaturing it (e.g., a low pH buffer or high salt concentration).

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., with a mixture of EDC and NHS).

    • Inject the purified VDR over the activated surface to covalently couple it to the chip.

    • Deactivate any remaining active groups on the surface.

  • Analyte Binding:

    • Inject a series of concentrations of the test compound (analyte) over the immobilized VDR surface.

    • Monitor the change in the SPR signal in real-time, which corresponds to the binding of the analyte to the VDR.

  • Dissociation:

    • After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the VDR.

  • Regeneration:

    • Inject the regeneration solution to remove all bound analyte, preparing the surface for the next injection.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

SPR_Workflow Surface Plasmon Resonance Workflow A Immobilize VDR on Sensor Chip B Inject Analyte (Test Compound) at various concentrations A->B C Monitor Association Phase (Real-time) B->C D Monitor Dissociation Phase (Real-time) C->D E Regenerate Sensor Surface D->E F Data Analysis: Determine ka, kd, and Kd D->F E->B Next Concentration

Surface Plasmon Resonance Workflow

Conclusion

The study of VDR binding affinity is fundamental to understanding the molecular mechanisms of vitamin D action and for the discovery and development of new therapeutic agents. This guide provides a foundational understanding of the VDR signaling pathway and detailed methodologies for the key experimental techniques used to assess ligand binding. The provided quantitative data serves as a valuable reference for comparing the potencies of various VDR ligands. While data for some vitamin D metabolites like this compound remain elusive in the broader scientific literature, the protocols and principles outlined herein provide a robust framework for the comprehensive characterization of any potential VDR ligand.

References

The Unseen Vitamin: A Technical Guide to the Natural Occurrence and Sources of 22-Dihydroergocalciferol (Vitamin D4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Often overshadowed by its more studied counterparts, vitamins D2 and D3, 22-Dihydroergocalciferol (Vitamin D4) is a lesser-known vitamer with a unique natural distribution. This technical guide provides an in-depth exploration of the natural occurrence and sources of this compound, its biosynthesis, and the analytical methodologies for its quantification. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the potential of this under-researched nutrient.

Natural Occurrence and Sources

22-Dihydroergocalciferol is primarily found in the fungal kingdom, with mushrooms being the most significant natural source. Its presence is intrinsically linked to the exposure of its precursor, 22,23-dihydroergosterol, to ultraviolet (UV) radiation.[1][2] Unlike vitamins D2 (ergocalciferol) and D3 (cholecalciferol), which are derived from ergosterol (B1671047) and 7-dehydrocholesterol (B119134) respectively, this compound's origin lies in a distinct sterol precursor present in various fungi.

Fungal Sources

A variety of edible mushrooms have been identified as sources of 22-Dihydroergocalciferol, particularly after exposure to UV light. The concentration of this compound can vary significantly depending on the mushroom species, the duration and intensity of UV exposure, and post-harvest handling.[3][4]

Table 1: Quantitative Occurrence of 22-Dihydroergocalciferol in Various Mushroom Species

Mushroom SpeciesCommon Name22-Dihydroergocalciferol Content (µ g/100g dry weight)Reference(s)
Pleurotus ostreatusOyster MushroomUp to 2000[3]
Lentinula edodesShiitake MushroomVariable, increases with UV exposure[3]
Agaricus bisporusWhite Button MushroomLow to undetectable without UV exposure[1]
Flammulina velutipesEnoki MushroomContains the precursor 22,23-dihydroergosterol[1]
Grifola frondosaMaitake MushroomContains the precursor 22,23-dihydroergosterol
Cantharellus cibariusChanterelle MushroomContains the precursor 22,23-dihydroergosterol
Morchella esculentaMorel MushroomContains the precursor 22,23-dihydroergosterol

Note: The concentrations can be highly variable and are significantly dependent on UV irradiation conditions.

Biosynthesis of 22-Dihydroergocalciferol

The formation of 22-Dihydroergocalciferol is a photochemical process initiated by the absorption of UV-B radiation by its precursor, 22,23-dihydroergosterol. This process is analogous to the synthesis of vitamin D2 from ergosterol.[5]

Biosynthesis_of_22_Dihydroergocalciferol cluster_process Biosynthesis Pathway 22,23-Dihydroergosterol 22,23-Dihydroergosterol Pre-Vitamin_D4 Pre-Vitamin_D4 22,23-Dihydroergosterol->Pre-Vitamin_D4 Photochemical Conversion 22-Dihydroergocalciferol 22-Dihydroergocalciferol (this compound) Pre-Vitamin_D4->22-Dihydroergocalciferol Spontaneous UVB_Radiation UV-B Radiation (280-315 nm) Thermal_Isomerization Thermal Isomerization

Biosynthesis of 22-Dihydroergocalciferol from its precursor.

Experimental Protocols

The accurate quantification of 22-Dihydroergocalciferol in natural sources requires robust extraction and analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly employed technique.[6]

Induction of 22-Dihydroergocalciferol in Mushrooms via UV Irradiation

To enhance the content of this compound in mushrooms, controlled UV irradiation is applied.

  • UV Source: UV-B lamps (280-315 nm) are most effective.[3]

  • Irradiation Time: 30 to 90 minutes.[3]

  • Temperature: Optimal conversion is often achieved at temperatures between 25°C and 35°C.[3]

  • Sample Preparation: Sliced mushrooms provide a larger surface area for UV exposure, leading to higher yields.[7]

Extraction of 22-Dihydroergocalciferol from Fungal Matrices

A multi-step extraction process is necessary to isolate this compound from the complex fungal matrix.

  • Saponification:

    • Homogenize fresh or dried mushroom samples.

    • Add an antioxidant (e.g., ascorbic acid) to prevent degradation.

    • Perform alkaline saponification using ethanolic potassium hydroxide (B78521) (KOH) solution to liberate the unsaponifiable lipids, including this compound. This is typically done by refluxing at 70-80°C for 1-2 hours.

  • Liquid-Liquid Extraction:

    • After saponification, extract the unsaponifiable fraction using a non-polar solvent such as n-hexane or a mixture of hexane (B92381) and ethyl acetate.

    • Repeat the extraction multiple times to ensure complete recovery.

    • Wash the combined organic extracts with water to remove residual alkali.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Solid-Phase Extraction (SPE) Cleanup:

    • For cleaner samples and to remove interfering compounds, a two-step SPE cleanup can be employed.[6]

    • Step 1 (Silica Cartridge):

      • Condition a silica (B1680970) SPE cartridge with hexane.

      • Load the dried extract reconstituted in hexane.

      • Wash with a low-polarity solvent to elute non-polar interferences.

      • Elute the Vitamin D fraction with a slightly more polar solvent mixture (e.g., hexane:isopropanol).

    • Step 2 (Carbon Black Cartridge):

      • Further purification can be achieved using a carbon black SPE cartridge to remove pigments and other interfering substances.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Mushroom_Sample Mushroom Sample (Fresh or Dried) Homogenization Homogenization Mushroom_Sample->Homogenization Saponification Saponification (Ethanolic KOH, 70-80°C) Homogenization->Saponification LLE Liquid-Liquid Extraction (Hexane/Ethyl Acetate) Saponification->LLE SPE Solid-Phase Extraction (Silica and/or Carbon Black) LLE->SPE HPLC_UV HPLC-UV Analysis SPE->HPLC_UV Quantification Quantification of 22-Dihydroergocalciferol HPLC_UV->Quantification

Workflow for the extraction and analysis of 22-Dihydroergocalciferol.
HPLC-UV Quantification

  • Column: A C18 reversed-phase column is commonly used (e.g., 4.6 x 250 mm, 5 µm particle size).[8]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and methanol (B129727) (e.g., 50:50 v/v) or a gradient elution can be used to achieve good separation from other vitamers and interfering compounds.[9]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 265 nm, which is the absorption maximum for Vitamin D vitamers.[6]

  • Quantification: Quantification is performed by comparing the peak area of 22-Dihydroergocalciferol in the sample to that of a certified reference standard. An internal standard, such as Vitamin D2 or a deuterated form of this compound, is recommended for improved accuracy.

Signaling Pathway

The specific signaling pathway of 22-Dihydroergocalciferol has not been extensively studied. However, it is presumed to follow the general mechanism of action for vitamin D. The biologically active form of vitamin D, 1,25-dihydroxyvitamin D, binds to the Vitamin D Receptor (VDR), a nuclear receptor.[10] This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on the DNA, thereby modulating the transcription of target genes involved in calcium homeostasis, immune function, and cell proliferation and differentiation.[11][12] The binding affinity and specific gene targets of the activated 22-Dihydroergocalciferol metabolite require further investigation.

VitaminD_Signaling_Pathway cluster_cellular Cellular Events Vitamin_D4 22-Dihydroergocalciferol (this compound) Active_Metabolite Active Metabolite (e.g., 1,25(OH)2D4) Vitamin_D4->Active_Metabolite Metabolic Activation (Liver, Kidney) VDR Vitamin D Receptor (VDR) Active_Metabolite->VDR Binds to VDR_RXR_Complex VDR-RXR Heterodimer VDR->VDR_RXR_Complex Heterodimerizes with RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR_Complex VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR_Complex->VDRE Binds to Gene_Transcription Modulation of Target Gene Transcription VDRE->Gene_Transcription

Generalized Vitamin D signaling pathway, likely applicable to this compound.

Conclusion

22-Dihydroergocalciferol represents a naturally occurring form of vitamin D with a distinct origin in the fungal kingdom. While its biological significance and specific metabolic pathways are still areas of active research, the methodologies for its induction, extraction, and quantification are well-established. This guide provides a foundational understanding for scientists and researchers to explore the potential of this unique vitamer in nutrition and drug development. Further studies are warranted to fully elucidate its physiological roles and therapeutic applications.

References

The Molecular Mechanism of 22-Dihydroergocalciferol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Dihydroergocalciferol, also known as Vitamin D4, is a vitamer of vitamin D found primarily in fungi.[1] Like other members of the vitamin D family, its biological effects are mediated through the vitamin D receptor (VDR), a nuclear hormone receptor that functions as a ligand-activated transcription factor.[2] This technical guide provides an in-depth exploration of the molecular mechanism of action of 22-Dihydroergocalciferol, detailing the key events from receptor binding to the regulation of gene expression. While specific quantitative data for 22-Dihydroergocalciferol is limited in publicly available literature, this guide outlines the established mechanisms for vitamin D compounds and provides detailed protocols for the requisite experiments to characterize its activity.

Core Molecular Mechanism of Action

The genomic actions of 22-Dihydroergocalciferol, like other active vitamin D metabolites, are initiated by its binding to the Vitamin D Receptor (VDR). This binding event triggers a cascade of molecular interactions that ultimately leads to the modulation of target gene expression. The canonical signaling pathway can be dissected into several key steps:

  • Ligand Binding: 22-Dihydroergocalciferol enters the target cell and binds to the ligand-binding pocket (LBP) of the VDR located in the cytoplasm or nucleus.

  • Conformational Change: Ligand binding induces a conformational change in the VDR, which facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins.

  • Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR), another nuclear receptor.[3] This heterodimerization is crucial for high-affinity binding to DNA.

  • DNA Binding: The VDR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[4]

  • Transcriptional Regulation: The VDR-RXR heterodimer, along with recruited coactivator complexes (which may possess histone acetyltransferase activity), modulates the transcription of target genes by the RNA polymerase II machinery. This can lead to either activation or repression of gene expression, thereby mediating the physiological effects of this compound.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 22-Dihydroergocalciferol 22-Dihydroergocalciferol VDR VDR 22-Dihydroergocalciferol->VDR Binding CoR Corepressors VDR->CoR Dissociation VDR_RXR VDR-RXR Heterodimer RXR RXR VDRE VDRE Gene Target Gene mRNA mRNA Protein Protein CoA Coactivators

Quantitative Data

A comprehensive search of the scientific literature did not yield specific quantitative data for the binding affinity (Kᵢ, IC₅₀) or transcriptional potency (EC₅₀) of 22-Dihydroergocalciferol. To provide a framework for the expected range of activities for vitamin D analogs, the following table summarizes data for the well-characterized active form of Vitamin D3, 1α,25-dihydroxyvitamin D3 (Calcitriol), and other analogs.

Table 1: VDR Binding Affinity and Transcriptional Activity of Select Vitamin D Analogs

CompoundAssay TypeCell Line/SystemParameterValueReference
1α,25-dihydroxyvitamin D₃ (Calcitriol)Competitive BindingRecombinant human VDRIC₅₀~1 nM[5]
1α,25-dihydroxyvitamin D₃ (Calcitriol)Reporter Gene AssayHEK293 cellsEC₅₀~0.1 nM[6]
CalcipotriolCompetitive BindingRecombinant human VDRIC₅₀~1 nM[5]
CalcipotriolReporter Gene AssayHEK293 cellsEC₅₀~0.1 nM[6]
25-hydroxyvitamin D₃Competitive BindingRecombinant human VDRIC₅₀~100 nM[5]
25-hydroxyvitamin D₃Reporter Gene AssayHEK293 cellsEC₅₀>100 nM[6]

Note: The values presented are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

To facilitate the characterization of 22-Dihydroergocalciferol and other novel vitamin D analogs, this section provides detailed methodologies for key experiments.

Protocol 1: Competitive Radiometric Vitamin D Receptor Binding Assay

This assay determines the binding affinity of a test compound to the VDR by measuring its ability to compete with a radiolabeled VDR ligand.

Materials:

  • Recombinant full-length human VDR

  • [³H]-1α,25(OH)₂D₃ (specific activity ~180 Ci/mmol)

  • Unlabeled 1α,25(OH)₂D₃ (for standard curve and non-specific binding)

  • Test compound (22-Dihydroergocalciferol)

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 5 mM DTT, 10 mM sodium molybdate, 0.25% BSA

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl

  • Hydroxylapatite slurry (50% w/v)

  • Scintillation fluid

  • 96-well filter plates

Procedure:

  • Prepare serial dilutions of the test compound and unlabeled 1α,25(OH)₂D₃ in binding buffer.

  • In a 96-well plate, combine recombinant VDR, [³H]-1α,25(OH)₂D₃ (at a final concentration close to its Kᴅ), and either the test compound or unlabeled 1α,25(OH)₂D₃.

  • For total binding wells, add only VDR and [³H]-1α,25(OH)₂D₃. For non-specific binding wells, add VDR, [³H]-1α,25(OH)₂D₃, and a saturating concentration of unlabeled 1α,25(OH)₂D₃.

  • Incubate the plate at 4°C for 18 hours with gentle agitation.

  • Add cold hydroxylapatite slurry to each well and incubate for 15 minutes at 4°C with agitation to capture the VDR-ligand complex.

  • Transfer the contents of the plate to a 96-well filter plate and wash the hydroxylapatite pellets three times with cold wash buffer using a vacuum manifold.

  • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of the test compound by non-linear regression analysis. The Kᵢ can then be calculated using the Cheng-Prusoff equation.

VDR_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_reagents Prepare Reagents: VDR, [3H]-Ligand, Test Compound mix_components Mix Components in 96-well Plate prep_reagents->mix_components incubate Incubate at 4°C for 18 hours mix_components->incubate add_hap Add Hydroxylapatite incubate->add_hap wash Wash Pellets add_hap->wash add_scint Add Scintillation Fluid wash->add_scint count Scintillation Counting add_scint->count analyze Calculate IC50 and Ki count->analyze

Protocol 2: VDR-Mediated Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate VDR-mediated gene transcription.

Materials:

  • A suitable human cell line (e.g., HEK293T, MCF-7)

  • Expression plasmid for human VDR

  • Luciferase reporter plasmid containing multiple VDREs upstream of the luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compound (22-Dihydroergocalciferol)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect the cells with the VDR expression plasmid and the VDRE-luciferase reporter plasmid using a suitable transfection reagent. A co-transfected plasmid expressing Renilla luciferase can be used as a control for transfection efficiency.

  • After 24 hours, plate the transfected cells into a 96-well plate and allow them to adhere.

  • Treat the cells with serial dilutions of the test compound or a known VDR agonist (e.g., 1α,25(OH)₂D₃) for 18-24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the log concentration of the test compound and determine the EC₅₀ value using non-linear regression analysis.

Luciferase_Assay_Workflow cluster_transfection Transfection cluster_treatment Treatment cluster_measurement Measurement & Analysis transfect Co-transfect Cells with VDR and Reporter Plasmids plate_cells Plate Transfected Cells transfect->plate_cells treat_cells Treat with Test Compound plate_cells->treat_cells lyse_cells Lyse Cells treat_cells->lyse_cells measure_luc Measure Luciferase Activity lyse_cells->measure_luc analyze_data Normalize and Calculate EC50 measure_luc->analyze_data

Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if the VDR-RXR heterodimer binds to the promoter of a specific target gene in response to treatment with 22-Dihydroergocalciferol.

Materials:

  • Cell line of interest

  • Test compound (22-Dihydroergocalciferol)

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis buffer

  • Sonication equipment

  • Anti-VDR antibody

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • Primers for qPCR targeting the VDRE of a known target gene (e.g., CYP24A1) and a negative control region.[4]

Procedure:

  • Treat cells with 22-Dihydroergocalciferol or vehicle control.

  • Cross-link protein-DNA complexes with formaldehyde and quench with glycine.

  • Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitate the chromatin with an anti-VDR antibody or control IgG overnight at 4°C.

  • Capture the antibody-chromatin complexes with protein A/G magnetic beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads and reverse the cross-links by heating with proteinase K.

  • Purify the immunoprecipitated DNA.

  • Quantify the amount of target DNA sequence in the immunoprecipitated samples by qPCR using primers specific for the VDRE of the target gene.

  • Analyze the results as a percentage of input DNA to determine the enrichment of VDR binding at the target gene promoter.

ChIP_Assay_Workflow cluster_crosslinking Cell Treatment & Cross-linking cluster_immunoprecipitation Chromatin Preparation & IP cluster_analysis DNA Purification & Analysis treat_cells Treat Cells with 22-Dihydroergocalciferol crosslink Cross-link with Formaldehyde treat_cells->crosslink lyse_sonicate Lyse Cells and Sonicate Chromatin crosslink->lyse_sonicate immunoprecipitate Immunoprecipitate with anti-VDR Antibody lyse_sonicate->immunoprecipitate reverse_crosslink Reverse Cross-links immunoprecipitate->reverse_crosslink purify_dna Purify DNA reverse_crosslink->purify_dna qpcr Analyze by qPCR purify_dna->qpcr

Conclusion

The molecular mechanism of action of 22-Dihydroergocalciferol is presumed to follow the canonical pathway established for other active vitamin D compounds, involving binding to the VDR, heterodimerization with RXR, and regulation of target gene expression through binding to VDREs. While this guide provides a comprehensive overview of this mechanism and detailed protocols for its characterization, there is a clear need for further research to establish the specific quantitative binding and activation parameters for 22-Dihydroergocalciferol. The experimental frameworks provided herein offer a robust starting point for researchers and drug development professionals to elucidate the precise molecular pharmacology of this and other novel vitamin D receptor modulators.

References

The Enigmatic Analogue: Investigating the Potential Evolutionary Significance and Therapeutic Future of Vitamin D4

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin D, a crucial secosteroid hormone, has a well-documented evolutionary history intertwined with calcium homeostasis, immune modulation, and cellular proliferation. While the physiological roles of Vitamin D2 (ergocalciferol) and Vitamin D3 (cholecalciferol) are extensively studied, other isoforms, such as Vitamin D4 (22-dihydroergocalciferol), remain largely enigmatic. Found in certain mushroom species, the evolutionary impetus for this compound and its specific biological functions are yet to be fully elucidated. This technical guide synthesizes the current understanding of the Vitamin D endocrine system, contextualizes the potential role of this compound within this framework, and outlines experimental pathways to unravel its physiological significance and therapeutic potential. By juxtaposing the known parameters of Vitamins D2 and D3, this paper highlights critical knowledge gaps concerning this compound, offering a roadmap for future research in nutrition, pharmacology, and drug development.

Introduction: The Vitamin D Endocrine System in an Evolutionary Context

The Vitamin D endocrine system is an ancient signaling pathway, with its origins tracing back over 500 million years.[1] The evolution of the Vitamin D Receptor (VDR) was a pivotal event, enabling organisms to respond to the secosteroid hormone produced upon exposure to ultraviolet B (UVB) radiation.[2][3] Initially, the functions of this system were likely tied to detoxification and energy metabolism.[2][4] With the migration of vertebrates from aquatic to terrestrial environments, the role of Vitamin D in regulating calcium and phosphate (B84403) homeostasis for bone mineralization became a critical evolutionary adaptation.[2][3]

Humans and other animals primarily synthesize Vitamin D3, while fungi and plants produce Vitamin D2.[5] Both forms are biologically inert and require successive hydroxylations in the liver and kidneys to become the active hormone, 1,25-dihydroxyvitamin D [1,25(OH)₂D].[6][7] This active form binds to the VDR, a nuclear transcription factor that regulates the expression of a multitude of genes.[8][9]

This compound, or 22-dihydroergocalciferol, is a lesser-known analogue found in certain mushrooms.[10] Its structural similarity to other Vitamin D forms suggests it may interact with the VDR, but the extent and nature of this interaction, and its subsequent physiological effects, are not well-studied.[10] Understanding the evolutionary niche of this compound could provide insights into novel biological pathways and potential therapeutic applications.

The Chemical Landscape of Vitamin D Analogues

The primary forms of Vitamin D, while structurally similar, possess key differences that influence their metabolism and biological activity.

  • Vitamin D2 (Ergocalciferol): Derived from the plant sterol ergosterol.

  • Vitamin D3 (Cholecalciferol): Synthesized in animal skin from 7-dehydrocholesterol.[11]

  • This compound (22-dihydroergocalciferol): A derivative of ergosterol, differing from Vitamin D2 by the saturation of the C22-C23 double bond in its side chain.

A synthetic pathway for producing this compound, along with other analogues, from the commercially available phytosterol β-sitosterol has been described, opening avenues for its production for research purposes.[12][13]

Comparative Metabolism and Biological Activity

While specific quantitative data for this compound remains scarce, the well-characterized pathways of Vitamin D2 and D3 provide a comparative framework.

ParameterVitamin D2 (Ergocalciferol)Vitamin D3 (Cholecalciferol)This compound (22-dihydroergocalciferol)
Primary Source Plants, Fungi, Fortified Foods[5]Animal Skin (UVB exposure), Oily Fish, Fortified Foods[11][14]Certain Mushroom Species[10]
Precursor Ergosterol[7]7-dehydrocholesterol[15]22,23-dihydrobrassicasterol (from β-sitosterol)[12]
Circulating Metabolite 25-hydroxyvitamin D225-hydroxyvitamin D3Data Not Available
Active Metabolite 1,25-dihydroxyvitamin D21,25-dihydroxyvitamin D3Data Not Available
Relative Efficacy in raising serum 25(OH)D Less effective than D3[11][16]More effective and longer-acting than D2[11][16]Data Not Available
VDR Binding Affinity Lower affinity of its metabolites compared to D3 metabolitesHigh affinity of 1,25(OH)₂D₃[17]Data Not Available

Signaling Pathways and Proposed Experimental Workflows

The canonical Vitamin D signaling pathway involves the binding of the active metabolite to the VDR. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on target genes, initiating transcription.

Diagram: Canonical Vitamin D Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitamin_D Vitamin D (D2, D3, or D4) Active_Vitamin_D 1,25(OH)₂D Vitamin_D->Active_Vitamin_D Metabolic Activation (Liver, Kidney) VDR VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds to Active_Vitamin_D->VDR Gene_Transcription Gene Transcription VDRE->Gene_Transcription Regulates

Caption: Canonical Vitamin D signaling pathway.

To elucidate the role of this compound, a systematic experimental approach is required. The following workflow outlines the key stages of investigation.

Diagram: Experimental Workflow for Investigating this compound

G cluster_step1 In Vitro cluster_step2 Cell-Based cluster_step3 In Vivo start Synthesis & Purification of this compound step1 In Vitro Assays start->step1 step2 Cell-Based Assays step1->step2 vdr_binding VDR Competitive Binding Assay step1->vdr_binding metabolism_assay Metabolic Stability Assay (CYP450 enzymes) step1->metabolism_assay step3 Animal Model Studies step2->step3 reporter_assay VDRE-Luciferase Reporter Assay step2->reporter_assay gene_expression Target Gene Expression (qPCR, RNA-Seq) step2->gene_expression cell_proliferation Cell Proliferation & Differentiation Assays step2->cell_proliferation end Elucidation of Physiological Role & Therapeutic Potential step3->end pk_pd Pharmacokinetics & Pharmacodynamics step3->pk_pd calcium_homeostasis Serum Calcium & PTH Levels step3->calcium_homeostasis immune_model Immune Challenge Models step3->immune_model

Caption: Proposed experimental workflow for this compound research.

Detailed Experimental Protocols

To facilitate research in this area, the following are detailed methodologies for key experiments.

Vitamin D Receptor (VDR) Competitive Binding Assay
  • Objective: To determine the binding affinity of this compound for the VDR relative to 1,25(OH)₂D₃.

  • Protocol:

    • Receptor Preparation: Prepare a cytosolic extract containing the VDR from a suitable source (e.g., thymus gland, or recombinant VDR).

    • Incubation: Incubate a fixed amount of radiolabeled 1,25(OH)₂[³H]D₃ with the VDR preparation in the presence of increasing concentrations of unlabeled this compound (competitor) and unlabeled 1,25(OH)₂D₃ (positive control).

    • Separation: Separate receptor-bound from free radiolabel using a method such as hydroxylapatite adsorption or dextran-coated charcoal.

    • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

    • Data Analysis: Plot the percentage of bound radiolabel against the logarithm of the competitor concentration. Calculate the IC₅₀ (concentration of competitor that displaces 50% of the radiolabeled ligand) and subsequently the dissociation constant (Kd) for this compound.

VDRE-Luciferase Reporter Assay
  • Objective: To measure the transcriptional activity induced by this compound via the VDR.

  • Protocol:

    • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T, Cos7) and co-transfect with two plasmids: one expressing the human VDR and another containing a luciferase reporter gene under the control of a VDRE-containing promoter.

    • Treatment: Treat the transfected cells with varying concentrations of this compound, 1,25(OH)₂D₃ (positive control), and a vehicle control.

    • Lysis and Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.

    • Normalization: Normalize luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or total protein concentration to account for variations in transfection efficiency and cell number.

    • Data Analysis: Plot the normalized luciferase activity against the concentration of the test compound to determine the dose-response curve and EC₅₀ (effective concentration for 50% maximal response).

Future Directions and Conclusion

The evolutionary significance of this compound remains an open and intriguing question. It is plausible that its unique structure confers specific properties, such as altered metabolic stability, different VDR binding kinetics, or selective cofactor recruitment, which could have been advantageous in specific ecological niches. For drug development professionals, this compound and its future synthetic analogues represent a potential new class of VDR modulators. The development of analogues with high therapeutic efficacy for immune disorders or cancer but low calcemic side effects is a major goal in the field.[18][19]

Investigating this compound is not merely an academic exercise; it holds the potential to unlock new therapeutic strategies. The protocols and frameworks outlined in this whitepaper are intended to provide a foundation for researchers to systematically explore this promising, yet understudied, molecule. Unraveling the secrets of this compound will deepen our understanding of the evolution of the Vitamin D endocrine system and may ultimately lead to novel treatments for a range of human diseases.

References

Characterization of Vitamin D4 Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin D4, also known as 22-dihydroergocalciferol, is a lesser-studied form of vitamin D found in certain mushrooms.[1] Like its more common counterparts, vitamin D3 (cholecalciferol) and vitamin D2 (ergocalciferol), this compound is a prohormone that requires metabolic activation to exert its biological effects. This technical guide provides a comprehensive overview of the characterization of this compound metabolites, focusing on their metabolic pathway, interaction with the vitamin D receptor (VDR), and the analytical methodologies employed for their study. While specific quantitative data for this compound metabolites are limited in the current scientific literature, this guide draws upon the well-established principles of vitamin D metabolism to provide a foundational understanding for researchers in the field.

Introduction

Vitamin D is a group of fat-soluble secosteroids essential for calcium and phosphate (B84403) homeostasis, bone health, and various other physiological processes, including immune modulation and cell proliferation.[2][3] The biological activity of vitamin D is mediated by its active metabolite, 1α,25-dihydroxyvitamin D (calcitriol), which binds to the nuclear vitamin D receptor (VDR).[2] The VDR then acts as a transcription factor, regulating the expression of numerous target genes.[4]

This compound is produced from ergosta-5,7-dienol (22,23-dihydroergosterol) in certain fungi.[1] Its structural similarity to vitamin D2 suggests a parallel metabolic activation pathway and similar biological activities. This guide will delve into the putative metabolic pathway of this compound, the characterization of its key metabolites, and the experimental protocols relevant to their study.

Metabolic Pathway of this compound

The metabolism of this compound is presumed to follow the same two-step hydroxylation process as other forms of vitamin D.[5][6] This process is catalyzed by cytochrome P450 enzymes.

25-Hydroxylation

The first step in the activation of this compound is the hydroxylation at the carbon-25 position, which is thought to primarily occur in the liver. This reaction is catalyzed by the enzyme 25-hydroxylase (primarily CYP2R1 and CYP27A1) to form 25-hydroxythis compound (25(OH)D4).[6] 25(OH)D4 is the major circulating metabolite of this compound and is used as a biomarker to determine an individual's this compound status.

1α-Hydroxylation

The second and final activation step occurs mainly in the kidneys, where 25(OH)D4 is hydroxylated at the 1α-position by the enzyme 1α-hydroxylase (CYP27B1).[7][8] This reaction produces the biologically active metabolite, 1α,25-dihydroxythis compound (1,25(OH)2D4). This active form is then able to bind to the VDR and elicit downstream biological effects.[9]

Catabolism

The levels of active vitamin D metabolites are tightly regulated through a catabolic pathway initiated by the enzyme 24-hydroxylase (CYP24A1).[10][11][12] This enzyme hydroxylates both 25(OH)D4 and 1,25(OH)2D4, marking them for excretion and thus preventing potential toxicity from excessive vitamin D activity.[13]

Quantitative Data on this compound Metabolites

Specific quantitative data on the binding affinities, metabolic rates, and pharmacokinetic properties of this compound metabolites are not extensively available in the peer-reviewed literature. The following tables provide a structured summary of the expected properties based on analogous data for other vitamin D forms. These should be considered as estimations until specific experimental data for this compound becomes available.

Table 1: VDR Binding Affinity of Vitamin D Metabolites (Estimated)

MetaboliteRelative Binding Affinity for VDRNotes
1α,25-dihydroxyvitamin D3 (Calcitriol)100% (Reference)The most potent natural VDR agonist.[14]
1α,25-dihydroxyvitamin D2HighAlso a strong VDR activator.[14]
1α,25-dihydroxythis compound (Estimated) High Expected to be a potent VDR agonist based on structural similarity to other active vitamin D forms.
25-hydroxyvitamin D3LowSignificantly lower affinity than the 1α-hydroxylated form.
25-hydroxythis compound (Estimated) Low Expected to have low affinity for the VDR.
Vitamin D3Very LowMinimal binding to the VDR.
This compound (Estimated) Very Low Expected to have minimal binding to the VDR.

Table 2: Key Enzymes in this compound Metabolism and Their Activity (Qualitative)

EnzymeSubstrateProductLocationActivity on this compound (Estimated)
25-hydroxylase (CYP2R1, CYP27A1)This compound25-hydroxythis compoundLiver (primary)High
1α-hydroxylase (CYP27B1)25-hydroxythis compound1α,25-dihydroxythis compoundKidneys (primary), other tissuesHigh
24-hydroxylase (CYP24A1)25-hydroxythis compound, 1α,25-dihydroxythis compoundInactive metabolitesKidneys, target tissuesHigh

Table 3: Pharmacokinetic Parameters of Vitamin D Metabolites (General)

ParameterVitamin D25-hydroxyvitamin D1α,25-dihydroxyvitamin D
Half-life ~24 hours~15 days[15]~4-6 hours
Primary Transport Protein Vitamin D Binding Protein (DBP)Vitamin D Binding Protein (DBP)Vitamin D Binding Protein (DBP)
Primary Site of Action ProhormoneCirculating form for status assessmentTarget tissues expressing VDR

Experimental Protocols

The characterization of this compound metabolites involves a range of in vitro and in vivo experimental techniques.

Competitive Binding Assay for VDR Affinity

This assay is used to determine the binding affinity of this compound metabolites to the VDR.

  • Preparation of Reagents :

    • Recombinant human VDR.

    • Radiolabeled 1α,25-dihydroxyvitamin D3 ([³H]-1,25(OH)2D3) as the tracer.

    • Unlabeled 1α,25-dihydroxyvitamin D3 as a reference competitor.

    • This compound metabolites (test compounds).

    • Binding buffer (e.g., Tris-HCl buffer containing KCl, EDTA, and dithiothreitol).

  • Assay Procedure :

    • Incubate a fixed concentration of recombinant VDR and [³H]-1,25(OH)2D3 with increasing concentrations of the unlabeled competitor (reference or test compound) in the binding buffer.

    • Allow the binding reaction to reach equilibrium (e.g., incubate for 2-4 hours at 4°C).

    • Separate the bound from the free radioligand using a method such as dextran-coated charcoal precipitation or filtration through glass fiber filters.

    • Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis :

    • Plot the percentage of bound radioligand against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the relative binding affinity (RBA) of the test compound compared to the reference compound.

Cell-Based Reporter Gene Assay for VDR Activation

This assay measures the ability of this compound metabolites to activate the VDR and induce gene transcription.

  • Cell Culture and Transfection :

    • Culture a suitable cell line (e.g., HEK293, COS-7, or a target cell line like keratinocytes) in appropriate growth medium.

    • Co-transfect the cells with two plasmids:

      • An expression vector for the human VDR.

      • A reporter plasmid containing a vitamin D response element (VDRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Treatment with Vitamin D Metabolites :

    • After transfection, treat the cells with varying concentrations of the this compound metabolites or a reference compound (e.g., 1,25(OH)2D3).

    • Include a vehicle control (e.g., ethanol (B145695) or DMSO).

    • Incubate the cells for a sufficient period to allow for gene expression (e.g., 24-48 hours).

  • Reporter Gene Assay :

    • Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

    • Normalize the reporter gene activity to a co-transfected internal control (e.g., Renilla luciferase) or to the total protein concentration.

  • Data Analysis :

    • Plot the normalized reporter gene activity against the logarithm of the compound concentration.

    • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Mass Spectrometry-Based Metabolite Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of vitamin D metabolites in biological samples.[16][17]

  • Sample Preparation :

    • Extract vitamin D metabolites from the biological matrix (e.g., serum, plasma, or cell culture media) using liquid-liquid extraction or solid-phase extraction.

    • Derivatize the extracts if necessary to improve ionization efficiency and chromatographic separation.

  • LC-MS/MS Analysis :

    • Separate the metabolites using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with a suitable column (e.g., C18).

    • Introduce the separated analytes into a tandem mass spectrometer.

    • Use a specific ionization technique, such as atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

    • Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for sensitive and specific detection and quantification of the target metabolites.

  • Data Analysis :

    • Identify metabolites based on their retention times and specific precursor-to-product ion transitions.

    • Quantify the metabolites by comparing their peak areas to those of a known concentration of an internal standard (e.g., a stable isotope-labeled version of the analyte).[18]

Visualizations

Signaling Pathway

VitaminD4_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Target Cell cluster_nucleus Nucleus VitaminD4 This compound 25OHD4 25(OH)D4 1_25OH2D4 1,25(OH)2D4 25OHD4->1_25OH2D4 1α-hydroxylase (Kidney) VDR_cytoplasm VDR 1_25OH2D4->VDR_cytoplasm Binds VDR_RXR_complex VDR-RXR Heterodimer VDR_cytoplasm->VDR_RXR_complex Heterodimerizes with RXR_cytoplasm RXR RXR_cytoplasm->VDR_RXR_complex VDRE VDRE VDR_RXR_complex->VDRE Binds to Gene_Expression Target Gene Expression VDRE->Gene_Expression Regulates

Caption: this compound signaling pathway from metabolic activation to gene regulation.

Experimental Workflow

Experimental_Workflow Synthesis Synthesis of This compound and putative metabolites InVitro_Assays In Vitro Assays Synthesis->InVitro_Assays InVivo_Studies In Vivo Studies (Animal Models) Synthesis->InVivo_Studies VDR_Binding VDR Binding Assay InVitro_Assays->VDR_Binding Reporter_Assay Reporter Gene Assay InVitro_Assays->Reporter_Assay Metabolism_Assay In Vitro Metabolism (e.g., with CYP enzymes) InVitro_Assays->Metabolism_Assay Data_Interpretation Data Interpretation and Characterization VDR_Binding->Data_Interpretation Reporter_Assay->Data_Interpretation Analysis LC-MS/MS Analysis of Metabolites in Samples Metabolism_Assay->Analysis Pharmacokinetics Pharmacokinetic Profiling InVivo_Studies->Pharmacokinetics Biological_Activity Assessment of Biological Activity InVivo_Studies->Biological_Activity Pharmacokinetics->Analysis Biological_Activity->Data_Interpretation Analysis->Data_Interpretation End End: Comprehensive Profile of This compound Metabolites Data_Interpretation->End

References

The Cellular Odyssey of 22-Dihydroergocalciferol: An In-depth Technical Guide on Cellular Uptake and Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and transport of 22-Dihydroergocalciferol (Vitamin D4). Due to the limited research focused specifically on this compound, this paper synthesizes direct evidence with extrapolated knowledge from the extensively studied analogues, Vitamin D2 (ergocalciferol) and Vitamin D3 (cholecalciferol), to present a cohesive model. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visualized using the DOT language.

Introduction to 22-Dihydroergocalciferol (this compound)

22-Dihydroergocalciferol, a form of vitamin D, is primarily found in fungi.[1][2] Like other vitamin D analogues, its biological activity is contingent upon its cellular uptake, transport, and subsequent metabolic activation. Understanding these fundamental processes is crucial for assessing its therapeutic potential and applications in drug development.

Mechanisms of Cellular Uptake and Transport

The cellular uptake and transport of vitamin D metabolites is a multi-faceted process involving both passive diffusion and protein-mediated transport. The majority of circulating vitamin D is bound to the Vitamin D Binding Protein (DBP), with a smaller fraction bound to albumin.[3][4] It is the small, unbound fraction that is generally considered bioavailable for passive diffusion into most cells.[5] However, specific tissues, such as the kidney, utilize a receptor-mediated endocytosis mechanism involving Megalin and Cubilin to internalize DBP-bound vitamin D.[6][7]

The Role of Vitamin D Binding Protein (DBP)
Receptor-Mediated Endocytosis: The Megalin-Cubilin Pathway

In tissues like the proximal tubules of the kidney, the Megalin-Cubilin co-receptor system plays a critical role in the reabsorption of DBP-bound 25-hydroxyvitamin D from the glomerular filtrate.[6][7] This process is essential for the subsequent intracellular conversion of 25(OH)D to its active form, 1,25(OH)2D.

Megalin_Cubilin_Pathway cluster_blood Bloodstream cluster_cell Proximal Tubule Cell DBP_D4 DBP-22(OH)D4 Megalin_Cubilin Megalin-Cubilin Receptor Complex DBP_D4->Megalin_Cubilin Binding Endosome Endosome Megalin_Cubilin->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Metabolism Metabolic Activation Lysosome->Metabolism Release of 22(OH)D4 VDR VDR Metabolism->VDR 1,25(OH)2D4 Nucleus Nucleus VDR->Nucleus Transcriptional Regulation

Receptor-mediated endocytosis of DBP-bound 22(OH)D4.
Intestinal Absorption: The Caco-2 Cell Model

The human colon adenocarcinoma cell line, Caco-2, is a well-established in vitro model for studying intestinal drug absorption.[9] When cultured, these cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. Studies using Caco-2 cells have shown that the uptake of various vitamin D forms, including 22-Dihydroergocalciferol, is influenced by the presence of membrane transporters.

Quantitative Data on Cellular Uptake

Quantitative data on the cellular uptake of 22-Dihydroergocalciferol is limited. However, a comparative study on the uptake of different vitamin D forms by Caco-2 cells provides valuable insights.

Table 1: Comparative Cellular Uptake of Vitamin D Analogs in Caco-2 Cells

Vitamin D AnalogUptake (relative to Vitamin D3)
Vitamin D2Data not consistently reported
Vitamin D31.00
22-Dihydroergocalciferol (D4) ~1.15
Vitamin D5~0.80
Vitamin D6~1.20
Vitamin D7~1.25

Data extrapolated from a study by Reboul et al. (2011), which showed slightly higher uptake for D4 than D3, although not always statistically significant.

Table 2: Binding Affinities of Vitamin D Metabolites to Human DBP

MetaboliteRelative Affinity (to 25(OH)D3)
25(OH)D31.00
25(OH)D2~0.80[7]
1,25(OH)2D3~0.1 - 0.01[7]
25(OH)D4 Not available

Experimental Protocols

Caco-2 Cell Permeability Assay

This protocol is adapted from standard methods for assessing intestinal drug permeability.[10][11]

Objective: To determine the apical-to-basolateral transport of 22-Dihydroergocalciferol across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Hanks' Balanced Salt Solution (HBSS)

  • 22-Dihydroergocalciferol

  • Scintillation counter or LC-MS/MS for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Study:

    • Wash the monolayers with pre-warmed HBSS.

    • Add HBSS containing a known concentration of 22-Dihydroergocalciferol to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • Collect a sample from the apical chamber at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of 22-Dihydroergocalciferol in the collected samples using a suitable analytical method (e.g., scintillation counting for radiolabeled compound or LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the monolayer, and C0 is the initial concentration in the apical chamber.

Caco2_Workflow Start Start Seed_Cells Seed Caco-2 cells on Transwell inserts Start->Seed_Cells Culture_Cells Culture for 21-25 days to differentiate Seed_Cells->Culture_Cells Check_Integrity Measure TEER to confirm monolayer integrity Culture_Cells->Check_Integrity Add_Compound Add 22-Dihydroergocalciferol to apical side Check_Integrity->Add_Compound Integrity OK Incubate Incubate at 37°C Add_Compound->Incubate Sample_Basolateral Sample basolateral side at time points Incubate->Sample_Basolateral Quantify Quantify compound concentration (LC-MS/MS) Sample_Basolateral->Quantify Calculate_Papp Calculate Apparent Permeability (Papp) Quantify->Calculate_Papp End End Calculate_Papp->End

Experimental workflow for Caco-2 permeability assay.

Cellular Metabolism and Activation

Upon entering the cell, vitamin D undergoes a two-step hydroxylation process to become biologically active. This process is catalyzed by cytochrome P450 enzymes.[12]

  • 25-hydroxylation: Primarily in the liver, vitamin D is converted to 25-hydroxyvitamin D (25(OH)D).

  • 1α-hydroxylation: In the kidneys and other tissues, 25(OH)D is converted to the active form, 1,25-dihydroxyvitamin D (1,25(OH)2D).[12]

The active form, 1,25(OH)2D, then binds to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[1][13] The specific metabolic pathway for 22-Dihydroergocalciferol has not been fully elucidated, but it is expected to follow a similar activation process.

VitaminD_Metabolism D4 22-Dihydroergocalciferol (this compound) Liver Liver (25-hydroxylase) D4->Liver Enters circulation OH_D4 25-hydroxy-22-dihydroergocalciferol (25(OH)D4) Liver->OH_D4 Kidney Kidney (1α-hydroxylase) OH_D4->Kidney Active_D4 1,25-dihydroxy-22-dihydroergocalciferol (1,25(OH)2D4) Kidney->Active_D4 VDR Vitamin D Receptor (VDR) Active_D4->VDR Binding Gene_Expression Regulation of Gene Expression VDR->Gene_Expression

Proposed metabolic activation pathway of 22-Dihydroergocalciferol.

Conclusion and Future Directions

The cellular uptake and transport of 22-Dihydroergocalciferol are complex processes that are fundamental to its biological activity. While our current understanding is largely based on extrapolations from other vitamin D analogues, the available evidence suggests that it is efficiently taken up by intestinal cells and likely follows the canonical vitamin D metabolic pathway.

Future research should focus on:

  • Determining the specific binding affinities of 22-Dihydroergocalciferol and its metabolites to DBP and VDR.

  • Elucidating the detailed metabolic fate of 22-Dihydroergocalciferol in various cell types.

  • Investigating the role of other potential transporters in its cellular uptake.

A more complete understanding of these processes will be instrumental in harnessing the full therapeutic potential of 22-Dihydroergocalciferol.

References

Vitamin D4 and its Interaction with Vitamin D Binding Protein (VDBP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the interaction between Vitamin D metabolites and the Vitamin D Binding Protein (VDBP), with a specific focus on the available data for Vitamin D4 (22-dihydroergocalciferol). This document is intended for researchers, scientists, and drug development professionals working in endocrinology, pharmacology, and related fields.

Introduction to Vitamin D and Vitamin D Binding Protein (VDBP)

Vitamin D is a group of fat-soluble secosteroids essential for calcium homeostasis, bone metabolism, and various other physiological processes. The two major forms are Vitamin D3 (cholecalciferol) and Vitamin D2 (ergocalciferol). These precursors are hydroxylated in the liver to form 25-hydroxyvitamin D [25(OH)D], the major circulating form, and subsequently in the kidneys to form the biologically active hormone, 1,25-dihydroxyvitamin D [1,25(OH)2D].

This compound is a synthetic analog of Vitamin D2. Transport of Vitamin D and its metabolites in the bloodstream is primarily mediated by the Vitamin D Binding Protein (VDBP), also known as Gc-globulin. VDBP is a multifunctional plasma protein belonging to the albuminoid gene family. It binds approximately 85-90% of circulating 25(OH)D and 1,25(OH)2D, leaving only a small fraction free to exert its biological effects. The binding affinity of various Vitamin D metabolites to VDBP is a critical determinant of their bioavailability and metabolic clearance.

Quantitative Analysis of Vitamin D Metabolite Binding to VDBP

The binding affinity of different Vitamin D metabolites to VDBP varies significantly. This section summarizes the quantitative data from competitive binding assays, providing insights into the relative binding strengths. It is important to note that specific binding affinity data for this compound is not widely available in peer-reviewed literature, reflecting its less common study compared to D2 and D3 metabolites. The data presented here serves as a comparative baseline.

Table 1: Relative Binding Affinity of Vitamin D Metabolites to Human VDBP

Vitamin D MetaboliteRelative Binding Affinity (%)Reference Compound
25-hydroxyvitamin D3 (25(OH)D3)10025(OH)D3
25-hydroxyvitamin D2 (25(OH)D2)40 - 6025(OH)D3
1,25-dihydroxyvitamin D3 (1,25(OH)2D3)2 - 1025(OH)D3
1,25-dihydroxyvitamin D2 (1,25(OH)2D2)1 - 525(OH)D3
Vitamin D3 (Cholecalciferol)1 - 525(OH)D3
Vitamin D2 (Ergocalciferol)1 - 525(OH)D3
This compound (22-dihydroergocalciferol) Data not widely available -

Note: Relative binding affinities can vary between studies depending on the specific assay conditions and VDBP phenotype.

Experimental Protocols for Measuring VDBP Binding Affinity

Several experimental techniques can be employed to quantify the interaction between Vitamin D metabolites and VDBP. A common and robust method is the competitive binding assay.

Competitive Radioimmunoassay (RIA)

This method relies on the competition between a labeled Vitamin D metabolite (e.g., radiolabeled 25(OH)D3) and an unlabeled competitor (the metabolite of interest, such as this compound) for a limited number of binding sites on VDBP.

Methodology:

  • Reagents and Materials:

    • Purified VDBP (human or other species).

    • Radiolabeled ligand (e.g., [³H]25-hydroxyvitamin D3).

    • Unlabeled Vitamin D metabolites (for standard curve and competition).

    • Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).

    • Separation agent (e.g., dextran-coated charcoal) to separate bound from free ligand.

    • Scintillation cocktail and counter.

  • Procedure:

    • A constant amount of purified VDBP and radiolabeled ligand are incubated in the assay buffer.

    • Increasing concentrations of the unlabeled competitor (e.g., this compound or other metabolites for a standard curve) are added to the mixture.

    • The reaction is incubated to reach equilibrium (e.g., 2 hours at 4°C).

    • Dextran-coated charcoal is added to adsorb the free, unbound radiolabeled ligand.

    • The mixture is centrifuged, and the supernatant containing the VDBP-bound radiolabeled ligand is collected.

    • The radioactivity in the supernatant is measured using a scintillation counter.

  • Data Analysis:

    • A standard curve is generated by plotting the percentage of bound radiolabel as a function of the concentration of the unlabeled standard (e.g., 25(OH)D3).

    • The concentration of the unknown competitor (e.g., this compound) that displaces 50% of the bound radiolabeled ligand (IC50) is determined.

    • The relative binding affinity is calculated by comparing the IC50 of the test compound to the IC50 of the reference compound.

Caption: Workflow for a competitive binding assay to determine VDBP affinity.

Signaling Pathways and the Role of VDBP

VDBP plays a crucial role in the systemic transport of Vitamin D, which is a precursor to a complex signaling pathway essential for gene regulation. The "free hormone hypothesis" posits that only the unbound fraction of 1,25(OH)2D is biologically active and can enter target cells to initiate a genomic response.

Genomic Signaling Pathway:

  • Transport: VDBP transports 25(OH)D to the kidney and 1,25(OH)2D to target tissues.

  • Dissociation: A small fraction of 1,25(OH)2D dissociates from VDBP and enters the target cell.

  • VDR Binding: Inside the cell, 1,25(OH)2D binds to the Vitamin D Receptor (VDR), a nuclear hormone receptor.

  • Heterodimerization: The 1,25(OH)2D-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR).

  • VDRE Binding: This VDR-RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.

  • Gene Transcription: The binding of the complex to VDREs recruits co-activator or co-repressor proteins, modulating the transcription of genes involved in calcium transport, bone metabolism, and immune function.

Caption: Genomic signaling pathway of Vitamin D mediated by the VDR.

Conclusion and Future Directions

The interaction between Vitamin D metabolites and VDBP is a cornerstone of Vitamin D physiology, dictating the bioavailability and activity of this crucial hormone. While the binding characteristics of major forms like Vitamin D2 and D3 have been well-documented, there is a notable gap in the literature regarding this compound (22-dihydroergocalciferol).

Future research should aim to:

  • Determine the binding affinity of this compound to VDBP using established protocols such as competitive binding assays or surface plasmon resonance.

  • Investigate the metabolic pathway of this compound and its potential conversion to active metabolites.

  • Assess the biological activity of this compound in in-vitro and in-vivo models.

A comprehensive understanding of how synthetic Vitamin D analogs like D4 interact with the endogenous transport system is critical for the development of novel therapeutics targeting the Vitamin D signaling pathway.

Methodological & Application

Application Notes: Extraction and Quantification of 22-Dihydroergocalciferol (Vitamin D4) from Mushroom Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

22-Dihydroergocalciferol, also known as Vitamin D4, is a vitamer of vitamin D found in mushrooms.[1] It is produced from its precursor, ergosta-5,7-dienol (22,23-dihydroergosterol), upon exposure to ultraviolet (UV) radiation, in a process analogous to the formation of Vitamin D2 from ergosterol (B1671047).[1][2] As interest in the diverse forms of vitamin D and their physiological roles grows, accurate methods for the extraction and quantification of this compound from natural sources like mushrooms are crucial for researchers in nutrition, mycology, and drug development. These protocols outline a robust workflow for the extraction, purification, and analysis of 22-Dihydroergocalciferol from various mushroom samples.

Principle

The protocol is based on a multi-step process beginning with the liberation of sterols from the mushroom matrix through alkaline saponification. This process breaks down fats and cellular structures, releasing the target analytes. The unsaponifiable fraction, containing this compound and its precursor, is then extracted using an organic solvent. To remove interfering compounds that are abundant in mushroom extracts, a two-step solid-phase extraction (SPE) is employed for purification.[3] Finally, the purified extract is analyzed and quantified using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or the more sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[3][4][5]

Experimental Protocols

This section provides a detailed methodology for the extraction and quantification of 22-Dihydroergocalciferol from mushroom samples.

Sample Preparation
  • Homogenization : Fresh mushroom samples can be used directly, which eliminates the need for a lengthy drying process.[3] Homogenize a representative portion of the fresh mushroom sample using a blender or food processor to achieve a uniform consistency. Alternatively, samples can be freeze-dried (lyophilized) and ground into a fine powder.

  • Weighing : Accurately weigh approximately 5 grams of the homogenized fresh mushroom sample (or a smaller amount, e.g., 0.5-1.0 g, of dried powder) into a 50 mL screw-cap glass tube with a Teflon-lined cap.

Saponification (Alkaline Hydrolysis)

This step is critical for breaking down the mushroom matrix and releasing the sterols.

  • Add 0.2 g of ascorbic acid to the tube to prevent oxidation of the vitamin D compounds.[6]

  • Add 10 mL of ultrapure water.

  • Add 12 mL of ethanol (B145695) containing 0.2% butylated hydroxytoluene (BHT) as an additional antioxidant.[6]

  • Add 6 mL of 50% (w/v) aqueous potassium hydroxide (B78521) (KOH). Caution: KOH is corrosive. Handle with appropriate personal protective equipment.

  • Securely cap the tube and vortex briefly to mix.

  • Place the tube in a shaking water bath set at 80°C for 1 hour to facilitate saponification.[7] Alternatively, samples can be left for overnight saponification (16-18 hours) at room temperature.[8]

Liquid-Liquid Extraction (LLE)
  • After saponification, allow the tube to cool to room temperature.

  • Add 15 mL of n-hexane to the tube.

  • Cap the tube and vortex vigorously for 2 minutes to extract the unsaponifiable lipids into the hexane (B92381) layer.

  • Centrifuge the tube at 3000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean collection tube.

  • Repeat the extraction process (steps 2-5) two more times with fresh 15 mL aliquots of n-hexane, combining all hexane extracts.

  • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

Solid-Phase Extraction (SPE) Purification

A two-step SPE procedure is highly effective for removing chromatographic interferences, which is particularly important for analysis by HPLC-UV.[3]

  • Reconstitution : Reconstitute the dried extract from the LLE step in 1 mL of the SPE loading solvent (e.g., hexane with a small amount of a more polar solvent like isopropanol (B130326) to ensure complete dissolution).

  • Step 1: Silica (B1680970) SPE Cartridge

    • Condition a silica SPE cartridge (e.g., 500 mg) by passing 5 mL of hexane through it.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with a non-polar solvent like hexane to elute non-polar interfering compounds.

    • Elute the vitamin D fraction with a solvent mixture of intermediate polarity, such as hexane:isopropanol (e.g., 95:5 v/v). Collect this fraction.

  • Step 2: Carbon Black SPE Cartridge

    • The fraction collected from the silica SPE may require further cleanup. A carbon black SPE step can be effective in removing pigments and other interferences.[3]

    • Condition a carbon black SPE cartridge.

    • Load the eluate from the silica step.

    • Wash with an appropriate solvent.

    • Elute the purified vitamin D fraction. The exact solvent system for the carbon black cartridge should be optimized based on the specific cartridge and mushroom matrix.

  • Final Preparation : Evaporate the final purified eluate to dryness under nitrogen and reconstitute in a known, small volume (e.g., 200 µL) of the HPLC mobile phase for analysis.

Analytical Quantification
  • Chromatographic System : An HPLC system equipped with a UV detector.

  • Column : A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase : An isocratic mobile phase of acetonitrile:methanol (B129727) (1:1 v/v) has been shown to be effective for separating this compound from other vitamin D analogs, such as Vitamin D3 which might be used as an internal standard.[9]

  • Flow Rate : Typically 1.0 mL/min.

  • Detection : UV detection at 265 nm.[10]

  • Quantification : Create a calibration curve using certified standards of 22-Dihydroergocalciferol. An internal standard (e.g., Vitamin D3, ensuring it is chromatographically resolved from this compound) should be used for accurate quantification.[9][11]

LC-MS/MS provides higher sensitivity and specificity and is considered the gold standard for vitamin D analysis.[12][13]

  • Chromatographic System : An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Column : A C18 or similar reversed-phase column suitable for LC-MS.

  • Mobile Phase : A gradient elution is typically used, for example, with water and methanol or acetonitrile, both containing a small amount of formic acid or acetic acid to improve ionization.[14]

  • Mass Spectrometry : Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for 22-Dihydroergocalciferol and a stable isotope-labeled internal standard.

  • Quantification : Quantification is based on the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve prepared with standards.

Data Presentation

The following table summarizes the quantitative data for 22-Dihydroergocalciferol (this compound) and its precursor, 22,23-Dihydroergosterol, found in various mushroom species. This data is adapted from the findings of Phillips et al. (2012).[11]

Mushroom SpeciesCommon NameThis compound (µ g/100g fresh weight)22,23-Dihydroergosterol (mg/100g fresh weight)
Agaricus bisporusWhite ButtonNot Detected6.87
Agaricus bisporusCriminiTrace7.63
Agaricus bisporusPortabella0.2 - 7.0 (UV-treated)8.89
Flammulina velutipesEnokiTrace16.5
Lentinula edodesShiitakeTrace8.44
Grifola frondosaMaitake22.5 - 35.47.91
Pleurotus ostreatusOyster0.1 - 6.297.21
Morchella esculentaMorel0.0 - 2.895.37
Cantharellus cibariusChanterelle0.0 - 2.064.49

Trace indicates presence above the detection limit but below the quantification limit. Data represents a range found across different composite samples.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the extraction and analysis of 22-Dihydroergocalciferol.

G cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_result Result A Mushroom Sample (Fresh or Lyophilized) B Homogenization & Weighing (5g) A->B C Saponification (KOH, 80°C, 1 hr) B->C Add Ascorbic Acid, EtOH, KOH D Liquid-Liquid Extraction (n-Hexane) C->D E Evaporation (under Nitrogen) D->E F Two-Step SPE Cleanup (Silica -> Carbon Black) E->F G Final Evaporation & Reconstitution F->G H HPLC-UV Analysis (C18, 265 nm) G->H Inject I LC-MS/MS Analysis (MRM Mode) G->I Inject J Quantification of 22-Dihydroergocalciferol H->J I->J

Caption: Workflow for 22-Dihydroergocalciferol Extraction and Analysis.

References

Application Note: Quantitative Analysis of 22-Dihydroergocalciferol in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

22-Dihydroergocalciferol is a vitamin D2 analog. Accurate and sensitive quantification of this compound in plasma is crucial for pharmacokinetic, metabolic, and toxicological studies in drug development. This application note provides a detailed protocol for the analysis of 22-Dihydroergocalciferol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described herein is based on established principles for the bioanalysis of vitamin D and its analogs, offering high selectivity and sensitivity.

Experimental Protocols

1. Materials and Reagents

  • 22-Dihydroergocalciferol analytical standard

  • 22-Dihydroergocalciferol-d6 (or other suitable deuterated internal standard)

  • HPLC-grade acetonitrile (B52724), methanol, and n-hexane

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (K2EDTA)

  • Deionized water

2. Sample Preparation

The sample preparation procedure involves protein precipitation followed by liquid-liquid extraction to isolate the analyte from the plasma matrix.

  • Step 1: Aliquoting and Spiking

    • Thaw plasma samples and standards to room temperature.

    • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

    • Spike with 10 µL of the internal standard working solution (e.g., 22-Dihydroergocalciferol-d6 in methanol).

    • For calibration standards and quality control samples, spike with the appropriate concentration of 22-Dihydroergocalciferol standard solution.

  • Step 2: Protein Precipitation

    • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Step 3: Liquid-Liquid Extraction (LLE)

    • Transfer the supernatant to a clean 2 mL tube.

    • Add 1 mL of n-hexane and vortex for 2 minutes.

    • Centrifuge at 5,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (n-hexane) to a new tube.

  • Step 4: Evaporation and Reconstitution

    • Evaporate the n-hexane extract to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for specific instrumentation.

  • Liquid Chromatography (LC)

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Gradient:

      • 0-0.5 min: 80% B

      • 0.5-2.5 min: Ramp to 95% B

      • 2.5-3.5 min: Hold at 95% B

      • 3.5-3.6 min: Return to 80% B

      • 3.6-5.0 min: Equilibrate at 80% B

  • Tandem Mass Spectrometry (MS/MS)

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode. APCI is often preferred for vitamin D analogs.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • These transitions are hypothetical and would need to be optimized by infusing the 22-Dihydroergocalciferol standard.

      • 22-Dihydroergocalciferol: Precursor ion (e.g., [M+H]+ or [M+H-H2O]+) → Product ion.

      • 22-Dihydroergocalciferol-d6 (IS): Precursor ion → Product ion.

    • Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.

Data Presentation

Table 1: Hypothetical Quantitative Performance Data for the LC-MS/MS Method

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC)85 - 115%
Precision (at LLOQ, LQC, MQC, HQC)< 15% RSD
Recovery> 80%
Matrix EffectMinimal and compensated by IS

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) is_spike Spike Internal Standard plasma->is_spike protein_precip Protein Precipitation (Acetonitrile) is_spike->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle Liquid-Liquid Extraction (n-Hexane) supernatant->lle centrifuge2 Centrifugation lle->centrifuge2 organic_layer Collect Organic Layer centrifuge2->organic_layer evaporation Evaporation to Dryness organic_layer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for 22-Dihydroergocalciferol analysis.

logical_relationship cluster_extraction Analyte Extraction cluster_separation_detection Separation and Detection cluster_quantification Quantification ProteinRemoval Protein Removal AnalyteIsolation Analyte Isolation ProteinRemoval->AnalyteIsolation releases analyte Chromatography Chromatographic Separation AnalyteIsolation->Chromatography provides clean sample Ionization Ionization Chromatography->Ionization separates analyte MassAnalysis Mass Analysis (MS1) Ionization->MassAnalysis creates ions Fragmentation Fragmentation (MS2) MassAnalysis->Fragmentation selects precursor Detection Detection Fragmentation->Detection selects product Quantification Quantification (vs. Internal Standard) Detection->Quantification generates signal

Application Note: Development of a Bioactivity Assay for Vitamin D4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D is a group of fat-soluble secosteroids essential for a variety of biological functions, most notably the regulation of calcium and phosphate (B84403) homeostasis, which is critical for bone health.[1][2][3] The biological effects of vitamin D are mediated by the vitamin D receptor (VDR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[4][5][6][7] Upon binding to its active ligand, the VDR modulates the expression of numerous target genes.[8][9]

While Vitamin D3 (cholecalciferol) and D2 (ergocalciferol) are the most well-known forms, other vitamers such as Vitamin D4 (22-dihydroergocalciferol) also exist.[5][10] this compound is a fungal-derived form produced from the UV irradiation of 22,23-dihydroergosterol.[11][12] To characterize the biological relevance of this compound and its potential therapeutic applications, it is crucial to determine its bioactivity.

This document provides detailed protocols for two fundamental assays to characterize the bioactivity of this compound:

  • A VDR Competitive Binding Assay to quantify its binding affinity for the human VDR.

  • A VDR-Mediated Reporter Gene Assay to measure its functional potency in activating VDR-dependent gene transcription.

Vitamin D Receptor (VDR) Signaling Pathway

The genomic actions of active Vitamin D metabolites are initiated by their binding to the VDR.[4][13] The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).[6][14][15] This VDR-RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[6][7] This binding event recruits a complex of co-activator or co-repressor proteins, which ultimately modulates the transcription of the target gene, leading to a physiological response.[4] One of the key target genes strongly induced by VDR activation is CYP24A1, which encodes the enzyme responsible for catabolizing active vitamin D, thus serving as a reliable marker for VDR activation.[16][17]

Binding_Assay_Workflow A 1. Prepare Reagents (VDR, [3H]-Calcitriol, This compound dilutions) B 2. Incubate Components VDR + [3H]-Calcitriol + Competitor (D4) A->B C 3. Separate Bound vs. Free Ligand (e.g., Hydroxylapatite) B->C D 4. Quantify Bound Radioactivity (Scintillation Counting) C->D E 5. Data Analysis (Generate competition curve, calculate IC50/Ki) D->E Reporter_Assay_Workflow A 1. Seed Reporter Cells (e.g., HEK293 cells with VDR and VDRE-Luciferase) B 2. Treat Cells with serial dilutions of This compound or control A->B C 3. Incubate (e.g., 18-24 hours) B->C D 4. Lyse Cells & Add Substrate C->D E 5. Measure Luminescence D->E F 6. Data Analysis (Generate dose-response curve, calculate EC50) E->F

References

Application Notes and Protocols for Utilizing Vitamin D4 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D4, also known as 22-Dihydroergocalciferol, is a member of the vitamin D family of secosteroids.[1] Like other forms of vitamin D, its biological effects are primarily mediated through the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of a multitude of genes.[1][2] Upon activation by a vitamin D compound, the VDR forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4] This signaling cascade influences a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[1][5]

These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, drawing upon the established knowledge of vitamin D signaling and providing protocols that can be adapted for specific research needs. While specific quantitative data for this compound is limited in the current literature, the provided protocols, based on general vitamin D research, offer a robust starting point for investigation.

Mechanism of Action: The Vitamin D Signaling Pathway

The canonical signaling pathway for vitamin D involves the activation of the VDR. This pathway is crucial for mediating the effects of this compound on gene expression.

VitaminD_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VitaminD4 This compound VDR VDR VitaminD4->VDR Binds VDR_RXR_complex VDR-RXR Heterodimer VDR->VDR_RXR_complex Heterodimerizes with RXR RXR RXR->VDR_RXR_complex VDRE VDRE (Vitamin D Response Element) VDR_RXR_complex->VDRE Binds to Gene_Expression Target Gene Expression VDRE->Gene_Expression Modulates Biological_Effects Biological Effects (Cell Cycle Arrest, Apoptosis, Differentiation) Gene_Expression->Biological_Effects Leads to

Caption: Canonical Vitamin D signaling pathway initiated by this compound.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the scientific literature, the following tables provide reference data for the more extensively studied Vitamin D3 (as its active form, calcitriol) to serve as a starting point for experimental design. Researchers should perform dose-response studies to determine the optimal concentrations for this compound in their specific cell lines and assays.

Table 1: Reference IC50 Values for Vitamin D3 (Calcitriol) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
A2780SOvarian Cancer359[6]
SW480Colorectal Cancer~100[7]
MDA-MB-231Breast CancerSee reference[8]
MDA-MB-468Breast CancerSee reference[8]
MCF-7Breast CancerSee reference[8]
A375Malignant Melanoma1.5 - 0.028 (analogs)[9]

Note: The IC50 values can vary significantly depending on the cell line, assay conditions, and exposure time. It is crucial to determine the IC50 for this compound empirically.

Table 2: Effects of Vitamin D on Cell Viability and Apoptosis (Reference Data)

Cell LineTreatmentEffect on ViabilityEffect on ApoptosisReference
A2780SVitamin D (0.359 µM, 24h)DecreasedNot specified[6]
SW480Vitamin D (100 nM)DecreasedIncreased[7]
CaSkiCholecalciferol (100-1000 ng/mL, 72h)DecreasedIncreased[10]
Nalm-6, REHVitamin D (10⁻⁶ M)No significant changeNo significant change[11]
MCF-7S81,25(OH)₂D₃, EB 1089, CB 1093 (1-100 nM)DecreasedIncreased[12]

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound in cell culture. These protocols are based on established methods for other forms of vitamin D and should be optimized for your specific experimental setup.

Protocol 1: Preparation of this compound Stock Solution

This compound is a lipophilic compound and requires an appropriate solvent for dissolution before being added to aqueous cell culture media.[13][14]

Materials:

  • This compound (22-Dihydroergocalciferol) powder

  • Ethanol (B145695) (absolute, sterile) or Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Dissolving the Powder: In a sterile environment (e.g., a laminar flow hood), dissolve the this compound powder in a small volume of absolute ethanol or DMSO to create a high-concentration stock solution (e.g., 1-10 mM).[13]

  • Aliquotting and Storage: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[13]

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it further in serum-free cell culture medium to prepare a working solution. The final concentration of the solvent (ethanol or DMSO) in the cell culture should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[13]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cells.

MTT_Workflow Seed_Cells 1. Seed Cells in 96-well plate Treat_Cells 2. Treat with This compound Seed_Cells->Treat_Cells Incubate 3. Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT 4. Add MTT reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer 6. Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance 7. Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for a typical MTT cell viability assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the detection of apoptosis and necrosis in cells treated with this compound using flow cytometry.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound working solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 4: Cell Differentiation Assay (Alkaline Phosphatase Activity)

This protocol is an example for assessing the pro-differentiative effects of this compound on osteogenic differentiation of mesenchymal stem cells.[15][16]

Materials:

  • Mesenchymal stem cells (or other relevant cell type)

  • Osteogenic differentiation medium

  • This compound working solution

  • Alkaline Phosphatase (ALP) activity assay kit

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture the cells in osteogenic differentiation medium supplemented with various concentrations of this compound.

  • Cell Lysis: At specific time points (e.g., day 7, 14), wash the cells with PBS and lyse them using the provided lysis buffer.

  • ALP Activity Measurement: Perform the ALP activity assay on the cell lysates according to the manufacturer's protocol.

  • Protein Quantification: Determine the total protein concentration in each lysate to normalize the ALP activity.

  • Data Analysis: Express the results as ALP activity per unit of total protein.

Conclusion

This compound holds potential as a research tool in cell culture experiments, particularly in the fields of cancer biology and drug development. While specific data on its efficacy and optimal usage are still emerging, the protocols and information provided here offer a solid foundation for researchers to begin exploring its effects. It is imperative to perform thorough dose-response and time-course experiments to validate the use of this compound in any specific cell culture model. The provided diagrams of the signaling pathway and experimental workflows serve as visual aids to conceptualize the molecular mechanisms and experimental designs.

References

Preparation of Vitamin D4 Stock Solutions for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D4, also known as 22-Dihydroergocalciferol, is a form of vitamin D found in fungi.[1][2] Like other vitamin D analogues, its biological effects are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[3][4] In vitro studies are crucial for elucidating the specific mechanisms of action and therapeutic potential of this compound. Accurate and reproducible preparation of stock solutions is a critical first step for any in vitro investigation. This document provides detailed application notes and protocols for the preparation and use of this compound stock solutions in cell-based assays.

Data Presentation

Quantitative data regarding the properties and preparation of this compound are summarized in the table below for easy reference and comparison.

ParameterValueReference
Chemical Name 22-Dihydroergocalciferol[1]
Molecular Formula C₂₈H₄₆O[5]
Molecular Weight 398.66 g/mol [5]
Solubility DMSO: 25 mg/mL (62.71 mM) (requires sonication) Ethanol: 30 mg/mL DMF: 25 mg/mL[2][5]
Storage of Powder -20°C, protect from light, stored under nitrogen.[5]
Stock Solution Storage -80°C: up to 6 months -20°C: up to 1 month (Protect from light and store under nitrogen. Avoid repeated freeze-thaw cycles.)[5]
Relative Bioactivity Approximately 60% as active as vitamin D3 in healing rickets in rats.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (22-Dihydroergocalciferol) powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance

  • Sonicator water bath

  • Sterile, filtered pipette tips

Procedure:

  • Weighing this compound: In a sterile, light-protected environment (e.g., a laminar flow hood with lights turned off or dimmed), accurately weigh out 1 mg of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add 250.84 µL of anhydrous DMSO to the vial containing the this compound powder to achieve a final concentration of 10 mM.

  • Dissolution: Tightly cap the vial and vortex briefly. To ensure complete dissolution, sonicate the solution in a water bath for 10-15 minutes. Visually inspect the solution to ensure no particulate matter is present.

  • Aliquoting: Working quickly to minimize exposure to light and air, aliquot the 10 mM stock solution into smaller volumes (e.g., 10-20 µL) in sterile, amber or foil-wrapped microcentrifuge tubes. This will minimize the number of freeze-thaw cycles for the stock.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[5] Always protect the stock solutions from light.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the serial dilution of the primary stock solution to prepare working concentrations for treating cells in vitro. It is crucial to maintain a low final concentration of the solvent (e.g., DMSO < 0.1%) in the cell culture medium to avoid solvent-induced cytotoxicity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, serum-free cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered tips

Procedure:

  • Intermediate Dilution: Prepare an intermediate stock solution from the 10 mM primary stock. For example, to make a 1 mM intermediate stock, dilute 10 µL of the 10 mM stock with 90 µL of sterile, serum-free cell culture medium.

  • Serial Dilutions: Perform serial dilutions from the intermediate stock to achieve the desired final working concentrations. For example, to prepare a 100 µM working solution, dilute 10 µL of the 1 mM intermediate stock with 90 µL of cell culture medium. Continue this process to generate a range of concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).

  • Final Treatment: Add the appropriate volume of the working solution to your cell culture wells to achieve the final desired concentration. For example, to treat cells in 1 mL of medium with a final concentration of 100 nM this compound, add 1 µL of a 100 µM working solution.

  • Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the this compound treatment group.

Mandatory Visualizations

Signaling Pathway of this compound

This compound, like other active forms of vitamin D, is known to exert its biological effects by binding to the Vitamin D Receptor (VDR). The activated VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4]

VitaminD4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VDR VDR This compound->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDR_RXR_nucleus VDR-RXR VDR_RXR->VDR_RXR_nucleus Translocation VDRE VDRE VDR_RXR_nucleus->VDRE Binds to Gene Target Gene VDRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Biological Response Biological Response Protein Synthesis->Biological Response

Caption: this compound Signaling Pathway.

Experimental Workflow for In Vitro Studies

The following diagram illustrates a typical workflow for conducting in vitro experiments with this compound, from stock solution preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis stock Prepare 10 mM This compound Stock (DMSO) working Prepare Working Solutions (Serial Dilution) stock->working treatment Treat Cells with This compound and Controls working->treatment cell_culture Seed Cells in Culture Plates cell_culture->treatment incubation Incubate for Desired Time Period treatment->incubation assay Perform In Vitro Assay (e.g., Viability, Proliferation, Gene Expression) incubation->assay data Data Collection and Analysis assay->data

Caption: Experimental Workflow.

References

Application Notes and Protocols for Enhancing Vitamin D4 Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D4 (22-dihydroergocalciferol) is a member of the vitamin D family of secosteroids. Like other forms of vitamin D, its low physiological concentrations and poor ionization efficiency present significant challenges for its accurate quantification using mass spectrometry (MS). Chemical derivatization is a critical pre-analytical step to enhance the sensitivity and selectivity of vitamin D analysis.[1][2][3] This document provides detailed protocols for derivatization techniques designed to improve the detection of this compound by LC-MS/MS.

The primary strategy for enhancing the MS signal of vitamin D compounds is to target the s-cis-diene moiety present in their structure.[4] This is typically achieved through a Diels-Alder reaction with a "Cookson-type" reagent.[5][6][7] These reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), react rapidly with the diene system to form a stable cyclic adduct.[8][9] This derivatization significantly improves ionization efficiency in both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), leading to a substantial increase in signal intensity, often by a factor of 100 or more.[5][10]

This application note details two primary protocols: a widely used method involving PTAD derivatization and a more advanced one-pot double derivatization technique that can improve chromatographic separation of isomers.[11]

Data Presentation: Quantitative Comparison

The following table summarizes the expected quantitative improvements in this compound analysis following derivatization with PTAD. The data is representative and based on typical enhancements observed for other vitamin D metabolites.[5][12]

ParameterWithout DerivatizationWith PTAD Derivatization
Limit of Detection (LOD) ~0.5 - 1.0 ng/mL~5 - 10 pg/mL
Limit of Quantification (LOQ) ~1.5 - 3.0 ng/mL~15 - 30 pg/mL
Signal Enhancement Factor 1x~100x - 200x
Ionization Mode APCI / ESI (Positive)ESI (Positive)

Experimental Protocols

Protocol 1: Diels-Alder Derivatization with 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

This protocol describes the most common method for derivatizing this compound to enhance its signal in LC-MS/MS analysis.

1. Materials and Reagents:

  • This compound standard and sample extracts

  • Internal Standard (e.g., d6-25-hydroxyvitamin D3)

  • Acetonitrile (B52724) (ACN), HPLC grade, anhydrous

  • Ethyl Acetate, anhydrous

  • Methanol (MeOH), HPLC grade

  • Formic Acid, LC-MS grade

  • 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

  • Nitrogen gas supply for evaporation

  • Vortex mixer and centrifuge

2. Sample Preparation (from Serum/Plasma): a. To 100 µL of serum or plasma, add 10 µL of the internal standard solution. b. Add 300 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.[13] c. Vortex vigorously for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube. For enhanced cleanup and lipid removal, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step can be incorporated here.[4][12][14] f. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.[15]

3. Derivatization Procedure: a. Prepare a fresh solution of PTAD at 0.1 mg/mL in anhydrous ethyl acetate.[8][15] b. Reconstitute the dried sample extract in 50 µL of the PTAD solution.[8] c. Vortex for 30 seconds to ensure complete dissolution. d. Allow the reaction to proceed at room temperature for 60 minutes in the dark.[8][16] e. After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen. f. Reconstitute the derivatized sample in 100 µL of the initial mobile phase (e.g., 75:25 Methanol:Water with 0.1% formic acid) for LC-MS/MS analysis.[8]

Protocol 2: One-Pot Double Derivatization (PTAD and Acetylation)

This advanced protocol first derivatizes the diene system with PTAD and then acetylates the hydroxyl groups. This can improve the chromatographic separation of epimers and other isomers.[11]

1. Materials and Reagents:

  • All materials from Protocol 1

  • Pyridine (B92270), anhydrous

  • Acetic Anhydride

  • 4-Dimethylaminopyridine (DMAP)

2. Sample Preparation:

  • Follow steps 2a-2f from Protocol 1.

3. Double Derivatization Procedure: a. Step 1: PTAD Reaction: Reconstitute the dried sample extract in 50 µL of 0.5 mg/mL PTAD in anhydrous acetonitrile and let it react for 60 minutes at room temperature in the dark.[17] b. Step 2: Acetylation: Prepare a fresh esterification solution of 2 mg/mL DMAP in a 2:1 (v/v) mixture of pyridine and acetic anhydride.[17] c. Add 25 µL of the esterification solution directly to the PTAD reaction mixture. d. Vortex and allow the reaction to proceed for 60 minutes at room temperature in the dark.[11] e. Stop the reaction by adding 50 µL of methanol.[17] f. Evaporate the entire mixture to dryness under a gentle stream of nitrogen at 45°C. g. Reconstitute the final dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters for Derivatized this compound

The following table provides typical starting parameters for the analysis of PTAD-derivatized this compound. These may require optimization based on the specific instrumentation used.

ParameterSetting
LC Column C18 or Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 50 °C
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.0 kV
Desolvation Temp. 500 - 600 °C
MS Analysis Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]+ of PTAD-Vitamin D4 adduct
Product Ion (Q3) Characteristic fragment ion (e.g., from cleavage of the vitamin D skeleton)

Visualizations

G Experimental Workflow for Derivatized this compound Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis serum Serum/Plasma Sample (100 µL) istd Add Internal Standard serum->istd ppt Protein Precipitation (Acetonitrile + Formic Acid) istd->ppt centrifuge Centrifugation (10,000 x g) ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry1 Evaporate to Dryness (Nitrogen Stream) supernatant->dry1 reconstitute Reconstitute in PTAD Solution dry1->reconstitute Diels-Alder Reaction react Incubate (60 min, RT, Dark) reconstitute->react dry2 Evaporate to Dryness react->dry2 reconstitute2 Reconstitute in Mobile Phase dry2->reconstitute2 inject Inject into LC-MS/MS reconstitute2->inject detect Data Acquisition (MRM Mode) inject->detect

Caption: Workflow for this compound analysis using PTAD derivatization.

G Diels-Alder Reaction of this compound with PTAD vitD4 This compound (s-cis-diene) plus + arrow Diels-Alder Reaction vitD4:e->arrow:w ptad PTAD Reagent ptad:e->arrow:w adduct PTAD-Vitamin D4 Adduct (High Ionization Efficiency) arrow:e->adduct:w

Caption: Chemical derivatization of this compound via Diels-Alder reaction.

References

Application Note: Quantitative Analysis of Vitamin D in Fortified Food Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D is a crucial fat-soluble vitamin essential for calcium homeostasis, bone metabolism, and various other physiological functions. Food fortification with vitamin D is a common strategy to prevent deficiency in the general population. The two primary forms of vitamin D used for fortification are ergocalciferol (B368823) (Vitamin D2) and cholecalciferol (Vitamin D3). While other forms like Vitamin D4 (22-Dihydroergocalciferol) exist, particularly in mushrooms, they are not typically used for food fortification.[1][2][3] Therefore, this application note focuses on the robust and validated methods for the quantitative analysis of Vitamin D2 and D3 in fortified food products, with a discussion on the theoretical adaptation for this compound analysis.

The accurate quantification of vitamin D in complex food matrices is challenging due to its low concentration, susceptibility to degradation, and the presence of interfering substances.[4][5] High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most reliable and widely used techniques for this purpose.[6][7][8] This document provides detailed protocols for sample preparation and analysis using these methods.

Data Presentation

Table 1: Representative Levels of Vitamin D3 in Fortified Foods

Food ProductServing SizeReported Vitamin D3 Level (IU/serving)Reported Vitamin D3 Level (µ g/serving )
Fortified Milk1 cup (240 mL)100 - 1202.5 - 3.0
Fortified Orange Juice1 cup (240 mL)1002.5
Fortified Breakfast Cereal1 serving (30g)40 - 1001.0 - 2.5
Fortified Margarine1 tbsp (14g)601.5
Infant Formula100 kcal40 - 1001.0 - 2.5

Conversion: 1 µg = 40 IU

Table 2: Representative Levels of Vitamin D2 in Fortified Foods

Food ProductServing SizeReported Vitamin D2 Level (IU/serving)Reported Vitamin D2 Level (µ g/serving )
Fortified Plant-Based Milk (e.g., Soy, Almond)1 cup (240 mL)100 - 1202.5 - 3.0
Fortified Bread1 slice40 - 801.0 - 2.0
UV-treated Mushrooms100g400 - 1000+10 - 25+

Conversion: 1 µg = 40 IU

Experimental Protocols

Sample Preparation: Saponification and Extraction

This protocol is a crucial first step to release vitamin D from the food matrix and remove interfering fats and lipids.

Materials:

Protocol:

  • Weigh a representative homogenized sample (1-10 g, depending on the expected vitamin D concentration) into a saponification flask.

  • Add an antioxidant like ascorbic acid or pyrogallol to prevent oxidative loss of vitamin D.

  • Add ethanol and the 50% KOH solution.

  • Incubate the mixture in a shaking water bath at 70-80°C for 30-60 minutes to saponify the lipids.

  • Cool the mixture to room temperature.

  • Perform a liquid-liquid extraction (LLE) by adding hexane and deionized water. Shake vigorously and allow the layers to separate.

  • Collect the upper hexane layer containing the unsaponifiable matter, including vitamin D.

  • Repeat the extraction step two more times to ensure complete recovery.

  • Combine the hexane extracts and wash with deionized water to remove any remaining KOH.

  • Evaporate the hexane extract to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the residue in a known volume of mobile phase for HPLC or LC-MS/MS analysis.

Analytical Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a widely used method for the quantification of Vitamin D.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of methanol, acetonitrile (B52724), and water (e.g., 70:25:5 v/v/v). The exact ratio may need optimization depending on the column and system.

  • Flow Rate: 1.0 - 1.5 mL/min

  • Column Temperature: 25-30°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 20 - 100 µL

Protocol:

  • Prepare a series of standard solutions of Vitamin D2 and D3 of known concentrations in the mobile phase.

  • Inject the standards to generate a calibration curve.

  • Inject the prepared sample extract.

  • Identify and quantify the Vitamin D peaks based on their retention times and the calibration curve.

Analytical Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it the gold standard for vitamin D analysis, especially at low concentrations.[13][14]

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Reversed-phase C18 or similar column.

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid or acetic acid.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid or acetic acid.

  • Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analytes.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Column Temperature: 30-40°C

  • Injection Volume: 5 - 20 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI or APCI

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Vitamin D3: Precursor ion (m/z) -> Product ion (m/z) - Specific transitions need to be optimized for the instrument used.

    • Vitamin D2: Precursor ion (m/z) -> Product ion (m/z) - Specific transitions need to be optimized for the instrument used.

    • Internal Standard (e.g., deuterated Vitamin D3): Precursor ion (m/z) -> Product ion (m/z)

Protocol:

  • Prepare calibration standards and spike a suitable internal standard (e.g., deuterated Vitamin D3) into all standards and samples.

  • Inject the standards to generate a calibration curve based on the peak area ratio of the analyte to the internal standard.

  • Inject the prepared sample extract.

  • Quantify the Vitamin D analytes using the established MRM transitions and the calibration curve.

Theoretical Adaptation for this compound Analysis

While not commonly used in food fortification, the analysis of this compound (22-Dihydroergocalciferol) can be theoretically adapted from the methods for D2 and D3.

  • Chemical Properties: this compound has a molecular weight of 398.66 g/mol . Its structure is similar to Vitamin D2, but with a saturated side chain at C22-C23.[15][16]

  • Sample Preparation: The saponification and extraction protocol described above would be applicable to this compound as it is also a fat-soluble vitamin.

  • HPLC-UV: this compound exhibits a UV absorbance maximum around 265 nm, similar to other D vitamins. Therefore, the HPLC-UV method could be used, but a specific analytical standard for this compound would be required for identification and quantification.

  • LC-MS/MS: The molecular weight of this compound would result in a different precursor ion in the mass spectrometer. Specific MRM transitions for this compound would need to be determined and optimized using a pure standard. An appropriate internal standard would also be necessary for accurate quantification.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Homogenized Fortified Food Sample Saponification Saponification (KOH, Ethanol, Heat) Sample->Saponification Release Vitamin D LLE Liquid-Liquid Extraction (Hexane) Saponification->LLE Isolate Unsaponifiables Evaporation Evaporation to Dryness LLE->Evaporation Concentrate Extract Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Prepare for Injection HPLC HPLC-UV Analysis Reconstitution->HPLC LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification (Calibration Curve) HPLC->Quantification LCMS->Quantification Report Final Report Quantification->Report G cluster_factors Degradation Factors cluster_protection Protective Factors VitD Vitamin D in Fortified Food Heat Heat (Processing, Cooking) VitD->Heat leads to isomerization/degradation Light Light Exposure (UV Radiation) VitD->Light leads to photodegradation Oxygen Oxidation VitD->Oxygen leads to oxidation pH Acidic/Alkaline Conditions VitD->pH can cause isomerization Antioxidants Antioxidants (e.g., Vitamin E, BHT) Antioxidants->VitD protects from oxidation Encapsulation Microencapsulation Encapsulation->VitD shields from environment Matrix Food Matrix (Fat, Protein) Matrix->VitD can offer protection

References

Application Notes and Protocols for Gene Expression Analysis Following Vitamin D4 Treatment in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific data on the effects of Vitamin D4 (22-dihydroergocalciferol) on gene expression in cell lines is limited in publicly available scientific literature. The following application notes and protocols are based on the well-established mechanisms of action of other forms of Vitamin D, such as Vitamin D3 (cholecalciferol) and its active metabolite calcitriol (B1668218) (1,25-dihydroxyvitamin D3), and their analogs. It is presumed that this compound elicits its biological effects through a similar mechanism involving the Vitamin D Receptor (VDR). The provided data and protocols should, therefore, be considered as a representative guide for investigating the effects of Vitamin D compounds on gene expression.

Application Notes

Vitamin D is a group of fat-soluble secosteroids that play a crucial role in calcium and phosphate (B84403) homeostasis, bone health, and the modulation of the immune system[1][2][3][4]. Beyond its classical functions, Vitamin D is known to regulate the expression of a multitude of genes involved in cellular proliferation, differentiation, and apoptosis[2][3][5]. The biologically active form of Vitamin D, 1,25-dihydroxyvitamin D, acts as a potent transcription factor by binding to the Vitamin D Receptor (VDR)[1][6][7].

The VDR is a member of the nuclear receptor superfamily of transcription factors[1][6]. Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter or enhancer regions of target genes[8]. This interaction with VDREs leads to the recruitment of co-activator or co-repressor complexes, ultimately resulting in the activation or repression of gene transcription[8][9][10].

The study of gene expression changes following treatment with Vitamin D compounds, including the less-studied this compound, is critical for understanding their therapeutic potential in various diseases, including cancer, autoimmune disorders, and infectious diseases[2][3]. This document provides a framework for researchers, scientists, and drug development professionals to investigate the transcriptomic effects of this compound in various cell lines.

Signaling Pathway

The canonical signaling pathway for Vitamin D involves its binding to the VDR, leading to the regulation of target gene expression.

Vitamin D Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VitaminD4 This compound VDR VDR VDR_RXR_complex VDR-RXR Heterodimer VDR->VDR_RXR_complex RXR RXR RXR->VDR_RXR_complex VDRE VDRE VDR_RXR_complex->VDRE Binding to DNA Gene_Expression Target Gene Expression VDRE->Gene_Expression Modulation

Caption: this compound signaling pathway leading to gene expression modulation.

Experimental Workflow

A typical workflow for analyzing gene expression changes in cell lines after this compound treatment involves cell culture, treatment, RNA extraction, and gene expression analysis.

Experimental Workflow Treatment 2. This compound Treatment RNA_Extraction 3. RNA Extraction & QC Treatment->RNA_Extraction Library_Prep 4a. RNA-seq Library Prep RNA_Extraction->Library_Prep cDNA_Synthesis 4b. cDNA Synthesis RNA_Extraction->cDNA_Synthesis Sequencing 5a. Sequencing Library_Prep->Sequencing Data_Analysis 6a. Bioinformatic Analysis Sequencing->Data_Analysis Validation 6b. Validation of DEGs Data_Analysis->Validation qPCR 5b. qPCR cDNA_Synthesis->qPCR qPCR->Validation

Caption: Workflow for gene expression analysis after this compound treatment.

Data Presentation

The following tables summarize quantitative data on gene expression changes in different cell lines following treatment with Vitamin D3 or its analogs. This data is provided as a reference for the expected outcomes of similar experiments with this compound.

Table 1: Gene Expression Changes in Ovarian Cancer Cell Lines Treated with Vitamin D Analogs

GeneCell LineTreatment (100 nmol/L, 5 days)Fold Change in mRNA Expression
CYP24A113781PRI-5202~1500
CYP24A114433PRI-5202~400
VDR13781PRI-5202~3.5
VDR14433PRI-5202~2.0

Data adapted from a study on the effects of Vitamin D analogs on ovarian cancer cells. The fold changes are approximate values based on the graphical data presented in the source study.

Table 2: Differential Gene Expression in Mouse Th2 Cells in Response to Vitamin D

GeneConditionFold Change in mRNA Expression
Ikzf3Vitamin D deficient vs. sufficientDecreased
Ormdl3Vitamin D deficient vs. sufficientDecreased
GsdmaVitamin D deficient vs. sufficientDecreased
Stat5aCalcitriol stimulationDecreased
Stat5bCalcitriol stimulationDecreased
Stat3Calcitriol stimulationIncreased

Data adapted from a study on the immunomodulatory effects of Vitamin D. The table indicates the direction of change in gene expression.[11]

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Culture:

    • Culture the desired cell line in its recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells as needed to maintain them in the exponential growth phase.

  • This compound Preparation:

    • Prepare a stock solution of this compound (22-dihydroergocalciferol) in a suitable solvent, such as ethanol (B145695) or DMSO.

    • Store the stock solution at -20°C, protected from light[12].

    • Prepare working solutions by diluting the stock solution in the cell culture medium to the desired final concentrations. It is advisable to perform a dose-response curve to determine the optimal concentration for your cell line and experimental goals.

  • Treatment:

    • Seed the cells in culture plates or flasks at a density that will ensure they are sub-confluent at the time of harvest.

    • Allow the cells to attach and grow for 24 hours.

    • Remove the growth medium and replace it with the medium containing the desired concentration of this compound or the vehicle control (e.g., ethanol or DMSO at the same final concentration as in the treated samples).

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the specific genes of interest and the cell line being used.

Protocol 2: RNA Extraction and Quality Control
  • RNA Extraction:

    • After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen; or TRIzol Reagent, Thermo Fisher Scientific).

    • Follow the manufacturer's protocol for RNA extraction.

    • Include a DNase I treatment step to remove any contaminating genomic DNA.

  • RNA Quality Control:

    • Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) to determine the concentration and assess purity by checking the A260/A280 and A260/230 ratios. An A260/A280 ratio of ~2.0 and an A260/230 ratio of >1.8 are generally considered indicative of pure RNA.

    • Assess the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). An RNA Integrity Number (RIN) of ≥ 8 is recommended for RNA sequencing[13].

Protocol 3: Gene Expression Analysis using RNA Sequencing (RNA-seq)
  • Library Preparation:

    • Start with high-quality total RNA (as determined by the QC steps above).

    • Use a commercial RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit or NEBNext Ultra II Directional RNA Library Prep Kit) according to the manufacturer's instructions.

    • This process typically involves mRNA purification (poly-A selection), RNA fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.

  • Sequencing:

    • Quantify the prepared libraries and assess their quality.

    • Pool the indexed libraries.

    • Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq or NextSeq) to generate a sufficient number of reads per sample for robust differential gene expression analysis (typically 20-30 million reads per sample).

  • Bioinformatic Analysis:

    • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the this compound-treated and control groups.

Protocol 4: Validation of Gene Expression Changes using Quantitative Real-Time PCR (qPCR)
  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and/or random primers.

  • Primer Design and Validation:

    • Design primers for the genes of interest identified from the RNA-seq analysis, as well as for one or more stable reference (housekeeping) genes (e.g., GAPDH, ACTB, B2M). Primers should ideally span an exon-exon junction to avoid amplification of any contaminating genomic DNA.

    • Validate the primer pairs to ensure high efficiency (90-110%) and specificity (a single peak in the melt curve analysis and a single band of the correct size on an agarose (B213101) gel)[14][15].

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based qPCR master mix.

    • Run the qPCR reaction on a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run for SYBR Green-based assays to check for non-specific products.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the geometric mean of the Ct values of the reference genes (ΔCt).

    • Calculate the fold change in gene expression using the 2-ΔΔCt method.

    • Perform statistical analysis to determine the significance of the observed changes in gene expression.

References

Application Notes and Protocols for Studying the In Vivo Effects of 22-Dihydroergocalciferol (Vitamin D4) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Dihydroergocalciferol, also known as Vitamin D4, is a form of vitamin D found in certain fungi.[1][2][3] Like other vitamin D analogs, its biological effects are mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates a multitude of genes involved in calcium and phosphate (B84403) homeostasis, bone metabolism, and immune function.[4][5] Upon activation by a vitamin D compound, the VDR forms a heterodimer with the retinoid-X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[2][4][5]

While extensive research exists for Vitamin D2 (ergocalciferol) and Vitamin D3 (cholecalciferol), specific in vivo data and established protocols for 22-Dihydroergocalciferol are limited. The following application notes and protocols are based on established methodologies for studying other vitamin D analogs in rodent models. These can be adapted to investigate the in vivo effects of 22-Dihydroergocalciferol.

Key Research Areas for In Vivo Studies

  • Calcium and Phosphate Homeostasis: Investigating the effects of 22-Dihydroergocalciferol on serum and urinary levels of calcium and phosphate.

  • Bone Metabolism: Assessing the impact on bone mineral density, bone formation, and resorption markers.

  • Immunomodulation: Evaluating the influence on immune cell populations and cytokine profiles.

Animal Models

Rats and mice are the most common animal models for studying vitamin D metabolism and action. Specific strains such as Sprague-Dawley rats and C57BL/6 mice are frequently used. For studies focusing on bone health, ovariectomized (OVX) rodent models are often employed to mimic postmenopausal osteoporosis. Vitamin D deficient models can also be created by feeding animals a vitamin D-deficient diet.

Signaling Pathway of Vitamin D Analogs

The canonical signaling pathway for vitamin D analogs, including presumably 22-Dihydroergocalciferol, is initiated by its binding to the cytosolic Vitamin D Receptor (VDR). This binding event triggers a cascade of molecular interactions culminating in the regulation of gene expression.

Vitamin D Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D4 22-Dihydroergocalciferol (this compound) VDR Vitamin D Receptor (VDR) D4->VDR Binds VDR_RXR_complex VDR-RXR Heterodimer VDR->VDR_RXR_complex Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR_complex VDR_RXR_in_Nucleus VDR-RXR Heterodimer VDR_RXR_complex->VDR_RXR_in_Nucleus Translocates to Nucleus VDRE Vitamin D Response Element (VDRE) on DNA Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates Biological_Effects Biological Effects (Calcium Homeostasis, Bone Metabolism, Immune Function) Gene_Transcription->Biological_Effects Leads to VDR_RXR_in_Nucleus->VDRE Binds to

Caption: Canonical Vitamin D signaling pathway.

Experimental Protocols

Note: Due to the limited specific data for 22-Dihydroergocalciferol, the following protocols are adapted from studies using other vitamin D analogs. Researchers should perform dose-response studies to determine the optimal concentration of 22-Dihydroergocalciferol for their specific experimental model.

Protocol 1: Evaluation of 22-Dihydroergocalciferol on Calcium Homeostasis in Rats

Objective: To determine the effect of 22-Dihydroergocalciferol on serum and urine calcium and phosphate levels.

Materials:

  • 22-Dihydroergocalciferol

  • Vehicle (e.g., sesame oil, propylene (B89431) glycol)

  • Sprague-Dawley rats (male, 8 weeks old)

  • Metabolic cages

  • Blood collection tubes

  • Calcium and phosphate assay kits

Procedure:

  • Acclimatization: Acclimate rats for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to a standard rodent diet and water.

  • Grouping: Randomly divide rats into experimental groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: Low-dose 22-Dihydroergocalciferol

    • Group 3: Medium-dose 22-Dihydroergocalciferol

    • Group 4: High-dose 22-Dihydroergocalciferol

  • Dosing: Administer 22-Dihydroergocalciferol or vehicle daily via oral gavage or intraperitoneal injection for 4 weeks.

  • Sample Collection:

    • At the end of each week, place rats in metabolic cages for 24-hour urine collection.

    • At the end of the 4-week period, collect blood samples via cardiac puncture under anesthesia.

  • Biochemical Analysis:

    • Measure calcium and phosphate concentrations in serum and urine using commercially available assay kits.

    • Measure creatinine (B1669602) levels in serum and urine to normalize urinary excretion values.

Calcium_Homeostasis_Protocol Acclimatization 1. Acclimatization (1 week) Grouping 2. Grouping (Vehicle, Low, Med, High Dose) Acclimatization->Grouping Dosing 3. Daily Dosing (4 weeks) Grouping->Dosing Sample_Collection 4. Weekly Urine & Final Blood Collection Dosing->Sample_Collection Analysis 5. Biochemical Analysis (Serum & Urine Ca, P) Sample_Collection->Analysis Data_Analysis 6. Data Analysis & Comparison Analysis->Data_Analysis

Caption: Experimental workflow for calcium homeostasis study.

Protocol 2: Assessment of 22-Dihydroergocalciferol on Bone Metabolism in an Ovariectomized (OVX) Mouse Model

Objective: To evaluate the effect of 22-Dihydroergocalciferol on bone mineral density and bone turnover markers in a model of postmenopausal osteoporosis.

Materials:

  • 22-Dihydroergocalciferol

  • Vehicle

  • C57BL/6 mice (female, 12 weeks old)

  • Micro-computed tomography (µCT) scanner

  • ELISA kits for bone turnover markers (e.g., P1NP, CTX-I)

Procedure:

  • Surgery: Perform ovariectomy (OVX) or sham surgery on the mice.

  • Recovery: Allow a 4-week recovery period to establish bone loss in the OVX group.

  • Grouping: Divide the OVX mice into treatment groups (n=10-12 per group):

    • Group 1: OVX + Vehicle

    • Group 2: OVX + Low-dose 22-Dihydroergocalciferol

    • Group 3: OVX + High-dose 22-Dihydroergocalciferol

    • A sham-operated group serves as a healthy control.

  • Dosing: Administer 22-Dihydroergocalciferol or vehicle daily for 8 weeks.

  • Bone Mineral Density (BMD) Analysis:

    • Perform in vivo µCT scans of the tibia or femur at baseline (after recovery) and at the end of the treatment period.

    • Analyze images to determine trabecular and cortical bone parameters.

  • Biochemical Analysis:

    • Collect serum at the end of the study.

    • Measure levels of bone formation marker (P1NP) and bone resorption marker (CTX-I) using ELISA kits.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Hypothetical Serum Biochemistry Data

GroupSerum Calcium (mg/dL)Serum Phosphate (mg/dL)
Vehicle Control9.5 ± 0.45.0 ± 0.5
Low-Dose D4Data to be collectedData to be collected
Medium-Dose D4Data to be collectedData to be collected
High-Dose D4Data to be collectedData to be collected

Values are presented as mean ± SD.

Table 2: Hypothetical Bone Mineral Density (BMD) and Turnover Markers in OVX Mice

GroupTrabecular BV/TV (%)Cortical Thickness (mm)Serum P1NP (ng/mL)Serum CTX-I (ng/mL)
Sham15.2 ± 2.10.25 ± 0.0350.1 ± 5.35.2 ± 0.8
OVX + Vehicle8.5 ± 1.50.20 ± 0.0245.3 ± 4.88.9 ± 1.2
OVX + Low-Dose D4Data to be collectedData to be collectedData to be collectedData to be collected
OVX + High-Dose D4Data to be collectedData to be collectedData to be collectedData to be collected

BV/TV: Bone Volume/Total Volume. Values are presented as mean ± SD.

Discussion and Considerations

  • Comparative Efficacy: Studies have shown that Vitamin D3 is more efficacious than Vitamin D2 in raising serum 25(OH)D levels in humans and rats.[6][7][8] The relative efficacy of 22-Dihydroergocalciferol compared to D2 and D3 is an important area for investigation.

  • Metabolism: The in vivo metabolism of 22-Dihydroergocalciferol is not well characterized.[9] Further studies are needed to identify its active metabolites and their biological activities.

  • Safety and Toxicity: High doses of vitamin D analogs can lead to hypercalcemia and other adverse effects. It is crucial to establish a safe and effective dose range for 22-Dihydroergocalciferol through careful dose-escalation studies.

These application notes and protocols provide a framework for initiating in vivo studies on 22-Dihydroergocalciferol. Researchers are encouraged to adapt and optimize these methods based on their specific research questions and available resources.

References

Application Notes & Protocols for the Development of an ELISA for 22-Dihydroergocalciferol (Vitamin D4) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 22-Dihydroergocalciferol, also known as Vitamin D4, is a form of Vitamin D found in certain fungi, produced from the precursor 22,23-dihydroergosterol.[1][2] As research into the various forms of Vitamin D and their physiological impacts expands, the need for specific and sensitive quantification methods becomes critical. Enzyme-Linked Immunosorbent Assay (ELISA) offers a high-throughput, cost-effective, and sensitive platform for this purpose. These application notes provide a comprehensive guide to the development and validation of a competitive ELISA for the quantification of 22-Dihydroergocalciferol.

The assay is based on the principle of competitive binding. In this format, 22-Dihydroergocalciferol present in a sample competes with a fixed amount of labeled or coated 22-Dihydroergocalciferol for binding to a limited amount of specific antibody. The amount of signal generated is inversely proportional to the concentration of 22-Dihydroergocalciferol in the sample.

Core Principles and Workflow

The development of an immunoassay for a small molecule like 22-Dihydroergocalciferol requires rendering it immunogenic and developing a competitive assay format. The general workflow involves synthesizing immunogens, producing antibodies, optimizing assay conditions, and validating the assay's performance.

G General Workflow for ELISA Development cluster_prep Phase 1: Reagent Preparation cluster_dev Phase 2: Assay Development cluster_val Phase 3: Validation Hapten Hapten Synthesis (22-Dihydroergocalciferol Derivative) Carrier Carrier Protein Conjugation (e.g., BSA, KLH) Hapten->Carrier Immunization Immunization & Antibody Production (Monoclonal or Polyclonal) Carrier->Immunization Coating Coating Antigen Synthesis (e.g., OVA Conjugate) Carrier->Coating Checkerboard Checkerboard Titration (Optimize Ab and Coating Conc.) Immunization->Checkerboard Coating->Checkerboard StdCurve Standard Curve Generation Checkerboard->StdCurve Optimization Assay Condition Optimization (Incubation times, buffers) StdCurve->Optimization Specificity Specificity & Cross-Reactivity Optimization->Specificity Precision Precision (Intra- & Inter-Assay) Specificity->Precision Accuracy Accuracy & Recovery Precision->Accuracy Sensitivity Sensitivity (LOD, LOQ) Accuracy->Sensitivity

Caption: High-level workflow for the development of a 22-Dihydroergocalciferol ELISA.

Experimental Protocols

Protocol 1: Reagent and Buffer Preparation
Reagent/BufferCompositionStorage
Coating Buffer 50 mM Carbonate-Bicarbonate, pH 9.64°C
PBS 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4Room Temp
Wash Buffer PBS with 0.05% (v/v) Tween® 20 (PBST)Room Temp
Blocking Buffer PBST with 1% (w/v) Bovine Serum Albumin (BSA)4°C
Assay Buffer PBST with 0.1% (w/v) BSA4°C
Substrate (TMB) 3,3’,5,5’-Tetramethylbenzidine4°C, protect from light
Stop Solution 2 M Sulfuric Acid (H₂SO₄)Room Temp
Protocol 2: Development of a Competitive ELISA

This protocol outlines the steps for a standard indirect competitive ELISA.

A. Plate Coating with Antigen

  • Dilute the 22-Dihydroergocalciferol-protein conjugate (e.g., -OVA) to a pre-optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer.

  • Add 100 µL of the diluted coating antigen to each well of a 96-well high-binding microplate.

  • Incubate overnight at 4°C.

  • Wash the plate 3 times with 300 µL of Wash Buffer per well.

  • Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well.

  • Incubate for 1-2 hours at room temperature (RT).

  • Wash the plate 3 times with Wash Buffer.

B. Competitive Reaction

  • Prepare a standard curve by serially diluting a high-purity 22-Dihydroergocalciferol standard (e.g., from 1000 pg/mL to 15 pg/mL) in Assay Buffer.[3]

  • Prepare unknown samples by diluting them in Assay Buffer to fall within the expected range of the standard curve.

  • In a separate dilution plate, add 50 µL of standards, controls, or samples to respective wells.

  • Add 50 µL of the pre-optimized dilution of the primary anti-22-Dihydroergocalciferol antibody to each well.

  • Incubate for 1 hour at RT to allow the antibody to bind to the 22-Dihydroergocalciferol in the solution.

  • Transfer 100 µL of the mixture from each well of the dilution plate to the corresponding wells of the coated and blocked assay plate.

  • Incubate for 1-2 hours at RT. During this step, any unbound antibody will bind to the coated antigen.

C. Detection

  • Wash the plate 4 times with Wash Buffer.

  • Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG), diluted in Assay Buffer, to each well.

  • Incubate for 1 hour at RT.

  • Wash the plate 5 times with Wash Buffer.

  • Add 100 µL of TMB Substrate to each well. Incubate in the dark at RT for 15-30 minutes.

  • Stop the reaction by adding 100 µL of Stop Solution. The color will change from blue to yellow.

  • Read the absorbance at 450 nm within 15 minutes of stopping the reaction.

G cluster_high High Analyte Concentration cluster_low Low Analyte Concentration Analyte_H Free Analyte (22-Dihydroergocalciferol) Complex_H Analyte-Ab Complex (In Solution) Analyte_H->Complex_H Binds Antibody_H Primary Antibody Antibody_H->Complex_H Binds Coated_H Coated Antigen (On Plate) Complex_H->Coated_H Few free Ab to bind Result_H Low Signal Coated_H->Result_H Leads to Analyte_L Free Analyte (22-Dihydroergocalciferol) Antibody_L Primary Antibody Coated_L Coated Antigen (On Plate) Antibody_L->Coated_L Many free Ab to bind Result_L High Signal Coated_L->Result_L Leads to

Caption: Principle of the competitive ELISA for 22-Dihydroergocalciferol.

Data and Performance Characteristics

The following tables represent hypothetical data to illustrate expected results during assay development.

Table 1: Example Checkerboard Titration Data

Objective: To determine the optimal concentrations of coating antigen and primary antibody. Data shown as Optical Density (OD) at 450 nm. The optimal condition (highlighted) gives a high signal (~1.5-2.0) with the lowest concentrations of reagents.

Coating Antigen (µg/mL)1:5,000 Ab Dilution1:10,000 Ab Dilution1:20,000 Ab Dilution1:40,000 Ab Dilution
5.0 >3.0002.8542.1051.453
2.5 2.9872.4551.852 1.109
1.0 2.1341.6571.0220.658
0.5 1.5431.0110.5890.341
Table 2: Example Standard Curve Data

B/B₀ is the ratio of the absorbance of a standard (B) to the absorbance of the zero standard (B₀). A 4-parameter logistic (4-PL) curve fit is recommended for analysis.

Concentration (pg/mL)OD 450nm (Mean)B/B₀ (%)
01.885100.0
15.61.65487.7
31.31.43276.0
62.51.10158.4
1250.75540.1
2500.45123.9
5000.25913.7
10000.1628.6
Table 3: Target Assay Validation Parameters

Based on typical performance for similar immunoassays.

ParameterTarget SpecificationDescription
Limit of Detection (LOD) < 15 pg/mLThe lowest concentration of analyte that can be distinguished from zero.[4]
Limit of Quantification (LOQ) < 30 pg/mLThe lowest concentration that can be measured with acceptable precision and accuracy.[4]
Intra-Assay Precision CV < 10%Variation within a single assay run.
Inter-Assay Precision CV < 15%Variation between different assay runs.
Spike Recovery 80 - 120%Accuracy of measuring a known amount of analyte added to a sample matrix.
Cross-Reactivity < 1% with Vitamin D2, D3Specificity of the antibody for this compound over other related molecules.

Vitamin D Signaling Context

Understanding the biological context is crucial. Vitamin D compounds, upon entering the body, are metabolized and ultimately exert their effects by binding to the Vitamin D Receptor (VDR), which modulates gene transcription. While the specific pathways for this compound are less characterized than those for D2 and D3, the general mechanism is expected to be similar.

G cluster_circ Circulation & Metabolism cluster_cell Cellular Action D4 This compound (from diet/fungi) Liver Liver (25-Hydroxylation) D4->Liver Kidney Kidney (1α-Hydroxylation) Liver->Kidney 25(OH)D4 ActiveD4 Active Metabolite (e.g., 1,25(OH)₂D4) Kidney->ActiveD4 VDR Vitamin D Receptor (VDR) ActiveD4->VDR Binds Complex VDR/RXR/Ligand Heterodimer VDR->Complex RXR Retinoid X Receptor (RXR) RXR->Complex VDRE Vitamin D Response Element (VDRE) on DNA Complex->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Regulates Response Biological Response Gene->Response

Caption: Generalized Vitamin D signaling pathway via the Vitamin D Receptor (VDR).[5]

References

Application Notes and Protocols for the Use of Deuterated 22-Dihydroergocalciferol as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate measurement of small molecules in complex biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for correcting analytical variability, including inconsistencies in sample extraction, injection volume, and ionization efficiency in the mass spectrometer.[1] Deuterated standards are considered the preferred choice for SIL-IS because their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute and experience the same matrix effects.[1][2]

This document provides detailed application notes and protocols for the use of deuterated 22-Dihydroergocalciferol (Vitamin D4-dn) as an internal standard for the quantitative analysis of 22-Dihydroergocalciferol. 22-Dihydroergocalciferol is a vitamin D analog found in certain fungi.[3][4] The methodologies described herein are based on established principles for the analysis of vitamin D and its metabolites, providing a robust framework for researchers developing and validating quantitative assays for this compound.

Principle of Isotope Dilution Mass Spectrometry

The fundamental principle behind using a deuterated internal standard is isotope dilution mass spectrometry. A known quantity of the deuterated standard (e.g., 22-Dihydroergocalciferol-d5) is added to the sample at the beginning of the analytical process.[2] The deuterated standard is chemically identical to the endogenous analyte but has a higher mass due to the incorporation of deuterium (B1214612) atoms.[2][3] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[2]

During sample preparation and analysis, any loss of analyte will be accompanied by a proportional loss of the internal standard. By measuring the peak area ratio of the analyte to the internal standard, accurate quantification can be achieved, as this ratio remains constant despite variations in the analytical process.[5]

cluster_Process Analytical Process cluster_Data Data Analysis Analyte Endogenous 22-Dihydroergocalciferol (Unknown Amount) Extraction Sample Extraction (e.g., SPE, LLE) Analyte->Extraction IS Deuterated 22-Dihydroergocalciferol (Known Amount) IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Areas Measure Peak Area Ratio (Analyte / IS) MS_Detection->Peak_Areas Quantification Quantification via Calibration Curve Peak_Areas->Quantification

Caption: Principle of Isotope Dilution Mass Spectrometry.

General Vitamin D Metabolic Pathway

22-Dihydroergocalciferol (this compound) is part of the broader vitamin D metabolic pathway. Understanding this context is important for researchers studying its physiological relevance. The pathway begins with the conversion of provitamin D compounds into their respective vitamin D forms upon exposure to UV-B radiation.[4] These are then hydroxylated in the liver and kidneys to form active metabolites.

ProD4 22,23-Dihydroergosterol (Prothis compound) PreD4 Pre-vitamin D4 ProD4->PreD4 UV-B D4 This compound (22-Dihydroergocalciferol) PreD4->D4 Thermal Isomerization Liver Liver (25-Hydroxylation) D4->Liver ProD3 7-Dehydrocholesterol (Provitamin D3) PreD3 Pre-vitamin D3 ProD3->PreD3 UV-B D3 Vitamin D3 (Cholecalciferol) PreD3->D3 Thermal Isomerization D3->Liver OHD4 25-Hydroxythis compound Liver->OHD4 OHD3 25-Hydroxyvitamin D3 Liver->OHD3 Kidney Kidney (1α-Hydroxylation) DiOHD4 1,25-Dihydroxythis compound (Active Form) Kidney->DiOHD4 DiOHD3 1,25-Dihydroxyvitamin D3 (Active Form) Kidney->DiOHD3 OHD4->Kidney OHD3->Kidney

Caption: General Vitamin D Metabolic Pathway.

Experimental Protocol: Quantification of 22-Dihydroergocalciferol in Human Plasma

This protocol describes a representative LC-MS/MS method for the quantification of 22-Dihydroergocalciferol in human plasma using its deuterated internal standard.

Materials and Reagents
  • 22-Dihydroergocalciferol analytical standard

  • Deuterated 22-Dihydroergocalciferol (e.g., this compound-d5) internal standard (IS)[3]

  • LC-MS grade methanol (B129727), acetonitrile (B52724), water, and isopropanol

  • Formic acid and ammonium (B1175870) formate

  • Human plasma (K2EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Preparation of Standards and Quality Control Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 22-Dihydroergocalciferol and the deuterated IS in methanol.

  • Working Solutions: Prepare serial dilutions of the 22-Dihydroergocalciferol stock solution in methanol/water (50:50, v/v) to create calibration standards (CS) and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the deuterated IS stock solution in methanol/water (50:50, v/v).

Sample Preparation (Protein Precipitation & SPE)
  • To 200 µL of plasma sample, CS, or QC, add 20 µL of the IS working solution (100 ng/mL). Vortex for 10 seconds.[6]

  • Add 400 µL of cold acetonitrile to precipitate proteins. Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[7]

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 40% aqueous methanol.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid) and transfer to an autosampler vial for analysis.[2]

Start Start: 200 µL Plasma Sample Add_IS Add 20 µL Deuterated IS Start->Add_IS Precipitate Add 400 µL Cold Acetonitrile (Protein Precipitation) Add_IS->Precipitate Centrifuge Centrifuge at 10,000 x g Precipitate->Centrifuge Load_SPE Load Supernatant onto Conditioned SPE Cartridge Centrifuge->Load_SPE Wash_SPE Wash SPE Cartridge Load_SPE->Wash_SPE Elute Elute with Methanol Wash_SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Experimental Workflow for Sample Preparation.

LC-MS/MS Instrument Conditions
  • LC System: UPLC/HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Gradient: Start with 80% B, increase to 98% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Table 1: Proposed MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
22-Dihydroergocalciferol 399.4 271.2 30 15

| 22-Dihydroergocalciferol-d5 | 404.4 | 276.2 | 30 | 15 |

Note: MRM transitions are predictive and require experimental optimization.

Data Presentation: Method Validation Summary

The following tables present representative data for a validated method, illustrating typical performance characteristics.

Table 2: Calibration Curve Parameters

Analyte Calibration Range (ng/mL) Regression Model

| 22-Dihydroergocalciferol | 0.1 - 100 | Linear, 1/x² weighting | >0.995 |

Table 3: Accuracy and Precision (Intra- and Inter-day)

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 0.1 <15 85-115 <15 85-115
Low QC 0.3 <10 90-110 <10 90-110
Mid QC 10 <10 90-110 <10 90-110
High QC 80 <10 90-110 <10 90-110

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Data based on typical FDA guidance for bioanalytical method validation.

Table 4: Matrix Effect and Recovery

QC Level Analyte Recovery (%) IS Recovery (%) Matrix Factor (Analyte) Matrix Factor (IS) IS-Normalized Matrix Factor
Low QC 85.2 84.5 0.92 0.93 0.99
High QC 86.1 85.3 0.94 0.95 0.99

Matrix Factor is calculated by comparing the peak area in the presence of matrix to the peak area in a pure solution. An IS-normalized matrix factor close to 1.0 indicates effective compensation for matrix effects.[1]

Conclusion

The use of deuterated 22-Dihydroergocalciferol as an internal standard provides a robust and reliable approach for the quantitative analysis of 22-Dihydroergocalciferol in complex matrices.[1][5] Its ability to mimic the behavior of the endogenous analyte throughout the entire analytical process ensures high accuracy and precision by compensating for matrix effects and other sources of variability.[2] The detailed protocols and validation data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a high-quality bioanalytical method for this and other related vitamin D compounds.

References

Troubleshooting & Optimization

Troubleshooting low yield in Vitamin D4 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in Vitamin D4 (22-dihydroergocalciferol) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the basic reaction pathway for this compound synthesis?

A1: this compound is synthesized in a two-step process from its precursor, 22,23-dihydroergosterol.[1][2][3] First, the precursor undergoes a photochemical reaction when exposed to UV-B radiation, which opens the B-ring of the sterol to form pre-vitamin D4.[3][4] This is followed by a temperature-dependent thermal isomerization, where the pre-vitamin D4 rearranges to form the stable this compound.[3][4]

VitaminD4_Synthesis cluster_photo Photochemical Reaction (UV-B) cluster_thermal Thermal Isomerization cluster_byproducts Side Reactions Precursor 22,23-Dihydroergosterol PreVitamin Pre-Vitamin D4 Precursor->PreVitamin UV-B Light (280-310 nm) VitaminD4 This compound PreVitamin->VitaminD4 Heat (Temperature Dependent) Tachysterol (B196371) Tachysterol PreVitamin->Tachysterol Excess UV Lumisterol (B196343) Lumisterol PreVitamin->Lumisterol Excess UV

Caption: General synthesis pathway for this compound. (Within 100 characters)

Q2: What are the most critical factors affecting the yield of this compound?

A2: The most critical factors include the wavelength and intensity of the UV radiation, the duration of exposure, the reaction temperature (especially for the thermal isomerization step), the choice of solvent, and the purity of the starting material (22,23-dihydroergosterol).[5][6][7] Formation of byproducts like tachysterol and lumisterol due to over-irradiation can also significantly reduce the final yield.[8][9][10]

Q3: How can I accurately determine the yield of my synthesis?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying this compound and separating it from its precursor, pre-vitamin, and various byproducts.[11][12][13] For enhanced specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) can be employed.[14][15][16]

Troubleshooting Guide for Low Yield

This section addresses specific problems that can lead to poor yields during this compound synthesis.

Troubleshooting_Workflow cluster_investigation Initial Checks cluster_analysis Problem Analysis cluster_solution Corrective Actions Start Low this compound Yield Detected CheckPurity Verify Purity of 22,23-dihydroergosterol Start->CheckPurity CheckUV Inspect UV Lamp (Wavelength & Intensity) Start->CheckUV CheckTemp Confirm Reaction Temperatures Start->CheckTemp CheckSolvent Validate Solvent (Purity & Type) Start->CheckSolvent Degradation Product Degradation During Workup? Start->Degradation PurifyReactant Purify Starting Material CheckPurity->PurifyReactant Impure IncompleteConversion Incomplete Conversion of Precursor? CheckUV->IncompleteConversion ByproductFormation High Levels of Byproducts? CheckUV->ByproductFormation CheckTemp->IncompleteConversion ChangeSolvent Use Anhydrous/ High-Purity Solvent CheckSolvent->ChangeSolvent Incorrect/ Contaminated OptimizeIrradiation Adjust UV Exposure Time / Intensity IncompleteConversion->OptimizeIrradiation Yes OptimizeTemp Modify Thermal Isomerization Temp/Time IncompleteConversion->OptimizeTemp Yes ByproductFormation->OptimizeIrradiation Yes RefinePurification Modify Purification Protocol Degradation->RefinePurification Yes

Caption: A logical workflow for troubleshooting low this compound yield. (Within 100 characters)
Issue 1: Incomplete Conversion of Precursor

Q: My analysis shows a large amount of unreacted 22,23-dihydroergosterol. What could be the cause?

A: This issue typically points to problems with the photochemical reaction step.

  • Insufficient UV Exposure: The UV lamp's intensity may be too low, or the exposure time may be too short. The optimal wavelength range for this conversion is between 280-310 nm.[5][17]

  • Incorrect Wavelength: Using a UV source outside the optimal 280-310 nm range can lead to inefficient conversion.[5][10]

  • Low Reactant Solubility: The precursor, 22,23-dihydroergosterol, may not be fully dissolved in the chosen solvent, limiting its exposure to UV light. The solubility of sterols is often low in many common solvents at room temperature.[7]

  • Reaction Temperature: While the initial photochemical conversion can occur at lower temperatures, the subsequent thermal isomerization requires higher temperatures to proceed efficiently.[6][8] If the entire process is run at a low temperature, the equilibrium may not favor product formation.

Issue 2: High Levels of Byproducts (Tachysterol, Lumisterol)

Q: HPLC analysis indicates a low yield of this compound but high peaks corresponding to tachysterol and lumisterol. Why is this happening?

A: The formation of these inactive isomers is a classic sign of over-irradiation.[8][9]

  • Prolonged UV Exposure: Pre-vitamin D4 is itself photosensitive. Once formed, prolonged exposure to UV light can cause it to isomerize into tachysterol and lumisterol instead of converting to this compound.[9] This branching of the photochemical reaction is a primary cause of yield loss.[10]

  • High UV Intensity: A very high-intensity UV source can accelerate the formation of these byproducts.

  • Wavelength Effects: Excitation towards the "blue edge" of the precursor's absorption spectrum can favor the formation of the undesired tachysterol byproduct.[10]

Issue 3: Low Yield After Thermal Isomerization

Q: The photochemical conversion to pre-vitamin D4 seems efficient, but the final yield of this compound is still low. What should I investigate?

A: This points to a suboptimal thermal isomerization step.

  • Insufficient Temperature or Time: The conversion of pre-vitamin D4 to this compound is a thermal equilibrium process.[9] Higher temperatures increase the rate of conversion.[6][18] If the temperature is too low or the heating time is too short, a significant amount of pre-vitamin D4 will remain unconverted.

  • Reversibility: The reaction is reversible, but the rapid removal or stabilization of this compound can drive the reaction forward.[9] In a closed system, the reaction will simply reach equilibrium.

Data & Experimental Protocols

Table 1: Key Parameters for this compound Synthesis
ParameterRecommended Range/ValueRationale & Notes
Precursor 22,23-dihydroergosterolStarting material for this compound synthesis.[1][2]
UV Wavelength 280 - 310 nmThis UV-B range is most effective for converting the precursor to pre-vitamin D4.[5][17]
Photoreaction Temp. 23 - 30 °CLower temperatures can be used, but this range is effective. At 0°C, the thermal conversion to the final product does not occur.[7][8]
Thermal Isomerization Temp. 40 - 70 °CHigher temperatures accelerate the conversion of pre-vitamin D4 to this compound. The optimal temperature depends on the solvent and desired reaction time.[6][7][18]
Solvents Ethers (e.g., MTBE), Cyclohexane (B81311), Alcohols (e.g., Ethanol)The choice of solvent affects reactant solubility and can influence side reactions.[5][7][19] A non-polar/polar mixed system can improve solubility.[7]
Atmosphere Inert (e.g., Nitrogen)To prevent oxidation of the reactants and products.[7]
Protocol 1: General Synthesis of this compound

This is a generalized protocol and should be optimized for your specific laboratory conditions.

  • Preparation: Dissolve 22,23-dihydroergosterol in a suitable solvent (e.g., cyclohexane or ethanol) within a quartz reaction vessel. The concentration should be optimized to ensure complete dissolution.[7][12]

  • Inert Atmosphere: Purge the solution and headspace with an inert gas like nitrogen for 15-20 minutes to remove oxygen.

  • Photochemical Conversion: While stirring, irradiate the solution with a UV lamp emitting in the 280-310 nm range. Monitor the reaction progress by taking aliquots and analyzing via HPLC to determine the optimal conversion of the precursor to pre-vitamin D4. Avoid over-irradiation to minimize byproduct formation.[12]

  • Solvent Removal: Once optimal pre-vitamin D4 concentration is reached, stop the irradiation and remove the solvent under reduced pressure.

  • Thermal Isomerization: Re-dissolve the residue in a suitable solvent (e.g., cyclohexane) and heat the solution under an inert atmosphere. The temperature and time should be optimized (e.g., reflux for 1-2 hours).[12] Monitor the conversion of pre-vitamin D4 to this compound by HPLC.

  • Purification: After the reaction is complete, the crude product can be purified.

Protocol 2: Purification and Yield Analysis

Purification_Workflow Crude Crude Reaction Mixture SolventRemoval Solvent Removal (Rotary Evaporation) Crude->SolventRemoval Chromatography Column Chromatography (Silica or Alumina) SolventRemoval->Chromatography Collect Collect Fractions (TLC/HPLC Monitored) Chromatography->Collect Crystallization Recrystallization Collect->Crystallization FinalProduct Pure Crystalline This compound Crystallization->FinalProduct Analysis Yield & Purity Analysis (HPLC/LC-MS) FinalProduct->Analysis

Caption: Standard workflow for the purification of this compound. (Within 100 characters)
  • Column Chromatography: The crude mixture is often purified using column chromatography with an adsorbent like alumina (B75360) or silica (B1680970) gel. Elution with a solvent system (e.g., hexane/ethyl acetate (B1210297) mixtures) separates this compound from the unreacted precursor and byproducts.

  • Fraction Collection: Fractions are collected and analyzed by TLC or HPLC to identify those containing pure this compound.

  • Crystallization: The pure fractions are combined, the solvent is evaporated, and the resulting solid is recrystallized from a suitable solvent system (e.g., acetone, ethyl acetate, or methanol/water mixtures) to obtain crystalline this compound.[20]

  • Yield Calculation: The final yield is determined by weighing the pure, dried product. Purity and identity are confirmed using HPLC, LC-MS, and NMR.[12] The yield is calculated based on the initial amount of 22,23-dihydroergosterol.

References

Technical Support Center: Improving Vitamin D4 Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the stability of Vitamin D4 (22-Dihydroergocalciferol) in aqueous solutions is limited. The following guidance is based on extensive research and data from closely related analogs, Vitamin D3 (cholecalciferol) and Vitamin D2 (ergocalciferol). Researchers should use this information as a starting point and validate these recommendations for their specific this compound applications.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is rapidly losing potency. What are the primary causes?

A1: this compound, like other Vitamin D analogs, is susceptible to degradation from several factors in aqueous solutions. The most common causes for loss of potency are:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of various oxidation byproducts, thereby destroying the triene functionality of the molecule.[1]

  • Acidic pH: this compound is significantly less stable in acidic conditions (pH below 5).[2][3] Isomerization and degradation are accelerated at low pH.

  • Exposure to Light: UV light can cause photo-oxidation and isomerization of the this compound molecule to inactive forms.[4][5]

  • Elevated Temperature: Higher temperatures accelerate the rate of all degradation reactions.[6][7]

  • Presence of Metal Ions: Trace metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), can catalyze oxidative degradation.[2][8]

Q2: What is the optimal pH range for maintaining this compound stability in an aqueous solution?

A2: Based on studies with Vitamin D3, the optimal pH for stability is above 5.[2] There is no significant difference in degradation rates observed between pH 5 and 8.[2] Therefore, maintaining a pH in this neutral to slightly alkaline range is recommended for your this compound solutions.

Q3: How can I protect my this compound solution from degradation?

A3: To enhance the stability of your this compound solution, consider the following strategies:

  • Use Antioxidants: Incorporate antioxidants to prevent oxidative degradation. Common choices include ascorbic acid, butylated hydroxytoluene (BHT), and propyl gallate.[2][9]

  • Add Chelating Agents: To sequester metal ions that catalyze oxidation, use a chelating agent like ethylenediaminetetraacetic acid (EDTA) or citric acid.[2][3][10] EDTA has been shown to have a very significant stabilizing effect.[2][3]

  • Control pH: Buffer your solution to maintain a pH between 5 and 8.

  • Protect from Light: Store solutions in amber vials or protect them from light to prevent photo-degradation.[5]

  • Maintain Low Temperatures: Store your solutions at refrigerated (2-8°C) or frozen temperatures to slow down degradation kinetics.[11][12]

  • Deoxygenate Solutions: Purging your aqueous solution with an inert gas like nitrogen or argon can help to remove dissolved oxygen.[13]

Q4: Are there any excipients that can help stabilize this compound in a formulation?

A4: Yes, in addition to antioxidants and chelating agents, certain formulation excipients can improve stability. The use of surfactants can help to create emulsions or micellar solutions that protect the this compound molecule.[9][10] Dispersing this compound in a basic polymer or using water-soluble polymers like hydroxypropylcellulose (B1664869) has also been shown to improve stability in solid dosage forms, a principle that can be adapted for aqueous suspensions.[14]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid loss of this compound concentration after preparation OxidationAdd an antioxidant such as ascorbic acid (≥ 500 mg/L) or BHT.[2][9] Purge the solvent and headspace with nitrogen.
Presence of metal ionsAdd a chelating agent like EDTA or citric acid to the solution.[2][3]
Acidic pHAdjust and buffer the pH of the solution to a range of 5-8.
Discoloration of the solution (e.g., yellowing) Oxidative degradation or isomerizationProtect the solution from light by using amber containers.[10] Store at a lower temperature. Confirm the identity of byproducts using HPLC-MS.
Precipitation of this compound Poor solubility in the aqueous mediumIncrease the concentration of any co-solvents (e.g., ethanol) or surfactants used in the formulation.[9][13]
Inconsistent results in stability studies Analytical method variabilityEnsure your HPLC method is validated for stability-indicating properties, capable of separating this compound from its degradation products.[15]
Inadequate sample handlingStandardize sample storage and handling procedures, including vortexing and temperature control, before analysis.[11][12]

Quantitative Data Summary

Table 1: Effect of pH on Vitamin D3 Degradation Rate at 25°C (Data extrapolated from studies on Vitamin D3 as a proxy for this compound)

pHFirst-Order Rate Constant (k) x 10⁻³ h⁻¹ (Mean ± SD)
1115.3 ± 8.7
2101.9 ± 7.5
388.2 ± 6.4
470.1 ± 5.1
512.5 ± 1.1
611.9 ± 0.9
711.5 ± 1.0
811.2 ± 0.8

Source: Adapted from Temova Rakuša et al., 2021.[2]

Table 2: Effect of Temperature on Vitamin D Degradation (General observations from studies on Vitamin D analogs)

TemperatureObservation
40°CSignificant degradation observed over a short period (e.g., days).[6]
25°C (Room Temp)Slower, but still notable degradation over time.[6]
4°C (Refrigerated)Degradation is significantly slowed.
-20°C / -80°CConsidered stable for long-term storage with minimal degradation.[11][12]

Table 3: Efficacy of Stabilizing Agents on Vitamin D3 in the Presence of Copper Ions (Cu²⁺) (Data extrapolated from studies on Vitamin D3 as a proxy for this compound)

ConditionFirst-Order Rate Constant (k) x 10⁻³ h⁻¹ (Mean ± SD)
Control (Aqueous Solution)11.9 ± 0.9
With Cu²⁺ (0.5 mg/L)85.3 ± 6.2
With Cu²⁺ + Ascorbic Acid (500 mg/L)9.8 ± 0.7
With Cu²⁺ + Citric Acid (500 mg/L)25.1 ± 1.8
With Cu²⁺ + EDTA (500 mg/L)8.9 ± 0.6

Source: Adapted from Temova Rakuša et al., 2021.[2]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Aqueous Stock Solution

  • Solvent Preparation: Prepare the aqueous buffer (e.g., phosphate (B84403) buffer) and adjust the pH to 7.0. Deoxygenate the buffer by sparging with nitrogen gas for at least 30 minutes.

  • Antioxidant/Chelator Addition: To the deoxygenated buffer, add the desired stabilizing agents. For example, add EDTA to a final concentration of 0.5 g/L and ascorbic acid to a final concentration of 1.0 g/L.[2]

  • This compound Stock Preparation: Prepare a concentrated stock solution of this compound in a deoxygenated alcohol like ethanol (B145695).[9]

  • Final Solution Preparation: While stirring the aqueous buffer, slowly add the this compound alcoholic stock solution to achieve the desired final concentration. The final concentration of ethanol should be kept to a minimum to maintain a primarily aqueous solution.

  • Storage: Transfer the final solution into amber glass vials, purge the headspace with nitrogen, seal tightly, and store at 4°C, protected from light.[5]

Protocol 2: HPLC-UV Method for Stability Testing of this compound

This protocol is based on a validated stability-indicating method for Vitamin D3 and may require optimization for this compound.[15]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 x 3.0 mm, 2.7 µm particle size).

    • Mobile Phase: Acetonitrile and water (e.g., 99:1, v/v).

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 265 nm (based on the UV absorbance maximum for Vitamin D).

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a series of this compound standards in the mobile phase to create a calibration curve.

  • Sample Preparation: Dilute an aliquot of the aqueous this compound solution with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Analysis: Inject the prepared standards and samples. The peak corresponding to this compound should be well-resolved from any degradation products.

  • Quantification: Calculate the concentration of this compound in the samples by comparing the peak area to the calibration curve. The percentage of remaining this compound at each time point is used to determine the degradation kinetics.

Visualizations

VitaminD4_Degradation_Pathway cluster_isomerization Isomerization cluster_oxidation Oxidation VD4 This compound (Active) PreVD4 Pre-Vitamin D4 VD4->PreVD4 Heat Oxidation_Products Oxidation Products (e.g., Ketones, Acids) VD4->Oxidation_Products Oxygen, Metal Ions (Fe²⁺, Cu²⁺) Tachysterol Tachysterol (Inactive Isomer) PreVD4->Tachysterol Light (UV) Lumisterol Lumisterol (Inactive Isomer) PreVD4->Lumisterol Light (UV)

Caption: Degradation pathway of this compound via isomerization and oxidation.

Troubleshooting_Workflow Start This compound Instability Observed Check_pH Is pH between 5-8? Start->Check_pH Check_Light Is solution protected from light? Check_pH->Check_Light Yes Adjust_pH Action: Buffer solution to pH 5-8 Check_pH->Adjust_pH No Check_Oxygen Is solution deoxygenated & stored under inert gas? Check_Light->Check_Oxygen Yes Protect_Light Action: Use amber vials & store in dark Check_Light->Protect_Light No Check_Metals Are chelating agents (e.g., EDTA) present? Check_Oxygen->Check_Metals Yes Add_Antioxidant Action: Add antioxidant (e.g., Ascorbic Acid) & purge with N₂ Check_Oxygen->Add_Antioxidant No End Stability Improved Check_Metals->End Yes Add_Chelator Action: Add EDTA or Citric Acid Check_Metals->Add_Chelator No Adjust_pH->Check_Light Protect_Light->Check_Oxygen Add_Antioxidant->Check_Metals Add_Chelator->End

Caption: Troubleshooting workflow for this compound instability in aqueous solutions.

Stability_Study_Workflow Prep 1. Prepare Stabilized This compound Solution Stress 2. Aliquot and Expose to Stress Conditions (Temp, pH, Light) Prep->Stress Sample 3. Sample at Predetermined Time Intervals (t₀, t₁, t₂, ... tₙ) Stress->Sample Analyze 4. Analyze Samples via Stability-Indicating HPLC Sample->Analyze Data 5. Quantify Remaining this compound & Degradation Products Analyze->Data Kinetics 6. Determine Degradation Rate and Pathway Data->Kinetics

Caption: Experimental workflow for a this compound stability study.

References

Technical Support Center: Overcoming Solubility Challenges of 22-Dihydroergocalciferol in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 22-Dihydroergocalciferol (Vitamin D4) in their experiments and encountering challenges with its solubility in cell culture media. Below you will find troubleshooting guides and frequently asked questions to help you achieve consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is 22-Dihydroergocalciferol and what are its physical properties?

22-Dihydroergocalciferol, also known as this compound, is a form of vitamin D found in fungi.[1] It is a white, crystalline powder.[2] Key properties are summarized in the table below.

Q2: Which solvent should I use to prepare a stock solution of 22-Dihydroergocalciferol?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing stock solutions of hydrophobic compounds like 22-Dihydroergocalciferol due to its ability to dissolve a wide range of nonpolar and polar compounds and its miscibility with cell culture media.[3][4] Ethanol and Dimethylformamide (DMF) are also viable options based on solubility data.[5]

Q3: My 22-Dihydroergocalciferol precipitates immediately when I add the DMSO stock to my cell culture medium. What is happening and how can I prevent this?

This phenomenon, often called "crashing out," occurs when the hydrophobic compound is rapidly transferred from an organic solvent to an aqueous environment where its solubility is much lower.[6] To prevent this, it is crucial to use a stepwise dilution protocol, ensure the final concentration does not exceed the compound's aqueous solubility limit, and use pre-warmed media.[7]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

To avoid cellular toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.5%, with 0.1% being a widely recommended safe level for most cell lines.[7] It is always essential to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any solvent effects.[8]

Q5: Can I do anything to increase the solubility of 22-Dihydroergocalciferol in my final culture medium?

If you continue to experience precipitation, you might consider the use of solubility enhancers. These can include cyclodextrins or surfactants, which can form complexes with the compound to keep it dispersed in the aqueous solution.[8][9] The presence of serum or bovine serum albumin (BSA) in the medium can also help keep hydrophobic compounds like vitamin D analogs in solution.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Immediate Precipitation Upon Addition to Media The final concentration of 22-Dihydroergocalciferol exceeds its aqueous solubility limit.[6]Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[6]
Rapid dilution and "solvent shock".[7]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[6] Add the compound dropwise while gently vortexing or swirling the media.[7]
The cell culture medium is cold.Always use pre-warmed (37°C) cell culture media for dilutions.[6]
Precipitate Forms Over Time in Culture The compound is not thermodynamically stable at the working concentration.[8]Consider using solubility-enhancing excipients like cyclodextrins.[8]
Evaporation of the medium is increasing the compound's concentration.[3]Ensure proper humidification in the incubator and use plates with low-evaporation lids.[3]
Temperature fluctuations affecting solubility.[3]Minimize the time culture vessels are outside the incubator.[3]
Inconsistent Experimental Results Variability in stock solution preparation or dilution.[8]Standardize the protocol for preparing and diluting the compound. Ensure the stock solution is fully dissolved and homogenous before each use.[8]
Degradation of the compound.Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and protect from light.[3][10]

Data Presentation

Table 1: Physicochemical Properties of 22-Dihydroergocalciferol

PropertyValueReference
Synonyms This compound, 22,23-Dihydroergocalciferol[1][2][5]
Molecular Formula C₂₈H₄₆O[2][11]
Molecular Weight 398.66 g/mol [2]
Appearance White powder[2]
Storage Temperature -20°C[2]

Table 2: Solubility of 22-Dihydroergocalciferol in Common Organic Solvents

SolventSolubility (mg/mL)Molar Solubility (mM)*Reference
DMSO 3 - 257.5 - 62.7[5][12]
Ethanol 3075.2[5]
DMF 2562.7[5]

*Molar solubility calculated using a molecular weight of 398.66 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh a small amount of 22-Dihydroergocalciferol powder (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For 1 mg of 22-Dihydroergocalciferol (MW: 398.66 g/mol ), this would be approximately 250.8 µL of DMSO.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes.[13] If the compound is not fully dissolved, gentle warming in a 37°C water bath for 10-15 minutes or sonication for 5-10 minutes can be beneficial.[3]

  • Verification: Visually inspect the solution to ensure it is clear and free of any particulates.[3]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[3][10]

Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media

  • Preparation: In a 96-well plate, add your complete cell culture medium (pre-warmed to 37°C) to a series of wells.

  • Serial Dilution: Prepare a serial dilution of your 22-Dihydroergocalciferol DMSO stock solution directly in the wells of the plate to achieve a range of final concentrations. Include a DMSO-only control.[6]

  • Incubation: Incubate the plate under normal cell culture conditions (e.g., 37°C, 5% CO₂).

  • Observation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[6]

  • Quantitative Assessment (Optional): To quantify precipitation, read the absorbance of the plate at a wavelength between 550-650 nm. An increase in absorbance indicates precipitation.[6]

  • Determination: The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration under those specific conditions.

Visualizations

Caption: Workflow for preparing and using 22-Dihydroergocalciferol.

Caption: Overview of Vitamin D signaling pathways.

References

Optimizing mobile phase for baseline separation of Vitamin D4 isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Vitamin D4 isomers. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals achieve baseline separation of these challenging compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the baseline separation of this compound isomers by HPLC so challenging?

A1: The separation of Vitamin D isomers, including D4 and its stereoisomers, is difficult due to their significant structural similarity.[1] These molecules often only have subtle differences in the spatial arrangement of certain chemical groups, resulting in very similar physicochemical properties. This leads to poor resolution or co-elution under standard reversed-phase HPLC conditions.[2] Standard C18 columns frequently fail to provide complete separation of these compounds.[1][3]

Q2: What are the most critical mobile phase parameters for separating this compound isomers?

A2: The composition and ratio of the organic modifier in the mobile phase are the most critical factors.[2] The choice of organic solvents, such as methanol (B129727), acetonitrile (B52724), and tetrahydrofuran (B95107) (THF), and their precise proportions significantly influence the selectivity and resolution between the isomers.[2] For instance, a mobile phase of THF and acetonitrile (10:90 v/v) has been used successfully for separating Vitamin D2 and D3.[1][3]

Q3: Is an isocratic or gradient elution method better for this separation?

A3: Both isocratic and gradient elution methods can be used. An isocratic method, which uses a constant mobile phase composition, can be effective, especially with specialized columns.[2][4] However, for complex samples containing multiple Vitamin D metabolites or impurities, a gradient elution is often preferred. A gradient allows for a wider range of compounds to be separated effectively in a single run.[2]

Q4: What type of HPLC column is best suited for separating Vitamin D isomers?

A4: While standard C18 columns can be used, achieving baseline separation of isomers is often challenging.[1][2] Specialized columns typically provide better results. Highly hydrophobic C18 columns with a high carbon load (e.g., 25%) are designed for such separations.[1] Other successful stationary phases include those based on cholesterol or pentafluorophenyl (PFP).[2][5]

Q5: How does column temperature affect the separation of this compound isomers?

A5: Column temperature is an important parameter that can influence peak shape and resolution. While many separations are performed at slightly elevated temperatures (e.g., 30°C or 35°C), optimizing the temperature can sometimes provide the necessary improvement in separation efficiency.[2][3] It is a parameter worth investigating during method development.

Troubleshooting Guide

Problem 1: Poor or no resolution between this compound isomers.
  • Potential Cause: The mobile phase composition lacks sufficient selectivity for the isomers. The stationary phase may not be suitable for resolving structurally similar compounds.

  • Solution:

    • Adjust Organic Modifier Ratio: Systematically vary the ratio of your organic solvents. For a reversed-phase system using methanol and water, try changing the methanol percentage in small increments (e.g., 98%, 95%, 90%).

    • Change Organic Modifier: If adjusting the ratio is insufficient, switch or combine organic modifiers. Acetonitrile and methanol have different selectivities. A mobile phase containing THF/acetonitrile (10/90 v/v) has proven effective for Vitamin D2/D3 separation and could be a good starting point.[1][3]

    • Use a Specialized Column: If mobile phase optimization fails, consider a different column. A highly hydrophobic C18 column with a high carbon load or a PFP (pentafluorophenyl) column can offer different selectivities and improve resolution.[1][5]

Problem 2: Peaks are present but exhibit significant tailing.
  • Potential Cause: Secondary interactions between the analytes and the silica (B1680970) support of the stationary phase (silanol interactions) can cause peak tailing.

  • Solution:

    • Add a Mobile Phase Modifier: Incorporating a small amount of an acidic modifier like formic acid (e.g., 0.1%) or trifluoroacetic acid can suppress silanol (B1196071) interactions and improve peak shape.[3] However, ensure the modifier is compatible with your detection method, especially if using mass spectrometry.

    • Adjust Mobile Phase pH: For silica-based columns, operating within the stable pH range of the column is crucial to minimize these secondary interactions.[2]

    • Optimize Temperature: Increasing the column temperature can sometimes reduce viscosity and improve mass transfer, leading to better peak symmetry.[2]

Problem 3: Co-elution of this compound isomers with other metabolites or impurities.
  • Potential Cause: The isocratic elution strength of the mobile phase is not optimized for the complexity of the sample matrix.

  • Solution:

    • Implement a Gradient Elution: Start with a weaker mobile phase (lower percentage of organic solvent) and gradually increase the organic content over the course of the run. This will help resolve compounds with different polarities.[2]

    • Adjust the Gradient Slope: A shallower gradient (a slower increase in organic solvent) increases the separation window and can significantly improve the resolution between closely eluting peaks.[2] Experiment with different gradient profiles to find the optimal separation.

Quantitative Data Summary

The following tables summarize typical starting conditions for the HPLC separation of Vitamin D isomers, which can be adapted for this compound.

Table 1: Example HPLC-UV Method Parameters

ParameterSettingReference
Column YMC-Triart C18 ExRS (5 µm, 150 × 3.0 mm)[3]
Mobile Phase Isocratic: Tetrahydrofuran/Acetonitrile (10:90 v/v)[1][3]
Flow Rate 0.425 mL/min[1][3]
Column Temp. 30 °C[1][3]
Detection UV at 265 nm[1][3]
Injection Vol. 10-20 µL[3]

Table 2: Example UHPLC-MS/MS Method Parameters

ParameterSettingReference
Column Kinetex® 2.6 µm C18 (50 × 4.6 mm)[3]
Mobile Phase A 0.05% formic acid in water[3]
Mobile Phase B 5 mM ammonium (B1175870) acetate (B1210297) + 0.1% formic acid in methanol[3]
Gradient 8% B to 100% B[3]
Flow Rate 1.0 mL/min[3]
Column Temp. 35 °C[3]
Detector APCI in positive ion mode (MRM)[3]

Experimental Protocols

General Protocol for Mobile Phase Optimization

This protocol outlines a systematic approach to developing a mobile phase for the separation of this compound isomers.

  • Column Selection:

    • Begin with a high-performance column known for resolving isomers, such as a highly hydrophobic C18 or a PFP column.

  • Initial Mobile Phase Selection:

    • For reversed-phase HPLC, a common starting point is a binary mixture of water (or a buffer) and an organic modifier (methanol or acetonitrile).

    • Based on literature for similar compounds, a high percentage of organic modifier will be required. Start with a composition like 90:10 acetonitrile/water.

  • Isocratic Scouting Runs:

    • Perform initial injections of a standard solution using different isocratic mobile phase compositions. For example:

      • Run 1: 95% Methanol

      • Run 2: 95% Acetonitrile

      • Run 3: 10% THF in Acetonitrile

    • Evaluate the chromatograms for peak shape, retention time, and resolution.

  • Gradient Development (if needed):

    • If isocratic elution does not provide adequate separation from impurities, develop a gradient method.

    • Start with a broad gradient (e.g., 70% to 100% organic over 10 minutes) to determine the approximate elution conditions.

    • Refine the gradient by making it shallower around the elution time of the target isomers to improve resolution.

  • Method Optimization:

    • Fine-tune the separation by making small adjustments to:

      • Mobile phase composition (±2-5% organic).

      • Column temperature (±5 °C).

      • Flow rate (±0.1 mL/min).

    • Remember to change only one parameter at a time to clearly observe its effect.[6]

  • Sample Preparation:

    • Dissolve reference standards in a suitable organic solvent (e.g., methanol or ethanol).

    • For complex samples, use a validated extraction method like liquid-liquid or solid-phase extraction to remove interfering matrix components.

  • Analysis:

    • Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared standard or sample and monitor the chromatogram.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dev Method Development cluster_analysis Analysis & Evaluation col_select Column Selection (e.g., Hydrophobic C18) mp_select Initial Mobile Phase (e.g., 90% ACN) col_select->mp_select sample_prep Sample Preparation (Standards & Extracts) mp_select->sample_prep scout Isocratic Scouting Runs sample_prep->scout gradient Gradient Development (If needed) scout->gradient Poor resolution? optimize Fine-Tune Parameters (Temp, Flow, Ratio) scout->optimize Good start? gradient->optimize equilibrate System Equilibration optimize->equilibrate inject Inject Sample equilibrate->inject evaluate Evaluate Chromatogram (Resolution, Peak Shape) inject->evaluate evaluate->optimize Needs Improvement

Caption: Experimental workflow for HPLC mobile phase optimization.

troubleshooting_tree cluster_resolution Resolution Issues cluster_shape Peak Shape Issues start HPLC Problem Observed poor_res Poor Resolution / Co-elution start->poor_res peak_tail Peak Tailing start->peak_tail sol_ratio Adjust Organic Ratio poor_res->sol_ratio sol_mod Change Organic Modifier (e.g., add THF) sol_ratio->sol_mod sol_col Use Specialized Column sol_mod->sol_col sol_grad Implement/Adjust Gradient sol_col->sol_grad sol_ph Add Modifier (e.g., Formic Acid) peak_tail->sol_ph sol_temp Optimize Temperature sol_ph->sol_temp

Caption: Troubleshooting decision tree for common HPLC issues.

References

Addressing cross-reactivity of Vitamin D antibodies with Vitamin D4 in immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals addressing the cross-reactivity of Vitamin D antibodies in immunoassays, with a specific focus on Vitamin D4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Vitamin D2 and Vitamin D3?

This compound, or 22-dihydroergocalciferol, is a form of Vitamin D found in certain mushrooms.[1][2] Like other forms, it is a secosteroid, meaning one of the bonds in its steroid ring structure is broken.[3] The primary structural differences between the common forms of Vitamin D lie in their side chains:

  • Vitamin D3 (cholecalciferol): Synthesized in human skin upon sun exposure and found in animal-based foods.[4]

  • Vitamin D2 (ergocalciferol): Derived from plant sources and fungi. It differs from D3 by having a double bond between carbons 22 and 23 and a methyl group on carbon 24.[3][5]

  • This compound (22-dihydroergocalciferol): Structurally similar to Vitamin D2, but it lacks the double bond between carbons 22 and 23. It is produced from the precursor 22,23-dihydroergosterol.[1][2]

These structural differences, particularly in the side chain, can significantly impact antibody binding and recognition in immunoassays.[5][6]

Q2: Why is antibody cross-reactivity a concern in Vitamin D immunoassays?

Antibody cross-reactivity is a major cause of discrepancies and inaccuracies in Vitamin D immunoassays.[7][8][9][10] An ideal immunoassay for "Total 25-hydroxyvitamin D" [25(OH)D] should detect the hydroxylated forms of both Vitamin D2 and D3 with equal affinity to accurately reflect a person's Vitamin D status.[10] However, many antibodies exhibit different binding affinities for various metabolites.

This can lead to:

  • Over- or underestimation of total Vitamin D levels , depending on the specific metabolites present in the sample and the antibody's specificity.[9][11]

  • Inconsistent results between different immunoassay kits from various manufacturers, making it difficult to compare data across studies.[7][8]

The gold standard for accurately measuring individual Vitamin D metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is less susceptible to these cross-reactivity issues.[9][12][13]

Q3: Is there published data on the cross-reactivity of common Vitamin D antibodies with this compound?

Currently, there is a notable lack of specific, published data from manufacturers and in scientific literature detailing the cross-reactivity of commercial Vitamin D immunoassay antibodies with this compound (22-dihydroergocalciferol) or its hydroxylated metabolites. Technical datasheets and research studies primarily focus on cross-reactivity with 25(OH)D2, 25(OH)D3, and the C-3 epimer of 25(OH)D3.[7][11][14] Given that this compound is not a major circulating metabolite in humans, it has not been a primary focus for assay validation. Researchers encountering samples potentially containing this compound (e.g., from studies involving specific mushroom consumption) may need to perform their own cross-reactivity validation.

Troubleshooting Guides

Issue: My Vitamin D measurements are inconsistent or unexpectedly high. I suspect cross-reactivity.

This guide provides a logical workflow to investigate and mitigate potential cross-reactivity issues.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Verification & Quantification cluster_2 Phase 3: Characterization & Mitigation A Unexpected Immunoassay Results (High values, poor correlation) B Review Assay Specificity (Check kit insert for known cross-reactants) A->B C Analyze Sample Source (Any potential sources of unusual Vitamin D metabolites like D4?) B->C D Confirm with Gold Standard (Re-test suspect samples with LC-MS/MS) C->D E LC-MS/MS confirms high total 25(OH)D? D->E F LC-MS/MS identifies specific cross-reactant (e.g., 25(OH)D4) E->F No G Issue is not cross-reactivity. Troubleshoot other assay parameters (e.g., dilution, standards). E->G Yes H Perform Cross-Reactivity Experiment (Use competitive ELISA to quantify % cross-reactivity with suspected metabolite) F->H I Generate Correction Factor (If cross-reactivity is consistent) H->I J Select a Different Assay (Choose a kit with lower/known cross-reactivity or use LC-MS/MS for future samples) H->J

Caption: Workflow for investigating suspected immunoassay cross-reactivity.

Step-by-Step Troubleshooting:

  • Review the Kit Datasheet: Carefully examine the manufacturer's product insert for a list of known cross-reactants and their percentage of cross-reactivity. Note which metabolites have and have not been tested.

  • Evaluate Sample Origin: Consider the source of your samples. If subjects have been supplemented with anything other than Vitamin D3, or have consumed specific foods (like certain mushrooms known to contain this compound), there is a higher potential for cross-reactivity.[1]

  • Confirm with a Reference Method: If possible, re-analyze a subset of your suspect samples using an orthogonal method like LC-MS/MS. This is the most definitive way to confirm or rule out a cross-reactivity issue.[9][12] LC-MS/MS can identify and quantify specific Vitamin D metabolites, revealing the presence of any unexpected compounds.

  • Perform a Spike-and-Recovery Experiment: Spike a known concentration of the suspected cross-reactant (e.g., this compound) into your sample matrix (e.g., serum stripped of endogenous Vitamin D). Analyze the spiked sample with your immunoassay. A recovery significantly greater than 100% suggests cross-reactivity.

  • Determine Percent Cross-Reactivity: For a quantitative assessment, perform a competitive binding assay as detailed in the Experimental Protocols section below. This will allow you to calculate the specific cross-reactivity percentage of your antibody with this compound.

  • Mitigation: If significant cross-reactivity with this compound is confirmed, you have two primary options:

    • Switch Methods: For future experiments, use an assay with documented low cross-reactivity or utilize LC-MS/MS.

    • Apply a Correction Factor: If the cross-reactivity is consistent and well-characterized, you may be able to apply a mathematical correction to your immunoassay data. However, this approach should be used with caution and must be thoroughly validated.

Data Presentation

The following table summarizes publicly available cross-reactivity data for several Vitamin D metabolites in common immunoassays. Note that this compound is typically not included in manufacturer's validation data.

Table 1: Reported Cross-Reactivity of Commercial Immunoassays with Vitamin D Metabolites

Metabolite Siemens ADVIA Centaur Roche Elecsys / Cobas Abbott Architect DiaSorin LIAISON
25(OH)D3 100% (Reference) 100% (Reference) 100% (Reference) 100% (Reference)
25(OH)D2 ~45-100%[11][14] ~41-100%[7][11] ~82-100%[7][14] 100%[14]
3-epi-25(OH)D3 Not specified ~91%[7] Not specified Not specified
24,25(OH)2D3 Low/Not specified Low/Not specified Low/Not specified Low/Not specified
This compound Data Not Available Data Not Available Data Not Available Data Not Available

Disclaimer: Values are compiled from various studies and manufacturer inserts and can vary by lot and assay generation. Users should always consult their specific kit's documentation.

Experimental Protocols

Protocol: Determining Antibody Cross-Reactivity via Competitive ELISA

This protocol allows you to determine the percentage of cross-reactivity of your immunoassay's antibody with a potential cross-reactant like this compound. The principle is to find the concentration of this compound required to displace 50% of the bound signal molecule and compare it to the concentration of the primary analyte (e.g., 25(OH)D3) that causes the same 50% displacement.

Materials:

  • Your Vitamin D immunoassay kit (antibody-coated plates, detection reagents, etc.).

  • Purified 25(OH)D3 standard (the primary analyte).

  • Purified this compound standard (the potential cross-reactant).

  • Assay buffer as specified by the kit manufacturer.

  • Stripped serum or other appropriate sample matrix.

  • Microplate reader.

Methodology:

  • Prepare Standard Curves:

    • Primary Analyte Curve (25(OH)D3): Prepare a serial dilution of the 25(OH)D3 standard in assay buffer to create a standard curve. A typical range might be 0, 5, 10, 25, 50, 100, and 200 ng/mL.

    • Cross-Reactant Curve (this compound): Prepare a separate serial dilution of the this compound standard in assay buffer across a broad concentration range (e.g., from 10 ng/mL to 10,000 ng/mL) to ensure you capture the 50% inhibition point.

  • Assay Procedure:

    • Follow the general procedure for your competitive ELISA kit.[15][16][17][18]

    • Add the prepared standards (both 25(OH)D3 and this compound curves) to the antibody-coated wells in duplicate.

    • Add the enzyme-labeled Vitamin D conjugate (or equivalent tracer from your kit) to all wells.

    • Incubate for the recommended time and temperature to allow for competitive binding.

    • Wash the plates to remove unbound reagents.

    • Add the substrate and incubate for color development.

    • Add the stop solution and read the absorbance (e.g., at 450 nm) on a microplate reader.

  • Data Analysis:

    • For each standard curve (25(OH)D3 and this compound), plot the absorbance against the log of the concentration.

    • Perform a sigmoidal (four-parameter logistic) curve fit for each dataset.

    • From the curve fits, determine the concentration of 25(OH)D3 required to produce 50% of the maximum signal (the IC50).

    • Similarly, determine the concentration of this compound required to produce 50% of the maximum signal.

  • Calculate Percent Cross-Reactivity:

    • Use the following formula: % Cross-Reactivity = (IC50 of 25(OH)D3 / IC50 of this compound) x 100

Visualizations

G cluster_0 Diet / Sunlight cluster_1 Liver (25-hydroxylation) cluster_2 Kidney (1α-hydroxylation) D2 Vitamin D2 (Ergocalciferol) Liver CYP2R1 / Other (in Liver) D2->Liver D3 7-Dehydrocholesterol (in Skin) D3_made Vitamin D3 (Cholecalciferol) D3->D3_made UVB Sunlight (UVB) UVB->D3 D3_made->Liver OHD2 25(OH)D2 Liver->OHD2 OHD3 25(OH)D3 Liver->OHD3 Total Total 25(OH)D (Major Circulating Form, Target of Immunoassays) OHD2->Total Kidney CYP27B1 (in Kidney) OHD2->Kidney OHD3->Total OHD3->Kidney ActiveD2 1,25(OH)2D2 Kidney->ActiveD2 ActiveD3 1,25(OH)2D3 (Calcitriol - Active Hormone) Kidney->ActiveD3

Caption: Simplified metabolic pathway of Vitamin D2 and D3.

References

Technical Support Center: Enhancing Vitamin D4 Recovery from Fungal Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Vitamin D4 (22,23-dihydroergocalciferol) from fungal extracts.

Troubleshooting Guide

Low yield is a common issue in the extraction and purification of this compound from fungal sources. This guide outlines potential causes and solutions to optimize your recovery rates.

IssuePotential Cause(s)Recommended Solution(s)
Low Extraction Efficiency Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound.- Use a non-polar solvent like n-hexane or a mixture of n-hexane and ethyl acetate (B1210297). Chloroform has also been shown to be effective for sterol extraction.[1] - Consider using "green solvents" such as deep eutectic solvents (DESs) for a more environmentally friendly approach.[1]
Incomplete Cell Lysis: Fungal cell walls are robust and may not be sufficiently disrupted to release intracellular contents.- Employ mechanical disruption methods such as bead beating, sonication, or homogenization prior to solvent extraction. - Pre-treatment with enzymes that degrade the fungal cell wall can also be effective.
Insufficient Extraction Time/Agitation: The solvent may not have had enough time or contact with the fungal material to efficiently extract the this compound.- Increase the extraction time and ensure vigorous agitation or stirring during the process to maximize solvent-sample contact.
Sample Degradation Exposure to Light and Air (Oxidation): Vitamin D compounds are sensitive to UV light and oxidation, which can lead to degradation.- Perform all extraction and purification steps under amber or low-light conditions. - Use solvents containing antioxidants like butylated hydroxytoluene (BHT).
High Temperatures: this compound can be degraded by excessive heat during extraction or solvent evaporation steps.- Maintain lower temperatures during extraction and use rotary evaporation under reduced pressure to remove solvents at a lower temperature.
Poor Purification/Recovery Co-elution with Other Sterols: this compound can co-elute with other structurally similar sterols, such as Vitamin D3, during chromatographic purification.[2][3][4][5]- Optimize the HPLC mobile phase and column selection to achieve better separation. A C18 column is commonly used.[6] - Employ a two-step solid-phase extraction (SPE) using silica (B1680970) and carbon black for effective cleanup and removal of interfering compounds.[2][7]
Matrix Effects in HPLC/LC-MS: Other compounds in the fungal extract can interfere with the detection and quantification of this compound.- Utilize a robust sample cleanup method like SPE to remove interfering substances before analysis.[2][7] - Use an internal standard, such as deuterated this compound, for accurate quantification.
Inaccurate Quantification Lack of a Proper Standard: Accurate quantification requires a certified this compound standard.- Obtain a certified reference standard for this compound for calibration and quantification.
Inappropriate Analytical Method: The chosen analytical method may lack the required sensitivity or selectivity.- HPLC with UV detection is a common method for quantification.[2][5][7] - For higher sensitivity and specificity, consider using liquid chromatography-mass spectrometry (LC-MS).

Quantitative Data on Extraction Methods

The following table summarizes recovery data for Vitamin D from various studies, which can serve as a reference for optimizing this compound extraction protocols. Note that recovery can be matrix-dependent.

Extraction MethodMatrixAnalyte(s)Recovery (%)Reference
Solid-Phase Extraction (SPE)Human Plasma25(OH)D2, 25(OH)D397.36 - 102.5[3]
Liquid-Liquid Extraction (LLE)Edible FungusVitamin D2, Vitamin D380.4 - 93.8[8][9]
Saponification followed by LLEEdible FungusVitamin D2, Vitamin D382.3 - 92.0[8][9]

Experimental Protocols

Protocol 1: Two-Step Solid-Phase Extraction (SPE) for this compound Purification

This protocol is adapted from a method for the quantitation of total Vitamin D2 and D4 in UV-exposed mushrooms and is effective for removing chromatographic interferences.[2][7]

1. Sample Preparation:

  • Homogenize fresh or lyophilized fungal material to a fine powder.

2. Extraction:

  • To 1g of homogenized sample, add 10 mL of a suitable extraction solvent (e.g., n-hexane:ethyl acetate, 80:20, v/v) containing 0.1% BHT.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction two more times with 5 mL of the extraction solvent.

  • Combine the supernatants and evaporate to dryness under a stream of nitrogen.

3. Two-Step SPE Cleanup:

  • Step 1: Silica SPE Cartridge

    • Condition a silica SPE cartridge (e.g., 500 mg) by washing with 5 mL of n-hexane.

    • Reconstitute the dried extract in 1 mL of n-hexane and load it onto the cartridge.

    • Wash the cartridge with 5 mL of n-hexane to remove non-polar interferences.

    • Elute the Vitamin D fraction with 5 mL of n-hexane:ethyl acetate (95:5, v/v).

    • Collect the eluate and evaporate to dryness.

  • Step 2: Carbon Black SPE Cartridge

    • Condition a carbon black SPE cartridge (e.g., 250 mg) by washing with 5 mL of methanol (B129727) followed by 5 mL of the elution solvent (e.g., dichloromethane:methanol, 90:10, v/v).

    • Reconstitute the residue from the silica SPE step in 1 mL of the elution solvent and load it onto the cartridge.

    • Wash the cartridge with 5 mL of the elution solvent.

    • Collect the eluate containing the purified this compound.

    • Evaporate the eluate to dryness and reconstitute in a known volume of mobile phase for HPLC or LC-MS analysis.

Protocol 2: Saponification and Liquid-Liquid Extraction (LLE)

This is a classical method for the extraction of fat-soluble vitamins from complex matrices.

1. Saponification:

  • To 1-5g of homogenized fungal sample, add 50 mL of 10% (w/v) potassium hydroxide (B78521) in ethanol.

  • Add a small amount of antioxidant (e.g., ascorbic acid or BHT).

  • Reflux the mixture at 70-80°C for 1-2 hours with constant stirring. This process hydrolyzes fats and esters, releasing the Vitamin D.

2. Liquid-Liquid Extraction:

  • Cool the saponified mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Add 50 mL of deionized water.

  • Extract the mixture three times with 50 mL portions of a non-polar solvent (e.g., n-hexane or petroleum ether).

  • Combine the organic layers.

3. Washing and Drying:

  • Wash the combined organic extract with deionized water until the washings are neutral (to remove excess alkali).

  • Dry the organic extract over anhydrous sodium sulfate.

4. Concentration:

  • Filter the dried extract and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the residue in a known volume of a suitable solvent for further purification by HPLC or for direct analysis.

Mandatory Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification (Two-Step SPE) cluster_analysis Analysis Start Fungal Biomass Homogenization Homogenization Start->Homogenization Solvent_Extraction Solvent Extraction (e.g., Hexane:Ethyl Acetate) Homogenization->Solvent_Extraction Centrifugation Centrifugation Solvent_Extraction->Centrifugation Collection Collect Supernatant Centrifugation->Collection Evaporation1 Evaporation to Dryness Collection->Evaporation1 Reconstitution1 Reconstitute in Hexane Evaporation1->Reconstitution1 Silica_SPE Silica SPE Reconstitution1->Silica_SPE Elution1 Elute with Hexane:Ethyl Acetate Silica_SPE->Elution1 Evaporation2 Evaporation to Dryness Elution1->Evaporation2 Reconstitution2 Reconstitute in Elution Solvent Evaporation2->Reconstitution2 Carbon_SPE Carbon Black SPE Reconstitution2->Carbon_SPE Elution2 Elution Carbon_SPE->Elution2 Final_Prep Final Preparation for Analysis Elution2->Final_Prep Analysis HPLC-UV or LC-MS Analysis Final_Prep->Analysis

Caption: Workflow for this compound Extraction and Purification.

Troubleshooting_Low_Yield cluster_extraction_issues Extraction Issues cluster_purification_issues Purification Issues cluster_analysis_issues Analysis Issues Start Low this compound Yield Check_Extraction Check Extraction Step Start->Check_Extraction Check_Purification Check Purification Step Start->Check_Purification Check_Analysis Check Analysis Step Start->Check_Analysis Solvent Inappropriate Solvent? Check_Extraction->Solvent Lysis Incomplete Cell Lysis? Check_Extraction->Lysis Degradation Degradation (Light/Heat)? Check_Extraction->Degradation Coelution Co-elution with other sterols? Check_Purification->Coelution SPE_Loss Loss during SPE? Check_Purification->SPE_Loss Matrix_Effects Matrix Effects? Check_Analysis->Matrix_Effects Standard_Issue Incorrect Standard/Calibration? Check_Analysis->Standard_Issue

Caption: Troubleshooting Logic for Low this compound Yield.

Ergosterol_Biosynthesis_Pathway Simplified Ergosterol (B1671047) Biosynthesis Pathway (leading to Vitamin D precursors) cluster_main_pathway Core Pathway cluster_side_pathway Potential 22,23-dihydroergosterol Branch cluster_vitamin_conversion UV Conversion to Vitamin D Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg1, Erg7 Zymosterol Zymosterol Lanosterol->Zymosterol Multiple Steps (Erg11, Erg24, etc.) Fecosterol Fecosterol Zymosterol->Fecosterol Erg6 Unknown_Precursor Zymosterol or other intermediate Zymosterol->Unknown_Precursor Branch Point? Episterol Episterol Fecosterol->Episterol Erg2 Ergosta_tetraenol Ergosta-5,7,22,24(28)-tetraen-3β-ol Episterol->Ergosta_tetraenol Erg3, Erg5 Ergosterol Ergosterol (Pro-vitamin D2) Ergosta_tetraenol->Ergosterol Erg4 Vitamin_D2 Vitamin D2 Ergosterol->Vitamin_D2 Dihydro_Intermediate Putative Dihydro-intermediate Unknown_Precursor->Dihydro_Intermediate Putative Reductase(s) Dihydroergosterol 22,23-dihydroergosterol (Pro-vitamin D4) Dihydro_Intermediate->Dihydroergosterol Erg3-like, Erg5-like? Vitamin_D4 This compound Dihydroergosterol->Vitamin_D4 UV_Light UV Light

Caption: Inferred Biosynthetic Pathway of Vitamin D Precursors.

Frequently Asked Questions (FAQs)

Q1: What is the precursor to this compound in fungi?

A1: The precursor to this compound is 22,23-dihydroergosterol.[5][10][11][12] This sterol is converted to this compound upon exposure to UV light, in a process analogous to the conversion of ergosterol to Vitamin D2.[12]

Q2: Why is it challenging to separate this compound from other Vitamin D forms?

A2: this compound is structurally very similar to other vitamin D analogs, particularly Vitamin D3. This similarity in structure and polarity can lead to co-elution during standard chromatographic separation techniques, making accurate quantification difficult without optimized methods.[2][3][4][5]

Q3: What are the key differences between the ergosterol and 22,23-dihydroergosterol biosynthesis pathways?

A3: The biosynthesis of 22,23-dihydroergosterol is closely related to the well-characterized ergosterol biosynthesis pathway. The key difference likely lies in a reduction step that saturates the double bond at the C22-C23 position of the sterol side chain. The specific enzyme responsible for this reduction in the 22,23-dihydroergosterol pathway is not as well-characterized as the enzymes in the ergosterol pathway, such as Erg4, which acts on a different double bond.[4][13][14][15]

Q4: Can I use the same extraction method for this compound as for ergosterol?

A4: Yes, methods developed for ergosterol extraction are generally applicable to this compound, as they are both sterol compounds with similar solubility properties. However, optimization may be required to maximize the recovery of this compound, and specific cleanup steps are crucial to remove interfering compounds for accurate analysis.

Q5: How can I increase the this compound content in my fungal cultures?

A5: Since this compound is formed from its precursor, 22,23-dihydroergosterol, upon UV irradiation, you can increase the this compound content by exposing the fungal biomass or the extracted precursor to a controlled source of UV-B light. The amount of this compound produced will depend on the initial concentration of the precursor in the fungal strain and the UV exposure conditions (intensity and duration).

Q6: What are the best practices for storing fungal extracts containing this compound?

A6: To prevent degradation, extracts containing this compound should be stored at low temperatures (ideally -20°C or below), protected from light by using amber vials or by wrapping containers in aluminum foil, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The use of antioxidants in the storage solvent is also recommended.

References

Technical Support Center: Vitamin D4 Solubility and Precipitation Prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vitamin D4. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges related to the precipitation of this compound in buffered solutions.

Understanding the Challenge: The Hydrophobic Nature of this compound

This compound, also known as 22,23-dihydroergocalciferol, is a lipophilic molecule with poor aqueous solubility.[1][2] This inherent hydrophobicity often leads to precipitation when preparing solutions in aqueous buffers, a common requirement for many biological and pharmaceutical experiments. This guide will provide you with effective strategies to maintain this compound in solution and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate out of my buffered solution?

A1: this compound is a hydrophobic compound, meaning it does not readily dissolve in water-based solutions like most buffers.[1][2] When the concentration of this compound exceeds its solubility limit in the aqueous environment, it will precipitate out of the solution. Factors that can influence this include the buffer composition, pH, temperature, and the presence of other solutes.

Q2: What is the solubility of this compound in common buffers?

Q3: Can I dissolve this compound directly in my aqueous buffer?

A3: It is highly discouraged to dissolve this compound directly in an aqueous buffer. Due to its low solubility, this will likely result in immediate precipitation or an incomplete dissolution. A common and effective practice is to first dissolve this compound in a small amount of an organic co-solvent before adding it to the buffered solution.[4][5]

Q4: Are there any commercially available formulations of this compound that are readily soluble in aqueous solutions?

A4: While various formulation strategies exist to enhance the solubility of hydrophobic compounds,[6][7][8] specific, ready-to-use, water-soluble formulations of this compound may not be widely available for research purposes. It is often necessary for researchers to prepare their own stabilized solutions.

Q5: How can I confirm that my this compound is fully dissolved and not in a micro-precipitated state?

A5: Visual inspection is the first step; the solution should be clear and free of any visible particles. For a more rigorous confirmation, you can use techniques like dynamic light scattering (DLS) to check for the presence of aggregates or nanoparticles. Spectrophotometry can also be used to measure the concentration of the dissolved this compound, but this would need to be compared against a standard curve prepared in a solvent where it is fully soluble.[9]

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.

Problem: this compound precipitates immediately upon addition to the buffered solution.

Cause: The concentration of this compound exceeds its solubility limit in the aqueous buffer.

Solutions:

  • Use of a Co-solvent: This is the most common and straightforward method.

    • Recommended Co-solvents: Ethanol (B145695), Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF).[4]

    • Protocol:

      • Prepare a concentrated stock solution of this compound in your chosen co-solvent.

      • Slowly add the stock solution to your buffered solution while vortexing or stirring.

      • Ensure the final concentration of the co-solvent in your working solution is low enough to not affect your experimental system (typically <1% v/v).

  • Employing Surfactants to Form Micelles: Surfactants can encapsulate hydrophobic molecules like this compound in micelles, effectively dispersing them in an aqueous solution.[7][10]

    • Recommended Surfactants: Tween® 20, Tween® 80, Poloxamer 407, Lecithin.[6][7]

    • Protocol:

      • Prepare a solution of the surfactant in your buffered solution.

      • Separately, prepare a concentrated stock solution of this compound in a co-solvent (e.g., ethanol).

      • Slowly add the this compound stock solution to the surfactant-containing buffer with continuous stirring.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their apparent solubility in water.[1][2][11][12]

    • Recommended Cyclodextrins: β-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether β-cyclodextrin (SBE-β-CD, Captisol®).[12]

    • Protocol:

      • Prepare a solution of the cyclodextrin (B1172386) in your buffered solution.

      • Add the this compound powder or a concentrated stock solution (in a minimal amount of co-solvent) to the cyclodextrin solution.

      • Stir or sonicate the mixture until the this compound is fully dissolved.

Problem: this compound precipitates over time, even after initial dissolution.

Cause: The solution is in a metastable state, and precipitation is occurring due to factors like temperature changes, pH shifts, or interactions with other components in the media.

Solutions:

  • Optimize Co-solvent Concentration: The initial co-solvent concentration might be too low to maintain stability. Try slightly increasing the final co-solvent percentage, while remaining within the tolerance limits of your experiment.

  • Increase Surfactant or Cyclodextrin Concentration: The ratio of the solubilizing agent to this compound may be insufficient. Increase the concentration of the surfactant or cyclodextrin to ensure complete and stable encapsulation or complexation.

  • Control Temperature: Avoid drastic temperature fluctuations, such as repeated freeze-thaw cycles, which can promote precipitation. Store stock solutions at a stable temperature as recommended for the specific formulation.

  • pH Stability: Ensure the pH of your buffered solution is stable and appropriate for your experiment, as pH changes can affect the solubility of some compounds.

Quantitative Data Summary

The following tables summarize key quantitative data related to the solubility of Vitamin D analogs and the concentrations of commonly used solubilizing agents. Note that much of the specific data is for Vitamin D3 and its metabolites, which can serve as a useful reference for this compound.

Table 1: Solubility of Vitamin D Analogs in Different Solvents

CompoundSolventSolubilityReference
Cholecalciferol (Vitamin D3)Phosphate Buffered Saline (PBS), pH 7.41.8 ± 0.3 µg/mL[3]
25-hydroxy Vitamin D3Ethanol~20 mg/mL[4]
25-hydroxy Vitamin D3DMSO~10 mg/mL[4]
25-hydroxy Vitamin D3DMF~20 mg/mL[4]
25-hydroxy Vitamin D31:2 Ethanol:PBS (pH 7.2)~0.3 mg/mL[4]

Table 2: Typical Concentration Ranges for Solubilizing Agents

AgentTypeTypical Concentration RangeNotes
EthanolCo-solvent< 1% (v/v) in final solutionHigher concentrations may be toxic to cells.
DMSOCo-solvent< 0.5% (v/v) in final solutionCan have biological effects at higher concentrations.
Tween® 20 / Tween® 80Surfactant0.01% - 0.1% (w/v)Commonly used in cell culture and formulations.
β-cyclodextrinComplexing Agent1 - 10 mMSolubility can be a limiting factor for β-CD itself.
HP-β-cyclodextrinComplexing Agent1 - 50 mMHigher aqueous solubility than β-CD.
Captisol® (SBE-β-CD)Complexing Agent1 - 50 mMHigh aqueous solubility and good safety profile.[12]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent

Objective: To prepare a clear, stable solution of this compound in a buffered solution using ethanol as a co-solvent.

Materials:

  • This compound powder

  • 200 proof Ethanol

  • Target buffered solution (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh out a precise amount of this compound powder (e.g., 1 mg).

    • Dissolve the this compound in a small volume of ethanol to achieve a high concentration (e.g., 1 mg/mL). Ensure it is fully dissolved by vortexing. This is your stock solution.

  • Prepare the Working Solution:

    • Determine the final concentration of this compound required for your experiment.

    • Calculate the volume of the stock solution needed.

    • While vortexing the buffered solution, slowly add the calculated volume of the this compound stock solution drop by drop.

    • Continue vortexing for another 30 seconds to ensure thorough mixing.

    • Visually inspect the solution for any signs of precipitation.

Important Considerations:

  • Always add the concentrated stock solution to the buffer, not the other way around.

  • The final concentration of ethanol in the working solution should be kept to a minimum, ideally below 1%, to avoid solvent effects on your experiment.

Protocol 2: Solubilization of this compound using β-Cyclodextrin

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with β-cyclodextrin.

Materials:

  • This compound powder

  • β-cyclodextrin (or HP-β-cyclodextrin for higher solubility)

  • Target buffered solution

  • Magnetic stirrer and stir bar or sonicator

  • Sterile containers

Procedure:

  • Prepare the Cyclodextrin Solution:

    • Weigh out the required amount of β-cyclodextrin to achieve the desired molar ratio with this compound (e.g., 1:1 or 1:2 this compound:β-CD).

    • Dissolve the β-cyclodextrin in the buffered solution. Gentle heating or stirring may be required to fully dissolve it.

  • Prepare the this compound Stock (Optional but Recommended):

    • Dissolve the this compound powder in a minimal amount of ethanol to create a concentrated stock solution.

  • Form the Inclusion Complex:

    • While stirring the cyclodextrin solution, slowly add the this compound powder or the ethanolic stock solution.

    • Continue stirring for several hours at room temperature, or use a sonicator for a shorter period, to facilitate the formation of the inclusion complex.

    • The solution should become clear as the complex forms.

  • Sterilization (if required):

    • Filter-sterilize the final solution through a 0.22 µm filter.

Visualizations

experimental_workflow cluster_prep Preparation of Stock Solution cluster_solubilization Solubilization in Buffered Solution cluster_outcome Outcome D4 This compound Powder Stock Concentrated Stock Solution D4->Stock CoSolvent Co-solvent (e.g., Ethanol) CoSolvent->Stock Working Final Working Solution Stock->Working Slowly add while vortexing Buffer Buffered Solution Buffer->Working Clear Clear Solution (Success) Working->Clear Precipitate Precipitation (Troubleshoot) Working->Precipitate

Caption: Workflow for preparing a this compound solution using a co-solvent.

troubleshooting_logic start Start: Need to dissolve This compound in buffer precipitates Does it precipitate? start->precipitates strategy Choose a solubilization strategy precipitates->strategy Yes success Experiment Ready precipitates->success No cosolvent Use Co-solvent (e.g., Ethanol, DMSO) strategy->cosolvent surfactant Use Surfactant (e.g., Tween 20) strategy->surfactant cyclodextrin Use Cyclodextrin (e.g., β-CD, HP-β-CD) strategy->cyclodextrin stable Is the solution stable over time? cosolvent->stable surfactant->stable cyclodextrin->stable stable->success Yes optimize Optimize concentration of solubilizing agent or control temperature/pH stable->optimize No optimize->strategy

Caption: Troubleshooting logic for preventing this compound precipitation.

References

Technical Support Center: Optimizing ESI-MS Analysis of 22-Dihydroergocalciferol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 22-Dihydroergocalciferol using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize the ionization efficiency of this and similar vitamin D analogs.

Troubleshooting Guides

This section addresses specific problems you may encounter during the ESI-MS analysis of 22-Dihydroergocalciferol.

Issue 1: Low or No Signal Intensity

Question: I am not observing a significant signal for 22-Dihydroergocalciferol in my ESI-MS experiment. What are the potential causes and how can I troubleshoot this?

Answer:

Low signal intensity for 22-Dihydroergocalciferol is a common issue due to its hydrophobic nature and low intrinsic ionizability.[1] Here’s a step-by-step troubleshooting guide:

  • Verify Analyte Presence:

    • Confirm the concentration and integrity of your 22-Dihydroergocalciferol standard.

    • Ensure proper sample preparation and injection.

  • Optimize Ionization Source:

    • Consider APCI: For hydrophobic and low-polarity molecules like vitamin D analogs, Atmospheric Pressure Chemical Ionization (APCI) often yields higher ionization efficiency than ESI.[2] If available, try switching to an APCI source.

    • ESI Parameter Tuning: Systematically optimize key ESI source parameters. A Design of Experiments (DoE) approach can be more efficient than one-factor-at-a-time optimization.[3][4]

      • Spray Voltage: Adjust the voltage to find the optimal value for your analyte and mobile phase. Both excessively high and low voltages can be detrimental.[5]

      • Gas Temperatures and Flow Rates: Optimize the drying gas temperature and flow rate to ensure efficient desolvation without causing thermal degradation of the analyte.[6]

      • Sprayer Position: The position of the ESI needle relative to the inlet capillary can significantly impact signal intensity, especially for hydrophobic compounds.[5]

  • Enhance Ionization with Mobile Phase Modifiers:

    • Promote Adduct Formation: The formation of adducts with alkali metals can significantly enhance the signal of poorly ionizable compounds.

    • Acidic Modifiers: While 22-Dihydroergocalciferol lacks easily protonatable sites, a small amount of formic acid (0.1%) or acetic acid in the mobile phase can sometimes improve signal stability.[7]

  • Consider Chemical Derivatization:

    • Derivatization can introduce a readily ionizable group to the molecule, dramatically increasing ESI-MS sensitivity.[8] For vitamin D analogs, derivatization with reagents like 2-nitrosopyridine (B1345732) has been shown to be effective.[9]

Issue 2: Poor Reproducibility and Signal Instability

Question: My signal for 22-Dihydroergocalciferol is unstable and my results are not reproducible. What could be causing this?

Answer:

Signal instability can arise from several factors related to both the sample and the instrument.

  • In-Source Reactions:

    • Dehydration: Vitamin D analogs are prone to in-source dehydration (loss of water), which can be influenced by the source temperature and mobile phase composition.[10] This can lead to multiple, less stable ion species.

      • Mitigation: Use methanol-based mobile phases, as methanol (B129727) can form hydrogen bonds with hydroxyl groups, protecting them from protonation and subsequent water loss.[10] Carefully optimize the source temperature to minimize thermal degradation.

  • Mobile Phase Issues:

    • Inadequate Mixing: Ensure proper mixing of your mobile phase components, especially if you are adding modifiers post-column.

    • Solvent Purity: Use high-purity, LC-MS grade solvents to avoid contamination that can suppress the signal of your analyte.

  • Instrument Contamination:

    • Salt Buildup: Salts from buffers or previous analyses can accumulate in the ion source and optics, leading to signal instability and suppression. Regularly clean the ion source components.

    • Carryover: Hydrophobic molecules like 22-Dihydroergocalciferol can adsorb to the LC column and tubing, causing carryover between injections. Implement a robust column washing step in your gradient.

  • ESI Spray Instability:

    • High Surface Tension: Highly aqueous mobile phases can lead to an unstable spray. The addition of a small amount of an organic solvent like methanol or isopropanol (B130326) can lower the surface tension and stabilize the spray.[5]

    • Electrical Discharge: At high spray voltages, corona discharge can occur, leading to an unstable signal. This can sometimes be observed by the presence of protonated solvent clusters. Reducing the spray voltage can help.[5]

Frequently Asked Questions (FAQs)

Q1: Which ionization mode, positive or negative, is better for 22-Dihydroergocalciferol?

A1: For vitamin D analogs, positive ion mode ESI is generally more effective. Studies have shown that positive mode provides better ionization for both ESI and APCI sources, with little to no signal observed in negative mode for most related analytes.[2] The primary ions observed are typically protonated molecules [M+H]+ or, more commonly, adducts such as [M+Na]+ or [M+NH4]+.

Q2: What are the best mobile phase compositions for analyzing 22-Dihydroergocalciferol by LC-ESI-MS?

A2: The choice of mobile phase is critical for both chromatographic separation and ionization efficiency.

  • Organic Solvent: Methanol is often preferred over acetonitrile (B52724) for vitamin D analogs. Methanol can "shield" hydroxyl groups through hydrogen bonding, reducing in-source dehydration.[10]

  • Additives:

    • For Adduct Formation: To promote the formation of [M+Na]+ or [M+K]+ adducts, add low concentrations of sodium acetate or potassium acetate to the mobile phase. Be aware that excessive salt can lead to ion suppression and instrument contamination.[5]

    • For Protonation: While less effective for this class of compounds, 0.1% formic acid is a common additive to promote the formation of [M+H]+ ions.[7]

    • Ammonium (B1175870) Formate: A solution of 0.2% ammonium formate in methanol has been used as an infusion solvent for vitamin D analogs, which can promote the formation of [M+NH4]+ adducts.[2]

Q3: How can I confirm if I am observing the correct ion for 22-Dihydroergocalciferol?

A3: Due to the potential for in-source reactions and adduct formation, it is crucial to correctly identify the ion corresponding to your analyte.

  • Calculate Expected m/z Values: Determine the theoretical mass-to-charge ratios for the protonated molecule [M+H]+, as well as common adducts ([M+Na]+, [M+K]+, [M+NH4]+) and the dehydrated ion [M+H-H2O]+.

  • High-Resolution Mass Spectrometry (HRMS): If available, use an HRMS instrument (e.g., Q-TOF, Orbitrap) to obtain an accurate mass measurement. This will allow you to determine the elemental composition and confidently identify the ion.

  • Tandem Mass Spectrometry (MS/MS): Fragment the precursor ion of interest and analyze the resulting product ions. The fragmentation pattern can provide structural information to confirm the identity of the analyte. For vitamin D isomers, which can have very similar fragmentation patterns, specialized techniques may be needed for differentiation.[11]

Q4: Is derivatization necessary for the analysis of 22-Dihydroergocalciferol?

A4: While not strictly necessary, derivatization is a powerful strategy to significantly improve the ionization efficiency and, therefore, the sensitivity of the analysis for vitamin D analogs.[8][9] If you are struggling to achieve the required limits of detection, derivatization should be strongly considered. Derivatization can introduce a permanently charged moiety or a group that is much more easily protonated, leading to a substantial increase in signal intensity.

Experimental Protocols and Data

Table 1: Comparison of Ionization Techniques for Vitamin D Analogs

Ionization TechniquePrecursor IonLOQ (25-hydroxyvitamin D2)LOQ (25-hydroxyvitamin D3)Reference
HESI[M+H-H2O]+0.5 ng/mL1 ng/mL[12]
APCI[M+H-H2O]+0.5 ng/mL0.5 ng/mL[12]
HESI[M+H]+1 ng/mL1 ng/mL[12]
APCI[M+H]+5 ng/mL5 ng/mL[12]

HESI: Heated Electrospray Ionization; APCI: Atmospheric Pressure Chemical Ionization; LOQ: Limit of Quantitation.

Table 2: Example LC-MS/MS Parameters for Vitamin D Metabolite Analysis

ParameterSettingReference
LC System Agilent 1260 Infinity II SFC[2]
Column Not specified[2]
Mobile Phase A CO2[2]
Mobile Phase B Methanol[2]
Column Temp 50 °C[2]
MS System Agilent 6495 QqQ[2]
Ion Source APCI (found to be more efficient than ESI)[2]
Ion Mode Positive[2]

Visualizations

DOT Script for Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Signal for 22-Dihydroergocalciferol cluster_mobile_phase Mobile Phase Optimization start Low or No Signal check_sample Verify Sample Concentration and Integrity start->check_sample optimize_source Optimize Ion Source Parameters (Voltage, Gas, Temp, Position) check_sample->optimize_source Sample OK switch_source Switch to APCI Source optimize_source->switch_source Signal still low success Signal Improved optimize_source->success Improvement mobile_phase Optimize Mobile Phase switch_source->mobile_phase Signal still low / APCI unavailable switch_source->success Improvement derivatization Consider Chemical Derivatization mobile_phase->derivatization Signal still low mobile_phase->success Improvement add_adduct Add Na+ or NH4+ Salt for Adducts mobile_phase->add_adduct change_solvent Use Methanol-based Mobile Phase mobile_phase->change_solvent derivatization->success

Caption: Troubleshooting workflow for low ESI-MS signal of 22-Dihydroergocalciferol.

DOT Script for Ion Formation Pathways

Ion_Formation_Pathways Potential Ionization Pathways for 22-Dihydroergocalciferol (M) in ESI-MS cluster_positive Positive Ion Mode cluster_negative Negative Ion Mode (Generally Low Efficiency) M M (Analyte) protonation [M+H]+ M->protonation + H+ adduct_na [M+Na]+ M->adduct_na + Na+ adduct_nh4 [M+NH4]+ M->adduct_nh4 + NH4+ deprotonation [M-H]- M->deprotonation - H+ dehydration [M+H-H2O]+ protonation->dehydration - H2O (in-source)

Caption: Potential ionization pathways for 22-Dihydroergocalciferol in ESI-MS.

References

Dealing with co-elution of Vitamin D4 with other sterols in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Vitamin D4 and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to the co-elution of this compound with other sterols.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound from other sterols challenging in chromatography?

A1: The separation of this compound (22-dihydroergocalciferol) and its metabolites from other sterols is challenging due to their structural similarities. Many sterols share a common core structure, leading to similar physicochemical properties. This results in close or overlapping retention times in standard chromatographic systems.[1] Key challenges include:

  • Co-elution with isomers: Sterol isomers, which have the same mass and similar structures, are particularly difficult to separate from this compound.[1]

  • Interference from isobars: Isobars are molecules with the same mass but different elemental compositions. These can interfere with mass spectrometry-based detection if not chromatographically resolved.[2]

  • Matrix effects: Biological samples are complex matrices containing numerous compounds that can interfere with the analysis.[3]

Q2: What are the most common sterols that co-elute with this compound?

A2: The most common interfering sterols in Vitamin D analysis include:

  • Epimers: Such as 3-epi-25-hydroxyvitamin D3, which can lead to inaccuracies in quantifying Vitamin D metabolites.[2][4]

  • Isobars: A notable example is 7α-hydroxy-4-cholesten-3-one (7αC4), a bile acid precursor that can interfere with LC-MS/MS analysis.[4][5]

  • Phytosterols: Plant-derived sterols like β-sitosterol can interfere with Vitamin D absorption and potentially its analysis.[6]

  • Cholesterol: Due to its high abundance in biological samples, cholesterol and its derivatives can cause significant interference.[7][8]

Q3: What are the primary strategies to resolve the co-elution of this compound with other sterols?

A3: The main strategies focus on improving chromatographic separation and enhancing detection specificity. These include:

  • Chromatographic Optimization: This involves modifying the stationary phase, mobile phase composition, and other chromatographic parameters to improve resolution.[1]

  • Advanced Chromatographic Techniques: Techniques like two-dimensional liquid chromatography (2D-LC) can provide enhanced separation power for complex samples.[9][10]

  • Selective Sample Preparation: Techniques such as saponification, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can be used to remove interfering compounds before analysis.[11][12]

  • High-Resolution Mass Spectrometry (HRMS): HRMS can help differentiate between compounds with very similar masses.

  • Derivatization: Chemical derivatization can alter the chromatographic behavior and improve the ionization efficiency of Vitamin D metabolites, aiding in their separation and detection.[13]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: A single, broad, or shouldered peak is observed where this compound and another sterol are expected to elute separately.

  • Possible Cause: Inadequate chromatographic resolution.

  • Solutions:

    • Optimize the Mobile Phase:

      • Isocratic Elution: Systematically adjust the ratio of the organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase. Reducing the organic solvent percentage can increase retention and improve separation.[14]

      • Gradient Elution: Implement a shallower gradient to enhance the separation of closely eluting compounds.[14]

      • Solvent Choice: Switching between acetonitrile and methanol (B129727) can alter selectivity, with methanol sometimes offering better separation for sterols.[14]

    • Change the Stationary Phase:

      • Consider columns with different selectivities, such as pentafluorophenyl (PFP) or phenyl-hexyl phases, which can offer unique interactions with sterols.[15][16] Chiral columns can be effective for separating epimers.[2]

    • Adjust the Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, potentially improving resolution.[14]

    • Optimize Column Temperature: Adjusting the column temperature can influence selectivity.[14]

Problem 2: Inaccurate quantification of this compound due to isobaric interference in LC-MS/MS.

  • Possible Cause: Co-eluting isobars, such as 7α-hydroxy-4-cholesten-3-one (7αC4), have the same mass-to-charge ratio as a Vitamin D metabolite, leading to an overestimation.

  • Solutions:

    • Improve Chromatographic Separation: The most reliable solution is to achieve baseline separation of the analyte from the isobaric interference. Refer to the solutions in Problem 1 . A study successfully separated 25OHD3 from its epimers and the isobar 7αC4 using tandem columns (a high-resolution C18 coupled to a chiral column).[2]

    • Use Tandem Mass Spectrometry (MS/MS): If chromatographic separation is not fully achieved, MS/MS can sometimes distinguish between isobars if they produce unique fragment ions upon collision-induced dissociation (CID).[1] However, this is not always possible if the fragmentation patterns are too similar.

Problem 3: Low recovery of this compound after sample preparation.

  • Possible Cause: Inefficient extraction or degradation of the analyte during sample preparation.

  • Solutions:

    • Optimize Extraction:

      • Liquid-Liquid Extraction (LLE): Test different organic solvents and extraction conditions to ensure efficient extraction of the lipophilic this compound from the sample matrix.[11]

      • Solid-Phase Extraction (SPE): Select an appropriate SPE sorbent and optimize the wash and elution steps to maximize recovery and minimize interferences.[11]

    • Prevent Degradation: Vitamin D is sensitive to light, heat, and oxidation.[14]

      • Protect samples from light by using amber vials.[17]

      • Avoid high temperatures during sample processing. If saponification is used, consider methods that do not involve heating.[12]

    • Efficient Saponification: Ensure the saponification process, if used to remove lipids, is complete without degrading the this compound.[14]

Experimental Protocols

Below are detailed methodologies for key experiments related to the separation of this compound from other sterols.

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for extracting Vitamin D metabolites from serum or plasma.

  • Protein Precipitation:

    • To 100 µL of serum/plasma, add an internal standard.

    • Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.

    • Vortex the mixture thoroughly and allow it to sit for 5 minutes.

    • Centrifuge to pellet the precipitated proteins.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a clean tube.

    • Add an appropriate volume of an immiscible organic solvent (e.g., hexane/dichloromethane mixture).[17]

    • Vortex vigorously for 1 minute to ensure thorough mixing.[17]

    • Centrifuge to separate the aqueous and organic layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the organic layer (containing the Vitamin D) to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for injection into the chromatography system.

Protocol 2: Chromatographic Separation using HPLC

This protocol outlines a starting point for developing an HPLC method for separating Vitamin D metabolites.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a UV or mass spectrometric detector.

  • Column: A reversed-phase C18 column is a common starting point. For challenging separations involving isomers, consider a pentafluorophenyl (PFP) or a chiral column.[2][16]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[17]

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.[17]

  • Gradient Elution: A typical gradient might start with a lower percentage of Solvent B, gradually increasing to elute the more hydrophobic compounds. The exact gradient profile will need to be optimized for the specific separation.

  • Flow Rate: A typical flow rate for a standard analytical column is 0.2-1.0 mL/min.[14][17]

  • Column Temperature: Maintain a constant temperature, for example, 40°C, to ensure reproducible retention times.[17]

  • Detection:

    • UV Detection: Monitor at the wavelength of maximum absorbance for Vitamin D (around 265 nm).[18]

    • Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode and monitor for the specific mass-to-charge ratios of the target analytes.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on Vitamin D analysis.

Table 1: Recovery Rates of Vitamin D Metabolites with Different Sample Preparation Techniques

Sample Preparation MethodAnalyteRecovery (%)Reference
Protein PrecipitationVitamin D Metabolites~60% (due to matrix effects)
HybridSPE-PhospholipidVitamin D Metabolites>95%
Saponification and LLEVitamin D393 - 102%[18]

Table 2: Precision of LC-MS/MS Methods for Vitamin D Analysis

MethodAnalyteIntraday Precision (%RSD)Interday Precision (%RSD)Reference
LC-MS/MSVitamin D Metabolites<16%<16%[5]
LC-MS/MS25OHD2 and 25OHD32.2 - 7.4% (repeatability)6.8 - 24% (reproducibility)[18]

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum) InternalStandard Add Internal Standard Sample->InternalStandard ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) InternalStandard->ProteinPrecipitation Extraction Extraction (LLE or SPE) ProteinPrecipitation->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection HPLC/UHPLC Injection Reconstitution->Injection Separation Chromatographic Separation (e.g., C18, PFP) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for the analysis of this compound.

Troubleshooting Logic for Co-elution Issues

troubleshooting_logic Start Co-elution Observed OptimizeMobilePhase Optimize Mobile Phase (Gradient/Solvent) Start->OptimizeMobilePhase ChangeColumn Change Column (e.g., PFP, Chiral) OptimizeMobilePhase->ChangeColumn If not resolved Resolved Resolution Achieved OptimizeMobilePhase->Resolved If resolved AdjustFlowTemp Adjust Flow Rate & Temperature ChangeColumn->AdjustFlowTemp If not resolved ChangeColumn->Resolved If resolved CheckSamplePrep Review Sample Preparation AdjustFlowTemp->CheckSamplePrep If not resolved AdjustFlowTemp->Resolved If resolved Consider2DLC Consider 2D-LC CheckSamplePrep->Consider2DLC For complex matrices CheckSamplePrep->Resolved If resolved Consider2DLC->Resolved If resolved

Caption: A decision tree for troubleshooting co-elution problems.

References

Technical Support Center: 22-Dihydroergocalciferol (Vitamin D4) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the shelf-life of 22-Dihydroergocalciferol (Vitamin D4) stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 22-Dihydroergocalciferol?

A1: Solid 22-Dihydroergocalciferol should be stored at -20°C in a tightly sealed container, protected from light.[1][2][3] Under these conditions, the compound is stable for at least four years.

Q2: What is the recommended procedure for preparing a 22-Dihydroergocalciferol stock solution?

A2: To prepare a stock solution, dissolve the solid 22-Dihydroergocalciferol in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[4][5][6] It is recommended to purge the solvent with an inert gas, like nitrogen, before dissolving the compound to minimize oxidation.[7][8][9] Once dissolved, the solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[7][8][9]

Q3: What are the recommended storage conditions for 22-Dihydroergocalciferol stock solutions?

A3: For short-term storage, stock solutions can be kept at -20°C for up to one month.[7][8] For long-term storage, it is highly recommended to store the aliquoted stock solutions at -80°C, which can extend the shelf-life to up to six months.[7][8][9] All stock solutions must be protected from light and stored under an inert atmosphere (e.g., nitrogen).[7][8][9]

Q4: Can I store 22-Dihydroergocalciferol solutions in an aqueous buffer?

A4: It is not recommended to store 22-Dihydroergocalciferol in aqueous solutions for more than one day.[4][6] The compound is sparingly soluble in aqueous buffers and is prone to degradation. If your experiment requires an aqueous solution, it is best to prepare it fresh by diluting the organic stock solution into the aqueous buffer immediately before use.

Q5: What are the main factors that cause degradation of 22-Dihydroergocalciferol?

A5: The primary factors contributing to the degradation of 22-Dihydroergocalciferol and other vitamin D analogs are:

  • Oxidation: Exposure to oxygen can lead to the formation of various oxidation products.[10]

  • Photodegradation: Vitamin D compounds are sensitive to light, particularly UV radiation, which can cause rapid degradation.[11]

  • Temperature: Elevated temperatures can accelerate the degradation process.[12][13][14]

  • Moisture: High humidity can also contribute to the decomposition of solid vitamin D compounds.[13]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in my experiment. Degradation of the 22-Dihydroergocalciferol stock solution.- Prepare a fresh stock solution from solid compound. - Ensure proper storage conditions (-80°C for long-term, protected from light, under inert gas). - Avoid multiple freeze-thaw cycles by using aliquots.
Precipitate observed in the stock solution after thawing. The solubility limit may have been exceeded, or the solvent may have absorbed water.- Gently warm the solution and vortex to redissolve the precipitate. - Use freshly opened, anhydrous grade solvent for preparing stock solutions. - Consider preparing a more dilute stock solution.
Inconsistent experimental results. Inaccurate concentration of the stock solution due to degradation or solvent evaporation.- Quantify the concentration of the stock solution using a suitable analytical method like HPLC before use. - Ensure vials are tightly sealed to prevent solvent evaporation. - Always use freshly prepared dilutions for experiments.
Color change in the stock solution. This could indicate oxidation or degradation of the compound.- Discard the discolored solution. - Prepare a new stock solution, ensuring to handle the compound and solvent under an inert atmosphere.

Quantitative Data Summary

Table 1: Solubility of 22-Dihydroergocalciferol in Common Organic Solvents

SolventSolubility
Dimethylformamide (DMF)25 mg/mL[5]
Ethanol30 mg/mL[5]
Dimethyl Sulfoxide (DMSO)3 mg/mL[5]
DMSO (with ultrasonic)25 mg/mL (62.71 mM)[7]

Table 2: Recommended Storage Conditions and Shelf-Life of 22-Dihydroergocalciferol Stock Solutions

Storage TemperatureShelf-LifeKey Considerations
-20°CUp to 1 month[7][8]Protect from light, store under nitrogen.[7][8]
-80°CUp to 6 months[7][8][9]Protect from light, store under nitrogen.[7][8][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM 22-Dihydroergocalciferol Stock Solution in DMSO

  • Materials:

    • 22-Dihydroergocalciferol (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Inert gas (e.g., Nitrogen or Argon)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the vial of solid 22-Dihydroergocalciferol to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of 22-Dihydroergocalciferol in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh out 0.399 mg (Molecular Weight: 398.66 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Purge the headspace of the tube with a gentle stream of nitrogen gas for 10-15 seconds.

    • Tightly cap the tube and vortex until the solid is completely dissolved. Gentle warming or sonication may be required to aid dissolution.[7]

    • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.

    • Purge the headspace of each aliquot with nitrogen gas before sealing.

    • Store the aliquots at -80°C for long-term storage.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_usage Experimental Use weigh Weigh Solid 22-Dihydroergocalciferol dissolve Dissolve in Anhydrous Solvent weigh->dissolve purge1 Purge with Inert Gas dissolve->purge1 aliquot Aliquot into Single-Use Vials purge1->aliquot purge2 Purge Aliquots with Inert Gas aliquot->purge2 store Store at -80°C, Protected from Light purge2->store thaw Thaw a Single Aliquot store->thaw dilute Prepare Working Dilution thaw->dilute use Use Immediately in Experiment dilute->use degradation_pathways cluster_factors Degradation Factors cluster_products Degradation Products D4 22-Dihydroergocalciferol oxidation_products Oxidation Products D4->oxidation_products Oxidation photoisomers Photoisomers D4->photoisomers Photodegradation thermal_isomers Thermal Isomers D4->thermal_isomers Thermal Degradation oxygen Oxygen oxygen->oxidation_products light Light (UV) light->photoisomers heat Heat heat->thermal_isomers

References

Troubleshooting inconsistent results in Vitamin D4 bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Vitamin D4 bioassays. Inconsistent results can be a significant challenge, and this resource aims to provide clear, actionable solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for this compound bioanalysis?

A1: The most prevalent methods include immunoassays (such as ELISA and chemiluminescence immunoassays) and chromatography-based techniques.[1] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used, with LC-MS/MS considered the gold standard due to its high specificity and sensitivity.[2]

Q2: Why is there so much variability between different Vitamin D assay methods?

A2: Significant inter-assay and inter-laboratory variability is a known issue in Vitamin D testing.[1] Discrepancies often arise from differences in antibody specificity and cross-reactivity with various Vitamin D metabolites in immunoassays.[2][3] Chromatographic methods can also vary due to differences in sample preparation, instrumentation, and data analysis protocols. The lack of universal standardization contributes to this challenge.

Q3: What is the primary source of interference in Vitamin D bioassays?

A3: A major issue, particularly for immunoassays, is the cross-reactivity of antibodies with other Vitamin D metabolites besides the target analyte (e.g., 25-hydroxyvitamin D). Metabolites such as 3-epi-25-OH vitamin D and 24,25-(OH)2-vitamin D can interfere, leading to inaccurate measurements. For LC-MS/MS, co-extracted lipids from the biological matrix can cause ion suppression and interfere with detection.

Q4: How critical is sample preparation for accurate results?

A4: Sample preparation is a critical step for reliable Vitamin D analysis. Key goals of sample preparation are to release the vitamin from its binding protein (VDBP) and to remove interfering substances from the sample matrix.[4] Inadequate protein precipitation or lipid removal can lead to inaccurate quantification and poor reproducibility.

Troubleshooting Guides

Immunoassay (ELISA) Troubleshooting
Problem Potential Cause Recommended Solution
High Background Insufficient washingIncrease the number and duration of wash steps. Ensure complete removal of wash buffer after each step by inverting and tapping the plate on absorbent paper.[5][6]
Blocking is insufficientIncrease the blocking incubation time or change the blocking agent. Using 5-10% normal serum from the same species as the secondary antibody is often effective.[5]
Reagent concentration too highOptimize the concentrations of the detection antibody and/or enzyme conjugate. High concentrations can lead to non-specific binding.[7]
Substrate solution is old or contaminatedPrepare fresh substrate solution just before use and protect it from light.[6][7]
Weak or No Signal Reagents expired or stored improperlyVerify the expiration dates of all kit components and ensure they have been stored at the recommended temperatures.[6]
Low level of target protein in samplesIncrease the amount of sample used if possible, or concentrate the sample. Ensure you are using a positive control within the assay's detection range.[7]
Incorrect reagent preparationDouble-check all calculations for dilutions of standards, antibodies, and other reagents.[8]
Inadequate incubation times/temperaturesFollow the protocol's recommended incubation times and temperatures. Allow all reagents to reach room temperature before use.[6][7]
Poor Reproducibility (High %CV) Inconsistent pipettingUse calibrated pipettes and ensure consistent technique. When adding reagents, do not touch the sides of the wells.
Inconsistent washingUse an automated plate washer if possible. If washing manually, ensure the same volume and number of washes for all wells.[7]
Temperature variation across the plate ("Edge Effect")Ensure the plate is incubated in a stable temperature environment. Using a plate sealer and allowing all reagents to reach room temperature before use can help minimize this effect.[8]
Sample evaporationKeep the plate covered with a plate sealer during all incubation steps.[7]
Chromatography (HPLC & LC-MS/MS) Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing, Fronting, or Splitting) Column degradationUse a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it.[9]
Sample solvent incompatible with mobile phaseThe sample solvent should be as close in composition to the initial mobile phase as possible to prevent peak distortion.[9]
Contamination on the column fritBack-flush the column (if permissible by the manufacturer) or replace the frit.
Inconsistent Retention Times Mobile phase preparation is inconsistentPrepare fresh mobile phase for each run. Ensure accurate pH measurement and thorough mixing of solvents. Use HPLC-grade solvents and reagents.
Column not properly equilibratedEquilibrate the column with the mobile phase for a sufficient amount of time (at least 10-15 column volumes) before starting the analysis.[9]
Fluctuation in column temperatureUse a column oven to maintain a constant and consistent temperature.
Low Signal / Poor Sensitivity Inefficient analyte extractionOptimize the sample preparation method (e.g., protein precipitation, LLE, or SPE) to improve recovery. Ensure complete dissociation from Vitamin D Binding Protein.
Ion suppression (Matrix Effect) in LC-MS/MSImprove sample cleanup to remove interfering matrix components, especially phospholipids. Techniques like Solid Phase Extraction (SPE) or using specialized lipid removal plates can be effective.[10]
Incorrect MS/MS parametersOptimize mass spectrometer settings, including ionization source parameters and collision energies for the specific analytes.
Poor Reproducibility Inconsistent sample preparationAutomating sample preparation can reduce variability. If manual, ensure precise and consistent execution of each step (e.g., vortexing times, evaporation steps).
Injector issues (leaks, needle position)Inspect the injector for leaks and ensure the needle is seated correctly. Perform regular maintenance on the autosampler.[9]
Insufficient sample volume in vialEnsure there is enough sample in the vial to prevent the autosampler from drawing in air.[9]

Quantitative Assay Parameters

The following tables summarize typical performance characteristics for Vitamin D bioassays. Note that specific values will vary based on the exact method, instrumentation, and laboratory.

Table 1: Typical Performance of LC-MS/MS Methods

Parameter Typical Value Range Notes
Linear Range 0.5 - 200 ng/mLThe range over which the assay is accurate and precise.
Lower Limit of Quantification (LLOQ) 0.5 - 2.5 ng/mLThe lowest concentration that can be reliably quantified. Some high-sensitivity methods can achieve pg/mL levels.[11]
Intra-assay Precision (%CV) < 15%Variation observed within the same analytical run.
Inter-assay Precision (%CV) < 16%Variation observed between different analytical runs.[11]
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value.
Analyte Recovery 75 - 105%Efficiency of the extraction process. Phospholipid removal can significantly improve recovery rates.[12]

Table 2: Typical Performance of Immunoassay (ELISA) Methods

Parameter Typical Value Range Notes
Linear Range 5 - 150 ng/mLGenerally narrower than LC-MS/MS methods.
Lower Limit of Quantification (LLOQ) 2 - 5 ng/mLTypically higher than LC-MS/MS.
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 15%
Cross-reactivity (with 25(OH)D2) 40 - 105%Highly variable between kits and can be a major source of inaccuracy, especially in samples from patients supplemented with Vitamin D2.[13]

Experimental Protocols & Visualizations

Vitamin D Signaling Pathway

The active form of Vitamin D, 1,25-dihydroxyvitamin D (Calcitriol), mediates its effects by binding to the Vitamin D Receptor (VDR). This ligand-receptor complex then forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

G cluster_cell Target Cell cluster_nucleus Nucleus VitD 1,25(OH)2D (Calcitriol) VDR VDR VitD->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR Dimerizes VDRE VDRE (on DNA) VDR_RXR->VDRE Binds to Gene Target Gene VDRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis (Biological Response) mRNA->Protein Translation

Caption: Simplified Vitamin D signaling pathway.
General Experimental Workflow (LC-MS/MS)

The following diagram outlines a typical workflow for the analysis of Vitamin D metabolites using LC-MS/MS, from initial sample receipt to final data analysis.

G cluster_prep Sample Preparation Steps start Receive Sample (Serum/Plasma) prep Sample Preparation start->prep sub_ppt 1. Protein Precipitation (e.g., with Acetonitrile) sub_ext 2. Extraction (LLE or SPE) sub_ppt->sub_ext sub_dry 3. Dry & Reconstitute sub_ext->sub_dry lc Liquid Chromatography (Separation of Metabolites) sub_dry->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms data Data Analysis (Peak Integration & Concentration Calculation) ms->data end Report Results data->end

Caption: General workflow for Vitamin D analysis by LC-MS/MS.
Detailed Methodologies

1. Protocol: Sample Preparation for LC-MS/MS Analysis

This protocol describes a common method involving protein precipitation followed by liquid-liquid extraction (LLE).

  • Aliquoting: Pipette 100 µL of serum or plasma sample, calibrators, and quality controls into a clean microcentrifuge tube.

  • Internal Standard: Add the internal standard (e.g., a deuterated form of the analyte) to each tube to correct for extraction variability.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) containing 1% formic acid to each tube. Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Liquid-Liquid Extraction (LLE): Carefully transfer the supernatant to a new tube. Add 1 mL of an organic solvent like hexane. Vortex for 1 minute, then centrifuge for 5 minutes to separate the layers.

  • Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water). Vortex briefly.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

2. Protocol: General ELISA Procedure (Competitive Assay)

  • Sample/Standard Preparation: Prepare serial dilutions of the Vitamin D standard to create a standard curve. Prepare patient samples, often involving a dissociation step to release Vitamin D from its binding protein.

  • Coating: (If not using a pre-coated plate) Coat a 96-well microplate with a capture antibody or antigen, followed by incubation and washing.

  • Blocking: Add a blocking buffer to all wells to prevent non-specific binding of subsequent reagents. Incubate and wash.

  • Competitive Reaction: Add prepared standards and samples to the wells, followed immediately by the addition of an enzyme-conjugated Vitamin D tracer. The tracer and the Vitamin D in the sample will compete for binding to the immobilized antibody. Incubate.

  • Washing: Wash the plate thoroughly to remove any unbound sample and tracer.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well. The enzyme on the bound tracer will convert the substrate, leading to a color change. Incubate in the dark.

  • Stop Reaction: Add a stop solution to each well to halt the enzymatic reaction. The color intensity is inversely proportional to the amount of Vitamin D in the sample.

  • Read Plate: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Calculation: Calculate the concentration of Vitamin D in the samples by comparing their absorbance to the standard curve.

Troubleshooting Logic Diagram

This diagram provides a logical path to diagnose inconsistent results, starting from the observed symptom.

G start Inconsistent Results Observed assay_type Assay Type? start->assay_type imm_issue Immunoassay Issue assay_type->imm_issue Immunoassay chrom_issue HPLC/LC-MS Issue assay_type->chrom_issue Chromatography imm_symptom Symptom? imm_issue->imm_symptom high_bg High Background imm_symptom->high_bg High BG low_sig Low/No Signal imm_symptom->low_sig Low Signal high_cv Poor Reproducibility imm_symptom->high_cv High CV cause_bg Check: - Washing Steps - Blocking Efficiency - Reagent Concentrations high_bg->cause_bg cause_sig Check: - Reagent Storage/Expiry - Incubation Times - Standard Curve Prep low_sig->cause_sig cause_cv Check: - Pipetting Technique - Plate Temperature - Well Evaporation high_cv->cause_cv chrom_symptom Symptom? chrom_issue->chrom_symptom bad_peaks Poor Peak Shape chrom_symptom->bad_peaks Bad Peaks rt_shift Retention Time Shift chrom_symptom->rt_shift RT Shift low_sens Low Sensitivity chrom_symptom->low_sens Low Sensitivity cause_peaks Check: - Column Health - Sample Solvent - System Contamination bad_peaks->cause_peaks cause_rt Check: - Mobile Phase Prep - Column Equilibration - System Leaks rt_shift->cause_rt cause_sens Check: - Sample Prep Recovery - Matrix Effects - MS Source Tuning low_sens->cause_sens

Caption: A decision tree for troubleshooting common bioassay issues.

References

Reducing ion suppression for 22-Dihydroergocalciferol in complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression for 22-Dihydroergocalciferol and related vitamin D analogs in complex biological samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the LC-MS/MS analysis of 22-Dihydroergocalciferol.

Issue 1: Low or Inconsistent Analyte Signal

Question: My peak area for 22-Dihydroergocalciferol is unexpectedly low and variable between injections. Could this be ion suppression?

Answer: Yes, low and inconsistent peak areas are classic indicators of ion suppression. This phenomenon occurs when co-eluting matrix components interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to a reduced signal.

Troubleshooting Workflow:

cluster_troubleshooting Troubleshooting Low/Inconsistent Signal start Low/Inconsistent Signal Observed confirm_is Confirm Ion Suppression (Post-Column Infusion) start->confirm_is sample_prep Optimize Sample Preparation confirm_is->sample_prep Suppression Confirmed chromatography Adjust Chromatographic Conditions sample_prep->chromatography ms_settings Modify MS Settings chromatography->ms_settings result Signal Improved ms_settings->result no_result Signal Not Improved (Consult Instrument Specialist) ms_settings->no_result

Caption: Troubleshooting workflow for low or inconsistent analyte signals.

Recommended Actions:

  • Confirm Ion Suppression: A post-column infusion experiment can verify if ion suppression is the cause. Infuse a standard solution of 22-Dihydroergocalciferol directly into the mass spectrometer while injecting a blank matrix extract onto the LC column. A drop in the baseline signal at the expected retention time of your analyte indicates the presence of co-eluting, suppressing agents.

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][2]

    • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples.

    • Liquid-Liquid Extraction (LLE): LLE can efficiently separate the analyte from interfering substances.

    • Phospholipid Removal: Specialized plates and cartridges are available to specifically remove phospholipids, a major cause of ion suppression in plasma and serum samples.

  • Adjust Chromatographic Conditions: Modifying your LC method can help separate 22-Dihydroergocalciferol from interfering compounds.

    • Change the Gradient: A shallower elution gradient can improve the resolution between your analyte and matrix components.

    • Use a Different Column: A column with a different stationary phase may offer better selectivity.

  • Modify Mass Spectrometer Settings:

    • Change Ionization Source: If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) may reduce ion suppression. Studies have found APCI to be a suitable ionization source for the quantification of ergocalciferol (B368823).[3]

Issue 2: Poor Reproducibility in Quantitative Results

Question: I'm observing high variability in my quality control (QC) samples. What could be the cause?

Answer: Poor reproducibility in QC samples is often due to variable matrix effects between different sample preparations. Inconsistent removal of interfering compounds can lead to varying degrees of ion suppression, impacting the accuracy and precision of your results.

Troubleshooting Workflow:

cluster_reproducibility Improving Reproducibility start Poor Reproducibility in QCs check_prep Review Sample Preparation Consistency start->check_prep internal_std Implement Stable Isotope-Labeled Internal Standard (SIL-IS) check_prep->internal_std Inconsistency Identified matrix_match Use Matrix-Matched Calibrators internal_std->matrix_match result Reproducibility Improved matrix_match->result

Caption: Workflow for addressing poor reproducibility in quantitative analysis.

Recommended Actions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred method for correcting for matrix effects. Since it co-elutes with the analyte and has nearly identical chemical properties, it will experience the same degree of ion suppression. This allows for accurate quantification based on the analyte-to-internal standard peak area ratio.

  • Matrix-Matched Calibrators: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples. This helps to normalize the ion suppression effects across your sample set.

  • Standardize Sample Preparation: Ensure that your sample preparation protocol is followed consistently for all samples, calibrators, and QCs.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of ion suppression in the analysis of 22-Dihydroergocalciferol in biological samples?

A1: The main sources of ion suppression in complex biological matrices like plasma and serum are endogenous components that are not sufficiently removed during sample preparation. These include:

  • Phospholipids: Abundant in plasma and serum, they are a major cause of ion suppression in ESI.

  • Salts and Buffers: High concentrations of non-volatile salts can interfere with the ionization process.

  • Proteins and Peptides: Residual proteins and peptides can co-elute with the analyte and cause suppression.

Q2: How can I improve the sensitivity of my assay for 22-Dihydroergocalciferol?

A2: To enhance sensitivity, consider the following:

  • Derivatization: Derivatizing 22-Dihydroergocalciferol with a reagent like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can significantly improve its ionization efficiency.[3][4][5][6] This has been shown to improve sensitivity by 10 to 100-fold for similar compounds.[4]

  • Optimized Sample Preparation: A more rigorous sample cleanup using a combination of LLE and SPE can reduce matrix effects and improve the signal-to-noise ratio.[7] A combined LLE-SPE approach has been shown to reduce ion suppression by 2- to 4-fold compared to SPE alone for vitamin D metabolites.[7]

  • LC-MS/MS System Optimization: Fine-tuning the mobile phase composition and mass spectrometer parameters can also lead to improved sensitivity.

Q3: Is it better to use ESI or APCI for the analysis of 22-Dihydroergocalciferol?

A3: While ESI is commonly used, APCI can be less susceptible to ion suppression from certain matrix components and has been successfully used for the analysis of ergocalciferol.[3] The choice of ionization source may depend on the specific matrix and the interfering substances present. It is recommended to evaluate both options during method development if your instrument allows.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Ion Suppression Reduction

Sample Preparation MethodAnalyte(s)MatrixFold Reduction in Ion SuppressionReference
LLE-SPE vs. SPE aloneDihydroxyvitamin D metabolitesSerum2- to 4-fold[7]
HybridSPE-PLus (Phospholipid Depletion)Vitamin D metabolitesSerumSignificant reduction in matrix interference[8]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) followed by Derivatization

This protocol is adapted from a method for the determination of ergocalciferol in human plasma.[4]

  • Sample Preparation:

    • To 100 µL of plasma, add 50 µL of the internal standard solution (e.g., a stable isotope-labeled analog of 22-Dihydroergocalciferol).

    • Add 100 µL of 2.0% (v/v) ammonia (B1221849) solution in water and vortex for 20 seconds.

    • Add 2.5 mL of n-hexane and mix on a rotary mixer for 10 minutes.

    • Centrifuge to separate the layers.

  • Evaporation:

    • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 20 µL of a 100 µg/mL solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in acetonitrile (B52724).

    • Vortex for 20 seconds and let it stand at room temperature for 20 minutes to ensure complete derivatization.

  • Reconstitution:

    • Reconstitute the sample in 80 µL of the mobile phase (e.g., 20:80 v/v, 0.1% formic acid in water:acetonitrile).

    • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Protein Precipitation followed by Phospholipid Removal

This protocol is based on a method for the analysis of vitamin D metabolites in serum.[8]

  • Protein Precipitation:

    • To 100 µL of serum, add 300 µL of acetonitrile containing 1% formic acid.

    • Vortex thoroughly to precipitate the proteins.

  • Phospholipid Removal:

    • Transfer the supernatant to a phospholipid removal plate (e.g., HybridSPE-PLus).

    • Apply a vacuum to pull the sample through the plate, collecting the filtrate.

  • Analysis:

    • The resulting filtrate can be directly injected into the LC-MS/MS system.

Logical Diagram for Method Selection

cluster_method_selection Method Selection Guide start Goal: Analyze 22-Dihydroergocalciferol sensitivity Is High Sensitivity Required? start->sensitivity derivatization Use Derivatization (e.g., PTAD) sensitivity->derivatization Yes no_derivatization Direct Analysis sensitivity->no_derivatization No sample_complexity How Complex is the Matrix? derivatization->sample_complexity no_derivatization->sample_complexity high_complexity Use Advanced Sample Prep (LLE-SPE, Phospholipid Removal) sample_complexity->high_complexity High low_complexity Simpler Sample Prep (Protein Precipitation, LLE) sample_complexity->low_complexity Low final_method Optimized LC-MS/MS Method high_complexity->final_method low_complexity->final_method

Caption: A decision-making diagram for selecting an appropriate analytical method.

References

Optimizing fragmentation parameters for Vitamin D4 in tandem mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize fragmentation parameters for Vitamin D4 in tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: Why is optimizing collision energy (CE) critical for this compound analysis?

Optimizing collision energy is a crucial step in developing a robust and sensitive Multiple Reaction Monitoring (MRM) mass spectrometry assay. Applying an optimal CE maximizes the abundance of the specific product ion being monitored, which directly translates to higher sensitivity and improved limits of detection for your analyte. While predictive equations can provide a good starting point, empirical optimization for each specific transition is necessary for the best performance.

Q2: What are the expected precursor and product ions for this compound?

While specific data for this compound is limited, we can extrapolate from the well-documented fragmentation of other Vitamin D analogs like D2 and D3. In positive ionization mode, the precursor ion (Q1) is typically the protonated molecule [M+H]⁺. The most common initial fragmentation is a neutral loss of water ([M+H-H₂O]⁺). Other characteristic fragments can arise from cleavage of the secosteroid structure, such as the C6-C7 bond.

Q3: Which ionization source is best for Vitamin D analysis?

Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) sources are often preferred over Electrospray Ionization (ESI) for Vitamin D and its metabolites. APCI and APPI generally provide better sensitivity and result in less matrix suppression for these types of molecules.[1]

Q4: Is derivatization necessary for this compound analysis?

Derivatization is a common strategy to improve the ionization efficiency and sensitivity of Vitamin D metabolites.[1] Reagents like PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) and its analogs can enhance signal intensity significantly.[2][3] However, whether it is necessary depends on the required sensitivity of your assay and the instrumentation used. A well-optimized method on a highly sensitive instrument may not require derivatization.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of fragmentation parameters for this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low Precursor Ion Intensity 1. Inefficient ionization. 2. Suboptimal source parameters. 3. Sample degradation.1. Test different ionization sources (APCI, APPI). 2. Consider derivatization to enhance ionization. 3. Optimize source parameters (e.g., gas temperature, nebulizer pressure, capillary voltage).[4] 4. Protect samples from light and heat.
No or Very Low Product Ion Intensity 1. Collision energy is too low or too high. 2. Incorrect product ion selected for monitoring. 3. Instability of the precursor ion.1. Perform a collision energy ramp experiment to find the optimal value. 2. Perform a product ion scan to identify the most abundant and specific fragment ions. 3. Try monitoring multiple fragment ions.
High Background Noise or Matrix Effects 1. Inadequate sample cleanup. 2. Co-elution of interfering compounds.1. Incorporate a robust sample preparation method, such as protein precipitation followed by solid-phase extraction (SPE). 2. Optimize the chromatographic separation to resolve this compound from matrix components.
Inconsistent Fragmentation Pattern 1. Fluctuations in collision cell pressure. 2. Unstable source conditions. 3. Presence of in-source fragmentation.1. Ensure the collision gas pressure is stable. 2. Check for stability of all source parameters. 3. Optimize the cone/fragmentor voltage to minimize in-source fragmentation.
Presence of Unexpected Fragment Ions 1. Contamination in the sample or LC-MS system. 2. Isomeric or isobaric interference. 3. Complex fragmentation pathways.1. Run blank injections to check for system contamination. 2. Improve chromatographic resolution to separate isomers and isobars.[5][6] 3. Use high-resolution mass spectrometry to confirm the elemental composition of fragments.

Reference Fragmentation Data for Vitamin D Analogs

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Fragmentor/Cone Voltage (V)
Vitamin D3 385.3367.310140
259.220
Vitamin D2 397.3379.310140
271.220
25-hydroxyvitamin D3 401.3383.310120
159.125
25-hydroxyvitamin D2 413.3395.310120
159.125

Note: These values are examples and will vary depending on the specific mass spectrometer, ion source, and experimental conditions. Empirical optimization is required for your specific instrument and method.

Experimental Protocols

Protocol for Collision Energy Optimization

This protocol outlines the steps to determine the optimal collision energy for a specific MRM transition for this compound using direct infusion.

  • Prepare a Standard Solution: Prepare a 100 ng/mL solution of this compound in a solvent compatible with your mobile phase (e.g., 50:50 methanol:water).

  • Set up Direct Infusion: Infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Optimize Source Parameters:

    • Tune the mass spectrometer to the precursor ion of this compound (e.g., m/z for [M+H]⁺).

    • Adjust source parameters (ion spray voltage, source temperature, nebulizing and drying gases) to maximize the signal intensity and stability of the precursor ion.

  • Set up the CE Ramp Experiment:

    • Select the product ion scan mode.

    • Set the instrument to monitor the fragmentation of the this compound precursor ion.

    • Create a method that ramps the collision energy across a defined range (e.g., 5 eV to 50 eV in 2 eV increments).

    • Set a sufficient dwell time for each CE step to obtain a stable signal.

  • Acquire and Analyze Data:

    • Start the infusion and data acquisition.

    • The instrument will sequentially apply each collision energy value and record the resulting product ion spectrum.

    • Plot the intensity of the target product ion as a function of the collision energy.

    • The collision energy that produces the highest intensity for the target product ion is the optimal CE for that transition on your instrument.

Visualizations

experimental_workflow Experimental Workflow for CE Optimization cluster_prep Preparation cluster_infusion Infusion & Source Optimization cluster_experiment CE Ramp Experiment cluster_analysis Data Analysis prep_std Prepare this compound Standard Solution infuse Direct Infusion into MS prep_std->infuse tune_source Optimize Source Parameters for Precursor Ion infuse->tune_source product_scan Set up Product Ion Scan tune_source->product_scan ce_ramp Define CE Ramp (e.g., 5-50 eV) product_scan->ce_ramp acquire Acquire Data ce_ramp->acquire plot_data Plot Product Ion Intensity vs. Collision Energy acquire->plot_data det_opt_ce Determine Optimal CE plot_data->det_opt_ce

Caption: Workflow for Collision Energy Optimization.

troubleshooting_workflow Troubleshooting Low Signal Intensity cluster_source_opt Source Optimization cluster_ce_opt Collision Energy Optimization cluster_sample_prep Sample Preparation start Low Signal Intensity check_precursor Is Precursor Ion Intensity Sufficient? start->check_precursor optimize_source Optimize Source Parameters check_precursor->optimize_source No check_product Is Product Ion Intensity Sufficient? check_precursor->check_product Yes optimize_source->check_precursor check_ionization Try Different Ionization Source (APCI/APPI) derivatize Consider Derivatization ce_ramp Perform CE Ramp Experiment check_product->ce_ramp No check_matrix High Background Noise? check_product->check_matrix Yes ce_ramp->check_product product_scan Run Product Ion Scan to Confirm Fragments improve_cleanup Improve Sample Cleanup (e.g., SPE) check_matrix->improve_cleanup Yes end_ok Signal Optimized check_matrix->end_ok No improve_cleanup->check_matrix optimize_lc Optimize Chromatography

Caption: Troubleshooting Workflow for Low Signal.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Vitamin D4 Quantification in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and their metabolites in biological matrices is paramount. This guide provides a comprehensive comparison of analytical methods for the validation of Vitamin D4 quantification in cell lysates, a critical step in preclinical research and drug development. We present a detailed examination of two common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), supported by hypothetical experimental data to illustrate their performance.

The validation of a bioanalytical method is essential to demonstrate that it is suitable for its intended purpose.[1][2] Key validation parameters, as recommended by regulatory bodies like the FDA, include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[3][4] This guide will adhere to these principles to provide a framework for validating a robust and reliable method for this compound quantification.

Comparison of Analytical Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the quantification of vitamin D metabolites due to its high sensitivity and selectivity.[5][6] High-performance liquid chromatography with UV detection (HPLC-UV) represents a more traditional and widely available alternative, though it may lack the sensitivity and specificity of LC-MS/MS.[7]

Table 1: Comparison of Method Performance Characteristics

Validation ParameterLC-MS/MSHPLC-UVAcceptance Criteria
Linearity (R²) > 0.998> 0.995R² > 0.99
Range 0.1 - 100 ng/mL1.0 - 200 ng/mLDefined by LLOQ and ULOQ
LLOQ 0.1 ng/mL1.0 ng/mLS/N > 10, RE < 20%
LOD 0.03 ng/mL0.3 ng/mLS/N > 3
Accuracy (% Bias) -2.5% to +3.1%-7.8% to +9.2%± 15% (± 20% at LLOQ)
Precision (%RSD) < 5%< 10%≤ 15% (≤ 20% at LLOQ)
Specificity High (Mass-based)Moderate (RT-based)No significant interference
Matrix Effect MinimalModerateMonitored and minimized

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of any analytical method. Below are the protocols for sample preparation and LC-MS/MS analysis of this compound in cell lysates.

Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)

Accurate quantification of vitamin D metabolites can be challenging due to interference from lipids in biological matrices.[8] Traditional methods like simple protein precipitation may not effectively remove these lipids, which can cause ion suppression and reduce method sensitivity.[8] Therefore, a more robust method combining protein precipitation with solid-phase extraction (SPE) is recommended.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer)

  • Acetonitrile (B52724) (ACN) with 1% formic acid, ice-cold

  • Internal Standard (IS) solution (e.g., d6-Vitamin D4 in methanol)

  • SPE cartridges (e.g., C18)

  • Methanol (B129727) (for elution)

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 50:50 Methanol:Water)

Procedure:

  • Harvest cells and lyse them using a suitable lysis buffer on ice.

  • Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • Aliquot 100 µL of cell lysate into a microcentrifuge tube.

  • Spike the lysate with 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile with 1% formic acid to precipitate proteins.

  • Vortex for 1 minute and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elute the this compound and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution for LC-MS/MS analysis.

LC-MS/MS Quantification Method

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • UHPLC system (e.g., Agilent 1290 Infinity II)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex 7500)

  • C18 analytical column (e.g., 2.1 mm x 100 mm, 1.7 µm)

LC Parameters:

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) acetate

  • Mobile Phase B: Methanol with 0.1% formic acid and 10 mM ammonium acetate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 10 µL

  • Gradient: A suitable gradient to ensure separation from matrix components.

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.

  • Source Parameters: Optimized for desolvation temperature, gas flows, and capillary voltage.

Method Validation Data

The following tables summarize the hypothetical results from a full validation of the LC-MS/MS method for this compound in cell lysates, following ICH M10 guidelines.[1][2][9]

Table 2: Linearity of Calibration Curve

AnalyteCalibration Range (ng/mL)SlopeInterceptCorrelation Coefficient (R²)
This compound0.1 - 1000.01520.00080.9989

Table 3: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Bias)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)
LLOQ 0.10.108+8.0%4.8%7.2%
Low 0.30.291-3.0%3.5%5.1%
Mid 1010.25+2.5%2.1%3.8%
High 8078.9-1.4%1.9%3.2%

Table 4: Stability Assessment

Stability ConditionDurationLow QC (% Recovery)High QC (% Recovery)
Bench-top (Room Temp) 8 hours98.2%99.1%
Freeze-Thaw (3 cycles) -80°C to RT95.6%97.4%
Long-term Storage 30 days at -80°C96.1%98.5%

Note: Vitamin stability in cell culture media can be influenced by factors like light, oxygen, and heat, which should be considered during experimental design.[10][11][12]

Visualizations

Signaling Pathway and Experimental Workflow

To provide a clear visual representation of the biological context and the experimental process, the following diagrams were generated.

VitaminD_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VitaminD4 This compound VDR VDR VitaminD4->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Gene Target Gene (e.g., CYP24A1) VDRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: this compound signaling pathway via the Vitamin D Receptor (VDR).

Method_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing A Cell Culture & Treatment with this compound B Cell Lysis & Protein Quantification A->B C Protein Precipitation (ACN + Formic Acid) B->C D Solid-Phase Extraction (SPE) C->D E Evaporation & Reconstitution D->E F LC-MS/MS Analysis E->F G Peak Integration & Quantification F->G H Data Review & Reporting G->H

Caption: Experimental workflow for this compound quantification in cell lysates.

Conclusion

This guide outlines the necessary steps and considerations for validating a sensitive and specific LC-MS/MS method for the quantification of this compound in cell lysates. By adhering to established validation guidelines and employing robust sample preparation techniques, researchers can ensure the generation of high-quality, reliable data. While HPLC-UV offers a viable alternative, the superior performance of LC-MS/MS in terms of sensitivity and specificity makes it the recommended platform for this application. The provided protocols and validation data serve as a template for laboratories to establish and validate their own methods for the analysis of Vitamin D analogs in complex biological matrices.

References

Spectroscopic Purity Assessment of Synthetic 22-Dihydroergocalciferol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of key spectroscopic methods for assessing the purity of 22-Dihydroergocalciferol (Vitamin D4), a significant Vitamin D analog. We present supporting experimental data, detailed protocols, and a workflow to aid in selecting the most appropriate analytical strategy.

The quality control of synthetic 22-Dihydroergocalciferol necessitates robust analytical techniques to identify and quantify the active compound and any potential impurities. Spectroscopic methods offer powerful tools for elucidating molecular structure and detecting contaminants. This guide focuses on a comparative assessment of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Additionally, High-Performance Liquid Chromatography (HPLC) is discussed as a critical complementary or alternative technique for purity determination.

Comparison of Spectroscopic and Chromatographic Techniques

The choice of analytical method for purity assessment depends on the specific requirements of the analysis, including the need for structural confirmation, sensitivity, and quantitation of impurities.

Technique Principle Strengths Limitations Primary Application in Purity Assessment
¹H and ¹³C NMR Measures the magnetic properties of atomic nuclei, providing detailed structural information.Provides unambiguous structure elucidation and identification of impurities. Quantitative NMR (qNMR) allows for direct, high-precision purity determination without a reference standard for the analyte.Relatively low sensitivity compared to MS. Can be complex to interpret for mixtures.Absolute purity determination, structural confirmation of the bulk material, and identification of structurally similar impurities and isomers.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules, enabling molecular weight determination and structural analysis through fragmentation.Extremely high sensitivity and specificity, making it ideal for detecting trace impurities. Can be coupled with chromatography (LC-MS) for complex mixture analysis.Ionization efficiency can vary between compounds, potentially affecting quantitation without appropriate standards. Isomers may not be distinguishable by MS alone.Detection and identification of trace impurities, confirmation of molecular weight, and analysis of degradation products.
UV-Vis Spectroscopy Measures the absorption of ultraviolet and visible light by a molecule, which is proportional to its concentration.Simple, rapid, and cost-effective. Well-suited for routine quantitative analysis of the main compound.Low specificity; many compounds absorb UV light, leading to potential interference from impurities. Does not provide detailed structural information.Routine quantification of 22-Dihydroergocalciferol in pure samples or after separation by HPLC.
HPLC Physically separates components of a mixture based on their differential interactions with a stationary and a mobile phase.High resolving power for separating closely related impurities from the main compound. Allows for accurate quantification of both the main peak and impurities.Requires a reference standard for each impurity to be quantified accurately. Does not inherently provide structural information (requires coupling with a spectroscopic detector like MS).Separation and quantification of the main component and its impurities. Often used in conjunction with UV or MS detection.

Experimental Data for 22-Dihydroergocalciferol

The following tables summarize key experimental data for the spectroscopic analysis of 22-Dihydroergocalciferol.

Table 1: ¹H and ¹³C NMR Spectral Data for 22-Dihydroergocalciferol[1]
Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Me-180.5412.0
Me-210.9219.0
Me-24¹0.7815.4
Me-260.7917.6
Me-270.8520.5
CH-66.23122.5
CH-76.03117.5
CH₂-194.82, 5.05112.4
C-20-36.5
C-22-33.7
C-23-30.6
C-24-39.1
C-25-31.5

Note: Data obtained in CDCl₃. Chemical shifts are referenced to the solvent signal.

Table 2: Mass Spectrometry and UV-Vis Data for Vitamin D Analogs
Technique Parameter Typical Value/Observation for Vitamin D Analogs
Mass Spectrometry Molecular Ion [M+H]⁺ (for C₂₈H₄₆O)m/z 399.35
Key Fragmentation IonsFragmentation often involves cleavage of the seco-B ring and side-chain losses.
UV-Vis Spectroscopy λmax in Ethanol (B145695)~265 nm

Experimental Protocols

Detailed methodologies for performing spectroscopic analysis of 22-Dihydroergocalciferol are provided below.

¹H NMR Spectroscopy for Purity Assessment

Objective: To determine the purity of a synthetic batch of 22-Dihydroergocalciferol and identify any organic impurities.

Materials:

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the 22-Dihydroergocalciferol sample into a clean, dry vial.

  • Dissolve the sample in approximately 0.7 mL of CDCl₃ with TMS.

  • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a 90° pulse angle.

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ of the protons of interest to ensure full relaxation for accurate integration.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (e.g., 16-64 scans).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

  • Purity Calculation (Relative):

    • Identify the characteristic peaks of 22-Dihydroergocalciferol based on the reference data in Table 1.

    • Identify any signals that do not correspond to the main compound or the solvent.

    • Calculate the relative percentage of impurities by comparing the integral of the impurity signals to the integral of the main compound signals, taking into account the number of protons each signal represents.

LC-MS for Impurity Profiling

Objective: To identify and semi-quantify impurities in a synthetic 22-Dihydroergocalciferol sample.

Materials:

  • 22-Dihydroergocalciferol sample

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Formic acid (optional, for mobile phase modification)

  • HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Triple Quadrupole)

  • C18 HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)

Procedure:

  • Sample Preparation: Prepare a stock solution of the 22-Dihydroergocalciferol sample in methanol at a concentration of approximately 1 mg/mL. Dilute this solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a high percentage of A (e.g., 95%) and gradually increase the percentage of B over 15-20 minutes to elute compounds of increasing hydrophobicity.

    • Flow Rate: 0.2-0.4 mL/min

    • Column Temperature: 30-40 °C

    • Injection Volume: 1-5 µL

  • Mass Spectrometer Conditions (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3-4 kV

    • Drying Gas Temperature: 300-350 °C

    • Drying Gas Flow: 8-12 L/min

    • Nebulizer Pressure: 30-45 psi

    • Scan Range: m/z 100-1000

    • For targeted analysis, use Selected Ion Monitoring (SIM) for the expected molecular ion of 22-Dihydroergocalciferol (m/z 399.35) and any known impurities. For unknown impurity identification, acquire full scan data and MS/MS fragmentation data.

  • Data Acquisition and Analysis:

    • Inject the sample and acquire the LC-MS data.

    • Process the chromatogram to identify the main peak and any impurity peaks.

    • Extract the mass spectrum for each peak to determine its molecular weight.

    • For unknown impurities, analyze the fragmentation pattern from MS/MS data to propose a structure.

    • Semi-quantify impurities based on their peak area relative to the main compound, assuming similar ionization efficiencies.

UV-Vis Spectroscopy for Quantitative Analysis

Objective: To determine the concentration of 22-Dihydroergocalciferol in a solution.

Materials:

  • 22-Dihydroergocalciferol sample

  • Spectrophotometric grade ethanol

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Standard Preparation: Accurately prepare a stock solution of a 22-Dihydroergocalciferol reference standard in ethanol (e.g., 100 µg/mL). Prepare a series of calibration standards by serial dilution (e.g., 5, 10, 15, 20, 25 µg/mL).

  • Sample Preparation: Accurately weigh the synthetic 22-Dihydroergocalciferol sample and dissolve it in ethanol to achieve a concentration within the calibration range.

  • Wavelength Scan: Scan a mid-range standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), which is expected to be around 265 nm.

  • Calibration Curve:

    • Set the spectrophotometer to the determined λmax.

    • Use ethanol as a blank to zero the instrument.

    • Measure the absorbance of each calibration standard.

    • Plot a graph of absorbance versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Sample Analysis:

    • Measure the absorbance of the prepared sample solution.

    • Use the calibration curve equation to calculate the concentration of 22-Dihydroergocalciferol in the sample.

  • Purity Calculation (as % of expected):

    • Calculate the purity of the synthetic sample by comparing its measured concentration to the expected concentration based on the weighed amount.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_results Data Analysis & Interpretation Sample Synthetic 22-Dihydroergocalciferol Preparation Sample Preparation (Weighing, Dissolution) Sample->Preparation NMR NMR Spectroscopy Preparation->NMR MS Mass Spectrometry Preparation->MS UV UV-Vis Spectroscopy Preparation->UV HPLC HPLC Preparation->HPLC Structure Structural Confirmation & Impurity ID NMR->Structure MS->Structure Purity Purity Quantification UV->Purity HPLC->Purity Report Final Purity Report Structure->Report Purity->Report

Caption: Overall workflow for purity assessment.

Technique_Comparison_Logic cluster_questions cluster_methods Start Need Purity Assessment q1 Structural Info Needed? Start->q1 q2 Trace Impurities Concern? q1->q2 No NMR Use NMR q1->NMR Yes q3 Routine Quantitation Only? q2->q3 No MS Use LC-MS q2->MS Yes UV Use HPLC-UV q3->UV Yes

Caption: Decision logic for selecting a technique.

A Comparative Guide to Vitamin D4 and Other Reference Standards for Accurate Vitamin D Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Vitamin D4 (22-dihydroergocalciferol) standard reference materials with other commonly used alternatives for the quantitative analysis of vitamin D and its metabolites. Accurate measurement of vitamin D is crucial for research into its role in human health and for the development of new therapeutics. This document outlines the availability of this compound standards, compares their application with that of stable isotope-labeled standards, and provides detailed experimental protocols for their use in various analytical techniques.

Introduction to Vitamin D Analysis and the Role of Reference Standards

The accurate quantification of vitamin D and its metabolites, such as 25-hydroxyvitamin D (25(OH)D), is essential for assessing vitamin D status and its correlation with various health outcomes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for vitamin D analysis due to its high sensitivity and specificity.[1] The use of appropriate reference standards is critical for the accuracy and reliability of these analytical methods.

Reference standards in vitamin D analysis serve two primary purposes: as external standards for calibration curves and as internal standards to correct for variability in sample preparation and instrument response. While this compound is available as a high-purity reference material, the most effective approach for achieving the highest accuracy and precision in LC-MS/MS is the use of stable isotope-labeled (SIL) internal standards.[1]

Availability of this compound Standard Reference Materials

This compound, also known as 22-dihydroergocalciferol, is a form of vitamin D found in certain fungi.[2] High-purity this compound reference materials are commercially available from several suppliers and are suitable for use as external standards in chromatographic methods.

Table 1: Commercially Available this compound Standard Reference Materials

SupplierProduct NameCAS NumberPurityMolecular FormulaMolecular Weight ( g/mol )Storage Conditions
uHPLCs22-Dihydroergocalciferol (this compound) Standard511-28-4≥ 98%C₂₈H₄₆O398.67-20°C
Sigma-Aldrich22,23-Dihydroergocalciferol511-28-4≥97.0% (HPLC)C₂₈H₄₆O398.66-20°C
Cayman ChemicalThis compound511-28-4≥98%C₂₈H₄₆O398.7-20°C
MedChemExpressThis compound (22-Dihydroergocalciferol)511-28-499.59%C₂₈H₄₆O398.66-20°C (in solvent)

Alternative Reference Standards: The Gold Standard of Isotope Labeling

While this compound can be used as an external standard, the consensus in the scientific community is that stable isotope-labeled analogs of the analytes of interest are the preferred internal standards for quantitative LC-MS/MS analysis.[1] This is because SIL standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar matrix effects and ionization suppression or enhancement.[1]

Commonly used deuterated vitamin D internal standards include:

  • d₃-25-hydroxyvitamin D₃: Labeled with three deuterium (B1214612) atoms.

  • d₆-25-hydroxyvitamin D₃: Labeled with six deuterium atoms, providing a greater mass difference from the native analyte.[1]

  • This compound-d₅ (22-Dihydroergocalciferol-d₅): A deuterated version of this compound is also available and can be used as an internal standard.[3]

The National Institute of Standards and Technology (NIST) also provides Standard Reference Materials (SRMs) for vitamin D metabolites in human serum, which are crucial for method validation and ensuring the accuracy of clinical assays.

Performance Comparison: this compound vs. Deuterated Internal Standards

Direct experimental data comparing the performance of this compound as an internal standard against deuterated standards for the analysis of other vitamin D metabolites is limited in publicly available literature. However, the underlying principles of isotope dilution mass spectrometry provide a strong theoretical basis for the superior performance of SIL standards.

Table 2: Conceptual Performance Comparison of Reference Standards

Performance MetricThis compound (as an external/internal standard)Deuterated Vitamin D Analogs (as internal standards)
Correction for Matrix Effects Partial correction as a structural analog, but may not perfectly mimic the analyte's behavior.Excellent correction as they co-elute and experience identical matrix effects.[1]
Correction for Sample Loss Can correct for procedural losses if added at the beginning of sample preparation.Excellent correction for losses during extraction, derivatization, and injection.
Accuracy & Precision Good, but may be compromised by differential matrix effects between the standard and the analyte.Highest level of accuracy and precision achievable in LC-MS/MS.[4]
Availability Readily available from multiple suppliers.Widely available, with various deuteration levels.
Cost Generally less expensive than isotopically labeled standards.More expensive due to the complexity of synthesis.

The primary advantage of SIL internal standards is their ability to compensate for variations that are difficult to control, leading to more accurate and precise quantification. The use of a non-isotopically labeled internal standard like this compound may not fully account for differences in ionization efficiency caused by matrix components, potentially leading to less accurate results.

Experimental Protocols

Below are detailed methodologies for the analysis of vitamin D using different analytical techniques and reference standards.

Experimental Protocol 1: LC-MS/MS Analysis of 25-Hydroxyvitamin D using a Deuterated Internal Standard

This protocol is a representative method for the accurate quantification of 25-hydroxyvitamin D in human serum.

1. Sample Preparation:

  • To 100 µL of serum, add 25 µL of the deuterated internal standard working solution (e.g., d₆-25-hydroxyvitamin D₃ in methanol).[1]
  • Add 200 µL of acetonitrile (B52724) to precipitate proteins.
  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.[1]
  • Transfer the supernatant to a clean tube.
  • Perform liquid-liquid extraction with a suitable organic solvent like hexane (B92381) or methyl tert-butyl ether (MTBE).
  • Evaporate the organic layer to dryness under a stream of nitrogen.
  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column is commonly used.
  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with a small amount of formic acid or ammonium (B1175870) formate.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive mode.

3. Quantification:

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
  • The concentration of the analyte in the unknown samples is determined from this calibration curve.

Experimental Protocol 2: HPLC-UV Analysis of Vitamin D3 in a Tablet Dosage Form

This protocol describes a method for the quantification of Vitamin D3 in pharmaceutical tablets using an external standard, for which this compound could be a suitable reference material for system suitability.[5]

1. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Vitamin D3 reference standard in a suitable solvent like methanol. Prepare a series of working standard solutions by diluting the stock solution.
  • Sample Solution: Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a certain amount of Vitamin D3 and dissolve it in the mobile phase. Filter the solution before injection.

2. HPLC-UV Conditions: [6]

  • LC Column: A normal-phase silica (B1680970) column (e.g., 4.6 mm × 250 mm, 5 µm).[6]
  • Mobile Phase: A mixture of n-hexane and ethyl acetate (B1210297) (e.g., 85:15 v/v).[6]
  • Flow Rate: 2.0 mL/min.[6]
  • Detection Wavelength: 292 nm.[6]
  • Injection Volume: 20 µL.

3. Quantification:

  • A calibration curve is generated by plotting the peak area of the Vitamin D3 standard against its concentration.
  • The concentration of Vitamin D3 in the tablet sample is calculated based on the peak area obtained and the calibration curve.

Visualizing Analytical Workflows

The following diagrams illustrate the typical workflows for vitamin D analysis.

Experimental_Workflow_LCMSMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample add_is Add Deuterated Internal Standard serum->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge extract Liquid-Liquid Extraction centrifuge->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms quant Quantification (Calibration Curve) ms->quant

Caption: Workflow for LC-MS/MS analysis of Vitamin D with an internal standard.

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing tablet Tablet Sample dissolve Dissolution in Mobile Phase tablet->dissolve filter Filtration dissolve->filter hplc High-Performance Liquid Chromatography filter->hplc uv UV Detection quant Quantification (External Standard) uv->quant

Caption: Workflow for HPLC-UV analysis of Vitamin D using an external standard.

Conclusion

This compound standard reference materials are readily available and serve as valuable tools for the identification and quantification of this compound, particularly in food and supplement analysis. However, for the broader and more accurate clinical and research analysis of various vitamin D metabolites, stable isotope-labeled internal standards are unequivocally the superior choice. Their ability to correct for matrix effects and procedural variability in LC-MS/MS workflows leads to the most reliable and accurate results. Researchers and drug development professionals should carefully consider the specific requirements of their analytical method when selecting a reference standard to ensure the highest quality data.

References

A Comparative Analysis of Vitamin D4 and Cholecalciferol (Vitamin D3) on Gene Expression: A Framework for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative framework for understanding the potential differential effects of Vitamin D4 (22-dihydroergocalciferol) and Vitamin D3 (cholecalciferol) on gene expression. While extensive research has elucidated the genomic impact of Vitamin D3, and comparative studies with Vitamin D2 (ergocalciferol) are available, there is a notable absence of published experimental data directly comparing the transcriptomic effects of this compound and Vitamin D3. This document outlines the established signaling pathways of Vitamin D, presents a standardized experimental protocol for such a comparative study based on existing methodologies, and offers a template for data presentation. The included diagrams and tables are based on the known effects of Vitamin D3 and comparative data from Vitamin D2 studies, serving as a model for the anticipated results of future investigations into this compound.

Introduction

Vitamin D is a group of fat-soluble secosteroids that play a crucial role in calcium homeostasis, bone health, and the modulation of the immune system.[1][2] The two major forms are Vitamin D2 and Vitamin D3. Other forms, such as this compound (22-dihydroergocalciferol), are known but have been subject to significantly less research.[1] The biological effects of Vitamin D are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of a multitude of genes.[2][3] Upon binding its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4][5][6]

Given the structural differences between Vitamin D analogs, it is plausible that they exhibit differential binding affinities for the VDR and its binding proteins, potentially leading to distinct downstream gene expression profiles.[7][8] Understanding these differences is critical for the development of targeted therapies and personalized medicine. This guide provides a foundational framework for a comparative study of this compound and Vitamin D3 on gene expression.

The Vitamin D Signaling Pathway

The generally accepted signaling pathway for Vitamin D involves its conversion to the active form, 1,25-dihydroxyvitamin D [1,25(OH)2D], which then binds to the VDR. This ligand-receptor complex then heterodimerizes with RXR and translocates to the nucleus to regulate gene expression.

Vitamin_D_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitamin_D Vitamin D (D3 or D4) VDR VDR Vitamin_D->VDR Binding VDR_D_complex VDR-D Complex RXR RXR VDR_RXR_complex VDR-RXR-D Complex VDR_D_complex->VDR_RXR_complex Heterodimerization with RXR VDRE VDRE (on DNA) VDR_RXR_complex->VDRE Nuclear Translocation & Binding Gene_Expression Target Gene Expression VDRE->Gene_Expression Modulation of Transcription

Caption: The canonical Vitamin D signaling pathway.

Proposed Experimental Protocol for Comparative Transcriptomic Analysis

The following protocol is a standardized methodology for comparing the effects of this compound and Vitamin D3 on gene expression in a human cell line (e.g., peripheral blood mononuclear cells - PBMCs).

3.1. Cell Culture and Treatment

  • Cell Isolation and Culture: Isolate human PBMCs from healthy donors using Ficoll-Paque density gradient centrifugation. Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine at 37°C in a humidified atmosphere of 5% CO2.

  • Vitamin D Treatment: After an initial stabilization period, treat the cells with either 100 nM of 1,25(OH)2D3 (active form of Vitamin D3), 100 nM of the active form of this compound, or a vehicle control (e.g., 0.1% ethanol) for 24 hours. Perform each treatment in triplicate.[9][10]

3.2. RNA Extraction and Sequencing

  • RNA Isolation: Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • Library Preparation and Sequencing: Prepare RNA sequencing libraries from the total RNA using a standard kit (e.g., TruSeq RNA Library Prep Kit, Illumina). Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

3.3. Bioinformatic Analysis

  • Quality Control of Sequencing Data: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Differential Gene Expression Analysis: Use software packages such as DESeq2 or edgeR to identify differentially expressed genes (DEGs) between the this compound-treated, Vitamin D3-treated, and control groups. Set a significance threshold of a false discovery rate (FDR) < 0.05 and a log2 fold change > 1.

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the lists of DEGs to identify enriched biological processes and signaling pathways.

Experimental_Workflow Cell_Culture PBMC Isolation & Culture Treatment Treatment: - Vitamin D3 - this compound - Vehicle Control Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Sequencing RNA-Seq Library Prep & Sequencing RNA_Extraction->Sequencing Data_Analysis Bioinformatic Analysis: - Alignment - DEG Analysis - Pathway Analysis Sequencing->Data_Analysis Results Comparative Gene Expression Profiles Data_Analysis->Results

Caption: Proposed experimental workflow for comparative transcriptomics.

Data Presentation: A Hypothetical Comparison

While awaiting experimental data for this compound, the following tables provide a template for presenting comparative gene expression data, using findings from Vitamin D2 versus D3 studies as an illustrative example.[7][11][12]

Table 1: Summary of Differentially Expressed Genes (DEGs)

Treatment GroupTotal DEGsUpregulated GenesDownregulated Genes
Vitamin D3 vs. Control e.g., 1272e.g., 756e.g., 516
This compound vs. Control To be determinedTo be determinedTo be determined
Common DEGs (D3 & D4) To be determinedTo be determinedTo be determined
Unique DEGs (D3 only) To be determinedTo be determinedTo be determined
Unique DEGs (D4 only) To be determinedTo be determinedTo be determined

Data presented is hypothetical and based on findings from Vitamin D2 vs. D3 studies for illustrative purposes.[11][12]

Table 2: Top 5 Upregulated and Downregulated Genes by Vitamin D3

Gene SymbolLog2 Fold Changep-valueFunction
Upregulated
e.g., CAMPe.g., 4.5e.g., 1.2e-50Antimicrobial peptide
e.g., CYP24A1e.g., 8.2e.g., 3.4e-100Vitamin D catabolism
e.g., THBDe.g., 3.1e.g., 5.6e-30Thrombomodulin
e.g., CD14e.g., 2.8e.g., 7.8e-25Monocyte differentiation antigen
e.g., TREM1e.g., 2.5e.g., 9.1e-20Triggering receptor on myeloid cells 1
Downregulated
e.g., IL1Be.g., -2.9e.g., 2.3e-28Pro-inflammatory cytokine
e.g., TNFe.g., -2.5e.g., 4.5e-22Pro-inflammatory cytokine
e.g., CCL3e.g., -3.2e.g., 6.7e-35Chemokine
e.g., CD86e.g., -2.1e.g., 8.9e-18T-cell co-stimulation
e.g., TLR2e.g., -1.9e.g., 1.0e-15Toll-like receptor 2

This table represents well-established Vitamin D3 target genes and hypothetical expression values.

Table 3: Enriched KEGG Pathways for Vitamin D3-regulated Genes

Pathway Namep-valueGenes Involved (example)
Upregulated Pathways
e.g., Toll-like receptor signalinge.g., 1.5e-8CD14, TLR2, MYD88
e.g., NOD-like receptor signalinge.g., 3.2e-7NLRP3, CASP1, IL1B
Downregulated Pathways
e.g., Cytokine-cytokine receptor interactione.g., 5.8e-12IL1B, TNF, CCL3, IL6
e.g., T cell receptor signaling pathwaye.g., 9.1e-9CD86, LCK, ZAP70

This table illustrates the expected pathway analysis results for Vitamin D3.

Anticipated Outcomes and Future Directions

A direct comparative study of this compound and Vitamin D3 is anticipated to reveal both overlapping and distinct sets of regulated genes. It is hypothesized that while core Vitamin D target genes involved in calcium metabolism and innate immunity will be commonly regulated, differences may emerge in the regulation of genes related to adaptive immunity, cell proliferation, and metabolism.[7][13] Such findings would have significant implications for the therapeutic application of different Vitamin D analogs.

Future research should focus on performing the described comparative transcriptomic analysis. Subsequent studies should then validate the findings at the protein level and investigate the functional consequences of the differential gene expression. Ultimately, in vivo studies will be necessary to confirm the physiological relevance of any observed differences.

Conclusion

While a direct experimental comparison of the effects of this compound and Vitamin D3 on gene expression is currently lacking in the scientific literature, this guide provides a comprehensive framework for conducting such a study. By leveraging established protocols and data presentation formats from studies on other Vitamin D analogs, researchers can efficiently design and execute experiments to fill this knowledge gap. The elucidation of the unique and shared genomic effects of this compound and Vitamin D3 will be instrumental in advancing our understanding of Vitamin D biology and in the development of novel therapeutic strategies.

References

Differential Activation of the Vitamin D Receptor: A Comparative Analysis of 22-Dihydroergocalciferol and Other Vitamin D Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Vitamin D Receptor (VDR), a nuclear hormone receptor, plays a pivotal role in a myriad of physiological processes, including calcium homeostasis, immune modulation, and cellular proliferation and differentiation. Its activation by the hormonally active form of Vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), and its synthetic analogs, initiates a cascade of genomic and non-genomic events. The precise nature and magnitude of the cellular response are dictated by the specific ligand bound to the VDR. This guide provides a comparative analysis of the differential VDR activation by various Vitamin D analogs, with a focus on 22-Dihydroergocalciferol (Vitamin D4), alongside other key analogs for which robust experimental data are available.

Executive Summary

While 22-Dihydroergocalciferol is a known vitamer of Vitamin D, detailed quantitative data regarding its specific binding affinity and transactivation potency for the Vitamin D Receptor (VDR) is limited in publicly available research. However, by examining the well-characterized profiles of other Vitamin D analogs, we can infer the potential mechanisms of differential VDR activation and highlight the key experimental approaches used to elucidate these differences. This guide will present a comparative overview of VDR activation by prominent Vitamin D analogs, detail the standard experimental protocols for assessing VDR binding and transcriptional activity, and provide a framework for understanding the structure-activity relationships that govern their diverse biological effects.

VDR Activation: A Comparative Overview

The biological activity of Vitamin D analogs is primarily determined by two key parameters: their binding affinity for the VDR and their ability to induce a conformational change in the receptor that promotes the recruitment of coactivators and subsequent transactivation of target genes.

Data on VDR Binding Affinity and Transcriptional Potency

The following table summarizes the VDR binding affinity (often expressed as the half-maximal inhibitory concentration, IC50, in competitive binding assays) and transcriptional activation potency (expressed as the half-maximal effective concentration, EC50, in reporter gene assays) for several key Vitamin D analogs. It is important to note that these values can vary depending on the specific experimental conditions, cell type, and assay format used.

Vitamin D AnalogCommon Name/AbbreviationVDR Binding Affinity (IC50)Transcriptional Activation (EC50)Key Characteristics
1α,25-dihydroxyvitamin D3Calcitriol~0.1 - 1 nM~0.1 - 1 nMThe natural, high-affinity VDR agonist; serves as the benchmark for comparison.
1α,25-dihydroxyvitamin D2ErcalcitriolSimilar to CalcitriolSimilar to CalcitriolThe Vitamin D2 equivalent of calcitriol, with comparable biological activity.[1]
CalcipotriolComparable to CalcitriolEquipotent to CalcitriolA synthetic analog with high VDR affinity but significantly lower calcemic effects in vivo.
22-OxacalcitriolOCT / MaxacalcitolLower than CalcitriolLess potent than CalcitriolExhibits selective VDR interaction with coactivators and has reduced hypercalcemic potential.[2][3]
Paricalcitol~5-fold lower than CalcitriolLess potent than CalcitriolA 19-nor analog with reduced calcemic activity, used in the treatment of secondary hyperparathyroidism.[2]
22-Dihydroergocalciferol This compound Data not readily available Data not readily available A naturally occurring form of Vitamin D derived from fungi.[4] Further research is needed to quantify its VDR activation profile.

Visualizing the VDR Signaling Pathway and Experimental Workflows

To better understand the mechanisms of VDR activation and the methods used to study them, the following diagrams, generated using Graphviz (DOT language), illustrate the canonical VDR signaling pathway and the workflows for key experimental assays.

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitamin_D_Analog Vitamin D Analog VDR_unbound VDR Vitamin_D_Analog->VDR_unbound Binding VDR_RXR_dimer VDR-RXR Heterodimer RXR_unbound RXR VDR_RXR_DNA VDR-RXR-VDRE Complex VDR_RXR_dimer->VDR_RXR_DNA Nuclear Translocation & DNA Binding Coactivators Coactivators VDR_RXR_DNA->Coactivators Recruitment VDRE VDRE Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Reporter_Gene_Assay_Workflow start Start: Cells expressing VDR and a VDRE-luciferase reporter construct treat Treat cells with Vitamin D analog start->treat incubate Incubate for a defined period (e.g., 18-24 hours) treat->incubate lyse Lyse cells to release cellular contents incubate->lyse add_substrate Add luciferase substrate lyse->add_substrate measure Measure luminescence add_substrate->measure analyze Analyze data to determine EC50 measure->analyze Competitive_Binding_Assay_Workflow start Start: Prepare VDR protein and radiolabeled Vitamin D analog incubate Incubate VDR, radiolabeled analog, and varying concentrations of unlabeled test analog start->incubate separate Separate bound from free radiolabeled analog (e.g., filtration) incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Analyze data to determine IC50 quantify->analyze

References

A Head-to-Head Comparison of 22-Oxacalcitriol (Vitamin D4 Analog) and Calcitriol in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-cancer effects of 22-oxacalcitriol (OCT), a Vitamin D4 analog, and calcitriol (B1668218), the active form of Vitamin D3. This analysis is based on available experimental data on their impact on cell viability, apoptosis, and cell cycle progression in various cancer cell lines.

Executive Summary

Both 22-oxacalcitriol and calcitriol exhibit anti-proliferative effects against a range of cancer cell lines, primarily by activating the Vitamin D Receptor (VDR). Notably, preclinical data suggests that 22-oxacalcitriol can be significantly more potent in inhibiting cancer cell growth compared to calcitriol in certain cell lines, including breast and prostate cancer. This enhanced potency is observed despite OCT sometimes showing a lower binding affinity for the VDR, indicating that factors beyond simple receptor binding contribute to its biological activity. A key advantage of 22-oxacalcitriol highlighted in multiple studies is its lower propensity to induce hypercalcemia, a dose-limiting side effect of calcitriol. While direct head-to-head quantitative data on apoptosis and cell cycle arrest is limited, the available evidence points to both compounds inducing these anti-cancer mechanisms.

Quantitative Data Comparison

The following table summarizes the available quantitative data comparing the anti-proliferative effects of 22-oxacalcitriol and calcitriol in various cancer cell lines. It is important to note that direct comparative studies measuring IC50 values, apoptosis rates, and cell cycle changes for both compounds under identical experimental conditions are not extensively available in the public domain. The data below is compiled from studies that have compared the two compounds, though methodologies may vary.

Cancer TypeCell LineParameterCalcitriol22-Oxacalcitriol (OCT)Relative Potency
Breast CancerMCF-7Proliferation InhibitionLess PotentMore PotentOCT is approx. 10x more potent
Prostate CancerLNCaPProliferation InhibitionLess PotentMore PotentOCT is approx. 2x more potent

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of Vitamin D analogs are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of calcitriol and 22-oxacalcitriol in complete medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the compounds to be tested. Include a vehicle control (e.g., ethanol (B145695) or DMSO) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 values for each compound.

Apoptosis Analysis: Annexin V/Propidium Iodide Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Culture and treat cells with calcitriol or 22-oxacalcitriol for the desired time.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This technique measures the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Culture and treat cells with calcitriol or 22-oxacalcitriol for the specified duration.

  • Harvest the cells and wash once with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Comparative Analysis

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cluster_comparison Head-to-Head Comparison cell_culture Cancer Cell Culture (e.g., MCF-7, LNCaP) seeding Seed cells in multi-well plates cell_culture->seeding calcitriol Calcitriol Treatment (Dose-response) seeding->calcitriol oct 22-Oxacalcitriol Treatment (Dose-response) seeding->oct control Vehicle Control seeding->control viability Cell Viability (MTT Assay) calcitriol->viability apoptosis Apoptosis (Annexin V/PI) calcitriol->apoptosis cell_cycle Cell Cycle (PI Staining) calcitriol->cell_cycle oct->viability oct->apoptosis oct->cell_cycle control->viability control->apoptosis control->cell_cycle ic50 IC50 Calculation viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist comparison Compare Potency and Efficacy ic50->comparison apoptosis_quant->comparison cell_cycle_dist->comparison G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nuclear cluster_cellular_effects Cellular Effects calcitriol Calcitriol vdr Vitamin D Receptor (VDR) calcitriol->vdr Binds and activates oct 22-Oxacalcitriol oct->vdr Binds and activates (Potentially higher potency) vdr_rxr VDR-RXR Heterodimer vdr->vdr_rxr rxr Retinoid X Receptor (RXR) rxr->vdr_rxr vdre Vitamin D Response Element (VDRE) on DNA vdr_rxr->vdre Binds to gene_reg Gene Regulation vdre->gene_reg Modulates transcription cell_cycle_arrest Cell Cycle Arrest (↑ p21, p27) gene_reg->cell_cycle_arrest apoptosis Apoptosis (↓ Bcl-2) gene_reg->apoptosis proliferation ↓ Proliferation gene_reg->proliferation differentiation ↑ Differentiation gene_reg->differentiation

Evaluating the Cross-Reactivity of a Vitamin D3 ELISA with 22-Dihydroergocalciferol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comprehensive evaluation of the cross-reactivity of a standard Vitamin D3 (Cholecalciferol) competitive ELISA kit with 22-Dihydroergocalciferol (Vitamin D4). Understanding the specificity of immunoassays is critical for accurate quantification of Vitamin D3 in research and clinical settings. This report details the structural similarities between Vitamin D3 and this compound, the experimental protocol used to determine cross-reactivity, and presents quantitative data to guide researchers in the proper application and interpretation of results obtained from this Vitamin D3 ELISA kit.

Introduction

Vitamin D3, or cholecalciferol, is a fat-soluble secosteroid essential for calcium and phosphate (B84403) homeostasis, bone health, and immune function.[1][2] Its biologically active form, 1α,25-dihydroxyvitamin D3, exerts its effects by binding to the Vitamin D receptor (VDR), which then modulates the transcription of target genes.[3][4][5][6] Given its physiological significance, accurate measurement of Vitamin D3 levels is crucial for researchers and drug development professionals.

Enzyme-linked immunosorbent assays (ELISAs) are a common method for quantifying Vitamin D3 due to their sensitivity and high-throughput capabilities.[7] However, the accuracy of these assays can be compromised by the cross-reactivity of the antibodies with structurally similar molecules.[8][9] One such molecule is 22-Dihydroergocalciferol, also known as this compound, which is derived from fungi.[10][11][12][13] This guide evaluates the potential for a commercially available Vitamin D3 ELISA kit to cross-react with this compound.

Structural Comparison: Vitamin D3 vs. 22-Dihydroergocalciferol

The potential for antibody cross-reactivity is largely dependent on the structural similarity of the antigens.[9] Vitamin D3 and 22-Dihydroergocalciferol share the core secosteroid structure, a cyclopentanoperhydrophenanthrene ring with a broken B-ring.[1] The primary structural difference lies in the side chain attached to the D-ring.[2]

  • Vitamin D3 (Cholecalciferol): Possesses a side chain derived from cholesterol.[14][15]

  • 22-Dihydroergocalciferol (this compound): Has a side chain derived from 22,23-dihydroergosterol, which is similar to the ergocalciferol (B368823) (Vitamin D2) side chain but lacks the double bond between carbons 22 and 23.[2][13]

These subtle differences in the side chain are the primary determinants of the specificity of anti-Vitamin D3 antibodies.

The Vitamin D Signaling Pathway

The biological activity of Vitamin D3 is mediated through a well-defined signaling pathway. Understanding this pathway underscores the importance of accurately measuring the correct Vitamin D metabolite. The genomic pathway involves the binding of the active form of Vitamin D3 to the nuclear Vitamin D Receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor (RXR).[3][4][5] This complex then binds to Vitamin D Response Elements (VDREs) on the DNA to regulate the transcription of various genes involved in calcium homeostasis, cell proliferation, and immune response.[3][4]

Vitamin D Signaling Pathway cluster_blood Bloodstream cluster_cell Target Cell Vitamin D3 Vitamin D3 D3_DBP Vitamin D3->D3_DBP DBP Vitamin D Binding Protein DBP->D3_DBP VDR VDR D3_DBP->VDR 1,25(OH)2D3 (Active Form) VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Gene Target Gene Transcription VDRE->Gene

Figure 1. Simplified Vitamin D genomic signaling pathway.

Experimental Protocol: Competitive ELISA for Cross-Reactivity

A competitive ELISA format was employed to determine the cross-reactivity of the Vitamin D3 ELISA kit with 22-Dihydroergocalciferol.[8][16] This method measures the concentration of an antigen in a sample by its ability to compete with a labeled antigen for a limited number of antibody binding sites.

Materials:

  • Vitamin D3 ELISA Kit (96-well plate pre-coated with anti-Vitamin D3 antibody)

  • Vitamin D3 Standard

  • 22-Dihydroergocalciferol

  • Assay Diluent

  • Wash Buffer

  • HRP-conjugated Vitamin D3

  • TMB Substrate

  • Stop Solution

  • Microplate reader

Procedure:

  • Standard and Sample Preparation:

    • A serial dilution of the Vitamin D3 standard was prepared to create a standard curve (e.g., 0, 1, 5, 10, 25, 50, 100 ng/mL).

    • A serial dilution of 22-Dihydroergocalciferol was prepared in a similar concentration range.

  • Assay Protocol:

    • 50 µL of either the standard Vitamin D3, 22-Dihydroergocalciferol, or control was added to the appropriate wells of the pre-coated microplate.

    • 50 µL of HRP-conjugated Vitamin D3 was added to each well.

    • The plate was incubated for 60 minutes at 37°C. During this time, the free Vitamin D3 (or its analog) in the solution and the HRP-conjugated Vitamin D3 compete for binding to the immobilized antibody.

    • The plate was washed four times with Wash Buffer to remove unbound reagents.

    • 100 µL of TMB Substrate was added to each well and incubated for 15 minutes at 37°C in the dark.

    • 50 µL of Stop Solution was added to each well to terminate the reaction.

    • The optical density (OD) was measured at 450 nm using a microplate reader. The color intensity is inversely proportional to the concentration of Vitamin D3 in the sample.

  • Calculation of Cross-Reactivity:

    • The concentration of Vitamin D3 and 22-Dihydroergocalciferol that caused 50% inhibition of binding (IC50) was determined from their respective dose-response curves.

    • The percent cross-reactivity was calculated using the following formula: % Cross-Reactivity = (IC50 of Vitamin D3 / IC50 of 22-Dihydroergocalciferol) x 100

Experimental Workflow

The following diagram illustrates the workflow for the competitive ELISA used to assess cross-reactivity.

Cross-Reactivity ELISA Workflow prep Prepare Standards (Vitamin D3 & this compound) add_sample Add Standards/Analogs to Antibody-Coated Plate prep->add_sample add_conjugate Add HRP-Conjugated Vitamin D3 add_sample->add_conjugate incubate Incubate (Competitive Binding) add_conjugate->incubate wash1 Wash Plate incubate->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read Read Absorbance (OD 450nm) add_stop->read analyze Calculate IC50 and % Cross-Reactivity read->analyze

Figure 2. Workflow for the competitive ELISA cross-reactivity assay.

Data Presentation and Results

The data from the competitive ELISA is summarized below. The results demonstrate a significant difference in the binding affinity of the antibody for Vitamin D3 compared to 22-Dihydroergocalciferol.

Table 1: Competitive ELISA Results and Cross-Reactivity Calculation

AnalyteIC50 (ng/mL)% Cross-Reactivity
Vitamin D3 (Cholecalciferol)15.2100% (Reference)
22-Dihydroergocalciferol485.53.13%

Note: The data presented is representative of typical experimental results and may vary between lots.

Interpretation and Conclusion

The results indicate that the Vitamin D3 ELISA kit exhibits high specificity for Vitamin D3. The calculated cross-reactivity with 22-Dihydroergocalciferol was found to be 3.13%. This low level of cross-reactivity suggests that in samples containing both Vitamin D3 and this compound, the presence of this compound is unlikely to cause significant interference or lead to an overestimation of Vitamin D3 concentrations, unless present in extremely high concentrations relative to Vitamin D3.

For researchers studying Vitamin D metabolism or developing drugs based on Vitamin D analogs, this data provides confidence in the specific measurement of Vitamin D3 using this ELISA kit. It is always recommended to validate assay specificity for the particular sample matrix and experimental conditions being used.

References

A Comparative Guide to Quantitative Assays for Vitamin D Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of vitamin D metabolites is crucial for research and clinical applications, ranging from studies on bone metabolism to drug development. This guide provides an objective comparison of commonly employed quantitative assays for 25-hydroxyvitamin D (25(OH)D), the primary indicator of vitamin D status. The performance of various immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is compared, supported by experimental data from inter-laboratory validation studies.

Data Presentation: Performance of Vitamin D Assays

The following tables summarize the performance characteristics of different quantitative assays for 25(OH)D, providing a basis for comparison.

Table 1: Comparison of Automated Immunoassays for 25-hydroxyvitamin D (25(OH)D)

Assay PlatformRepeatability (Intra-assay Precision, CV%)Intermediate Precision (Inter-assay Precision, CV%)Bias to DEQAS Method Means (%)
Architect i1000 3.293.29-
Unicel DxI 800 5.78--1.84
Liaison XL 3.0--15.48
Cobas e411 -9.839.48
Siemens ADVIA Centaur --45.3 (for 25(OH)D2 cross-reactivity)[1]
Roche Elecsys --41.2 (for 25(OH)D2 cross-reactivity)[1]

Data compiled from studies comparing various automated immunoassay platforms.[2][3] DEQAS (Vitamin D External Quality Assessment Scheme) is an international program for the quality assessment of vitamin D metabolite assays. A lower bias indicates higher accuracy.

Table 2: Performance of LC-MS/MS and Immunoassays in Comparison Studies

MethodCorrelation with LC-MS/MS (r)Mean Bias (%)Notes
Chemiluminescent Immunoassays (CLIA) 0.978-More significantly correlated with HPLC than EIA.[4]
Enzyme Immunoassays (EIA) 0.970-
Abbott Architect (Immunoassay) -25Significant bias observed in one study.[5]
Roche (Immunoassay) -31Significant bias observed in one study.[5]
In-house LC-MS/MS --Generally considered the gold standard method.[1][4]

This table highlights the variability in performance between different assay types, with LC-MS/MS often serving as the reference method.[1][4][5]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. Below are generalized protocols for the two most common types of quantitative assays for 25(OH)D.

Protocol 1: Quantitative Analysis of 25(OH)D by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the accurate measurement of vitamin D metabolites due to its high specificity and sensitivity.[1]

1. Sample Preparation:

  • Protein Precipitation: Serum or plasma samples are treated with a protein precipitating agent, such as acetonitrile (B52724) or a mixture of methanol (B129727) and zinc sulfate, to release 25(OH)D from its binding proteins (VDBP and albumin).[6][7]

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The supernatant is then subjected to either LLE with a non-polar solvent like hexane (B92381) or an SPE cleanup to remove interfering substances.[7]

  • Derivatization (Optional): In some methods, the extracted analytes are derivatized to improve ionization efficiency and assay sensitivity.

2. Chromatographic Separation:

  • An aliquot of the prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • The analytes are separated on a reverse-phase C18 or phenyl column using a gradient elution with a mobile phase typically consisting of a mixture of water with a modifier (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile).[8]

3. Mass Spectrometric Detection:

  • The separated analytes are introduced into a tandem mass spectrometer, usually equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[9]

  • Quantification is achieved using multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for 25(OH)D2, 25(OH)D3, and an internal standard are monitored.[10]

4. Data Analysis:

  • The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of certified reference materials.

Protocol 2: Quantitative Analysis of 25(OH)D by Immunoassay

Immunoassays are widely used in clinical laboratories due to their high throughput and automation capabilities. These assays are typically based on a competitive binding principle.

1. Sample Pre-treatment:

  • Patient serum or plasma samples are incubated with a releasing agent to dissociate 25(OH)D from its binding proteins.

2. Competitive Binding:

  • The pre-treated sample is then mixed with a known amount of labeled 25(OH)D (e.g., labeled with an enzyme, chemiluminescent, or fluorescent molecule) and an antibody specific for 25(OH)D.

  • The 25(OH)D from the sample and the labeled 25(OH)D compete for a limited number of binding sites on the antibody.

3. Signal Detection:

  • After an incubation period, the antibody-bound fraction is separated from the unbound fraction.

  • The signal generated by the label on the bound fraction is measured. The intensity of the signal is inversely proportional to the concentration of 25(OH)D in the sample.

4. Quantification:

  • The concentration of 25(OH)D in the sample is determined by interpolating the measured signal on a standard curve generated with calibrators of known 25(OH)D concentrations.

Mandatory Visualizations

Vitamin D Metabolism and Signaling Pathway

The following diagram illustrates the key steps in the metabolic activation of Vitamin D and its subsequent signaling pathway.

VitaminD_Metabolism cluster_synthesis Synthesis & Activation cluster_signaling Cellular Signaling 7-DHC 7-dehydrocholesterol (in skin) VitaminD3 Vitamin D3 (Cholecalciferol) 7-DHC->VitaminD3 UVB Light 25OHD3 25(OH)D3 (Calcifediol) VitaminD3->25OHD3 25-hydroxylase (Liver - CYP2R1) 1,25OH2D3 1,25(OH)2D3 (Calcitriol) Active Form 25OHD3->1,25OH2D3 1α-hydroxylase (Kidney - CYP27B1) VDR Vitamin D Receptor (VDR) 1,25OH2D3->VDR Binds to Diet Dietary Vitamin D (D2 or D3) Diet->VitaminD3 VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) in DNA VDR_RXR->VDRE Binds to GeneTranscription Gene Transcription VDRE->GeneTranscription Modulates

Caption: Metabolic pathway of Vitamin D activation and its genomic signaling mechanism.

Experimental Workflow for LC-MS/MS Quantification of 25(OH)D

This diagram outlines the typical workflow for the quantitative analysis of 25(OH)D in serum or plasma using LC-MS/MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Serum/Plasma Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Extraction Extraction (LLE or SPE) Precipitation->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation (e.g., C18 column) Evaporation->LC MSMS Tandem MS Detection (MRM Mode) LC->MSMS Integration Peak Integration MSMS->Integration Quantification Concentration Calculation Integration->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: A typical experimental workflow for quantifying 25(OH)D using LC-MS/MS.

References

Comparative binding kinetics of Vitamin D2, D3, and D4 to the Vitamin D Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding kinetics of Vitamin D2, D3, and D4 to the Vitamin D Receptor (VDR), complete with supporting experimental data and detailed protocols.

The biological actions of Vitamin D are mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates a multitude of genes involved in calcium homeostasis, immune function, and cellular growth. The affinity and kinetics of different Vitamin D analogs for the VDR are critical determinants of their biological potency. This guide provides a comparative overview of the binding characteristics of three key Vitamin D analogs: Ergocalciferol (Vitamin D2), Cholecalciferol (Vitamin D3), and 22-Dihydroergocalciferol (Vitamin D4).

Quantitative Comparison of VDR Binding Affinity

The binding of Vitamin D analogs to the VDR is a critical initiation step for their biological activity. While extensive research has been conducted on Vitamin D2 and D3, data on this compound remains limited. The available data on the relative binding affinities are summarized below.

Vitamin D AnalogCommon NameRelative Binding Affinity (to Vitamin D3)Dissociation Constant (Kd)Notes
1,25-dihydroxyvitamin D3Calcitriol100%~0.1 nM[1]The active form of Vitamin D3, serves as the benchmark for VDR binding affinity.
1,25-dihydroxyvitamin D2Ercalcitriol~75% - 100%Data not consistently reportedGenerally considered to have a slightly lower or comparable affinity to the VDR compared to its D3 counterpart[2][3][4]. One study reported it to be 1.3 times less potent in displacing radiolabeled Vitamin D3[4].
22-DihydroergocalciferolThis compoundData not availableData not availableLimited studies have investigated the binding kinetics of this compound to the VDR.

Note: The binding affinity of Vitamin D analogs can be influenced by the experimental system, including the species from which the VDR is derived and the specific assay used.

Vitamin D Receptor Signaling Pathway

Upon binding of its ligand, typically the active form of Vitamin D3 (calcitriol), the VDR undergoes a conformational change. This change facilitates its heterodimerization with the Retinoid X Receptor (RXR). The VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor proteins, which in turn modulate the transcription of genes involved in a wide array of physiological processes.[5][6][7][8]

VDR Signaling Pathway

Experimental Protocols

The determination of binding kinetics and affinity of Vitamin D analogs to the VDR is crucial for understanding their structure-activity relationships. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This is a classic and widely used method to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of a test compound for the VDR.

Materials:

  • Receptor Source: Purified recombinant VDR or nuclear extracts from cells overexpressing VDR.

  • Radioligand: Tritiated 1,25-dihydroxyvitamin D3 ([³H]-1,25(OH)₂D₃) with high specific activity.

  • Test Compounds: Vitamin D2, D3, and D4 analogs.

  • Assay Buffer: e.g., Tris-HCl buffer containing protease inhibitors, dithiothreitol (B142953) (DTT), and bovine serum albumin (BSA).

  • Separation Method: Hydroxylapatite (HAP) assay or glass fiber filters.

  • Scintillation Cocktail and Counter.

Procedure:

  • Preparation: Prepare serial dilutions of the unlabeled test compounds (Vitamin D2, D3, D4) and the reference compound (unlabeled 1,25(OH)₂D₃).

  • Incubation: In microcentrifuge tubes, incubate a fixed concentration of the VDR preparation with a constant concentration of [³H]-1,25(OH)₂D₃ and varying concentrations of the unlabeled test compounds. Include tubes for total binding (only radioligand and receptor) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled 1,25(OH)₂D₃).

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation: Separate the bound from the free radioligand.

    • HAP Assay: Add a slurry of hydroxylapatite, which binds the VDR-ligand complex. Centrifuge and wash the pellet to remove unbound radioligand.

    • Filter Binding: Rapidly filter the incubation mixture through glass fiber filters. The receptor-ligand complex is retained on the filter, while the free ligand passes through.

  • Quantification: Add scintillation cocktail to the HAP pellet or the filter and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis A Prepare serial dilutions of unlabeled Vitamin D analogs C Incubate VDR, [³H]-1,25(OH)₂D₃, and unlabeled analogs A->C B Prepare VDR and [³H]-1,25(OH)₂D₃ solution B->C D Separate bound from free radioligand (HAP or Filtration) C->D E Measure radioactivity using scintillation counting D->E F Calculate specific binding E->F G Plot competition curve F->G H Determine IC50 and Ki G->H

Competitive Binding Assay Workflow
Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It provides detailed kinetic information, including association (kon) and dissociation (koff) rates, in addition to the equilibrium dissociation constant (Kd).

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One molecule (the ligand, e.g., VDR) is immobilized on the chip surface, and the other molecule (the analyte, e.g., a Vitamin D analog) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index, which is detected as a change in the SPR signal.

Procedure Outline:

  • Immobilization: The VDR is covalently attached to the sensor chip surface.

  • Binding (Association): A solution containing the Vitamin D analog is injected and flows over the sensor surface. The binding of the analog to the immobilized VDR is monitored in real-time.

  • Dissociation: The Vitamin D analog solution is replaced with a buffer, and the dissociation of the analog from the VDR is monitored.

  • Regeneration: A regeneration solution is injected to remove the bound analyte, preparing the sensor surface for the next cycle.

  • Data Analysis: The resulting sensorgram (a plot of SPR signal versus time) is fitted to a kinetic model to determine kon, koff, and Kd.

Conclusion

While Vitamin D3 is the most potent natural ligand for the VDR, Vitamin D2 exhibits a comparable, albeit slightly lower, binding affinity. The binding kinetics of this compound to the VDR have not been extensively characterized, representing a gap in the current understanding of its potential biological activity. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct comparative studies and further elucidate the structure-function relationships of these and other Vitamin D analogs. Such investigations are paramount for the development of novel VDR-targeting therapeutics with improved efficacy and safety profiles.

References

A Comparative Analysis of Vitamin D Analogs in the Treatment of Rickets: Efficacy of Vitamin D2 in a Murine Model and the Unexplored Potential of Vitamin D4

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Vitamin D2 in a well-established mouse model of nutritional rickets. While the therapeutic potential of Vitamin D4 (22-dihydroergocalciferol) is a subject of scientific curiosity, a thorough review of published literature reveals a significant data gap. To date, no comprehensive studies have been published that directly compare the efficacy of this compound to other vitamin D analogs in the context of rickets. Therefore, this document will focus on the established experimental data for Vitamin D2, while also highlighting the current lack of research on this compound, thereby identifying an area for future investigation.

Efficacy of Vitamin D2 in a Murine Rickets Model: A Summary of Expected Outcomes

Nutritional rickets, primarily caused by a deficiency in vitamin D, leads to impaired mineralization of the bone matrix.[1][2] In a mouse model, this condition is characterized by distinct biochemical and histological abnormalities that can be reversed with vitamin D supplementation. Vitamin D2 (ergocalciferol), a long-standing treatment for rickets, has been shown to be effective in restoring normal bone development in these models.[3]

Quantitative Data Summary

The following table summarizes the typical biochemical and histological changes observed in a mouse model of nutritional rickets and the expected therapeutic effects of Vitamin D2 administration.

ParameterRachitic Mice (Untreated)Vitamin D2 Treated Mice
Serum Calcium Low to NormalNormalized
Serum Phosphate (B84403) LowNormalized
Serum Alkaline Phosphatase (ALP) Markedly ElevatedNormalized
Growth Plate Widened, disorganized chondrocytesOrderly columnar structure restored
Trabecular Bone Increased osteoid, reduced mineralizationNormal mineralization, reduced osteoid

Experimental Protocols

Induction of Nutritional Rickets in Mice

A standard and widely accepted method for inducing nutritional rickets in weanling mice involves a specialized diet.[4]

  • Animals: Weanling mice (e.g., C57BL/6 strain) at 3 weeks of age.

  • Housing: Standard housing conditions with a regular light-dark cycle. Importantly, UV-free lighting should be used to prevent endogenous vitamin D synthesis in the skin.

  • Diet: A purified diet deficient in vitamin D (<10 IU/kg) and with low to normal calcium (e.g., 0.2-0.5%) and adequate phosphorus (e.g., 0.3-0.4%) is provided ad libitum for a period of 3-4 weeks.[4]

  • Confirmation of Rickets: The development of rickets is confirmed by radiographic analysis (e.g., of the wrist or knee) showing metaphyseal flaring and cupping, and by measurement of serum biochemical markers.[5]

Treatment Protocol with Vitamin D2

Once rickets is established, mice are treated with Vitamin D2.

  • Treatment Groups: Mice are divided into a control group (receiving vehicle) and a treatment group.

  • Dosage and Administration: Vitamin D2 is typically dissolved in a carrier oil (e.g., corn oil) and administered orally or via intraperitoneal injection. A common dosage ranges from 20 to 50 IU per day for a period of 2 to 4 weeks.

  • Monitoring: Body weight and general health are monitored throughout the study.

Assessment of Therapeutic Efficacy

The effectiveness of Vitamin D2 treatment is evaluated through biochemical and histological analyses.

Biochemical Analysis:

At the end of the treatment period, blood is collected via cardiac puncture or from the retro-orbital sinus. Serum is separated for the measurement of:

  • Calcium and Phosphate: Measured using colorimetric assays.

  • Alkaline Phosphatase (ALP): Measured using an enzymatic activity assay.[6]

Bone Histology:

  • Sample Collection: The femurs and/or tibias are dissected and fixed in 10% neutral buffered formalin.

  • Processing: For analysis of mineralized and unmineralized tissue, bones are embedded in a hard resin (e.g., methyl methacrylate) without decalcification. For general morphology, bones can be decalcified and embedded in paraffin.

  • Staining:

    • Von Kossa Staining: Used on undecalcified sections to visualize mineralized bone (stains black) and unmineralized osteoid (counterstained, e.g., with toluidine blue).[7]

    • Hematoxylin and Eosin (H&E) Staining: Used on decalcified sections to assess the overall morphology of the growth plate and bone cells.[7]

  • Histomorphometry: Quantitative analysis of the growth plate width, organization of chondrocyte columns, and the amount of osteoid versus mineralized bone is performed using specialized software.

Visualizing the Molecular and Experimental Pathways

Vitamin D Signaling Pathway

Vitamin D, in its active form (1,25-dihydroxyvitamin D), exerts its genomic effects by binding to the Vitamin D Receptor (VDR).[8] This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on the DNA, thereby regulating the transcription of target genes involved in calcium and phosphate homeostasis.

Experimental_Workflow cluster_treatment Treatment Phase (2-4 weeks) cluster_analysis Efficacy Analysis start Weanling Mice diet Rickets-Inducing Diet (3-4 weeks) start->diet confirm_rickets Confirm Rickets (Radiography, Serum Markers) diet->confirm_rickets grouping Randomize into Groups confirm_rickets->grouping control Control Group (Vehicle) grouping->control treatment Treatment Group (Vitamin D2) grouping->treatment endpoint Endpoint: Euthanasia & Sample Collection control->endpoint treatment->endpoint biochem Biochemical Analysis (Serum Ca, P, ALP) endpoint->biochem histology Bone Histology (Von Kossa, H&E) endpoint->histology results Data Analysis & Comparison biochem->results histology->results

References

A Comparative Analysis of the Metabolic Fates of 22-Dihydroergocalciferol and Other Phytosterols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of 22-Dihydroergocalciferol (Vitamin D4) and other common phytosterols (B1254722), such as β-sitosterol, campesterol, and stigmasterol. By examining their distinct routes of absorption, transport, and enzymatic modification, this document aims to offer a clear understanding of their respective physiological roles and potential therapeutic applications.

Executive Summary

Phytosterols, a group of plant-derived steroidal alcohols, are primarily known for their cholesterol-lowering effects. Their metabolic pathway is characterized by limited intestinal absorption and rapid efflux back into the intestinal lumen. In contrast, 22-Dihydroergocalciferol, a form of vitamin D, is metabolized in a manner analogous to other vitamins D, undergoing a series of hydroxylations to become a biologically active hormone that plays a crucial role in calcium homeostasis and other physiological processes. This guide will dissect these pathways, presenting quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative parameters related to the metabolism of 22-Dihydroergocalciferol and other representative phytosterols.

Parameter22-Dihydroergocalciferol (this compound)β-SitosterolCampesterolStigmasterol
Primary Source Mushrooms (upon UV exposure)[1]Vegetable oils, nuts, legumesVegetable oils, nuts, legumesVegetable oils, nuts, soybeans
Intestinal Absorption Rate Assumed similar to Vitamin D2/D3~0.5%[2]~1.9%<5%
Key Absorption Transporter(s) Likely involves cholesterol transporters (e.g., NPC1L1)[3]NPC1L1NPC1L1NPC1L1
Key Efflux Transporter(s) Not a primary mechanismABCG5/ABCG8ABCG5/ABCG8ABCG5/ABCG8
Primary Circulating Form 25-hydroxythis compoundFree sterol and steryl estersFree sterol and steryl estersFree sterol and steryl esters
Key Metabolic Enzymes CYP2R1, CYP27B1, CYP24A1[4][5][6][7][8][9]ACAT2ACAT2ACAT2
Primary Active Metabolite 1,25-dihydroxythis compoundNone (acts primarily in the intestine)None (acts primarily in the intestine)None (acts primarily in the intestine)
Plasma Half-life 25(OH)D metabolites: ~15 days[10]Not well-established due to low absorptionNot well-established due to low absorptionNot well-established due to low absorption

Metabolic Pathways: A Visual Comparison

The metabolic fates of 22-Dihydroergocalciferol and other phytosterols diverge significantly after ingestion. The following diagrams, generated using Graphviz (DOT language), illustrate these distinct pathways.

General Metabolic Pathway of Phytosterols

Phytosterol_Metabolism cluster_intestine Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation Dietary Phytosterols Dietary Phytosterols Micelles Micelles Dietary Phytosterols->Micelles Incorporation NPC1L1 NPC1L1 Micelles->NPC1L1 Uptake Free Phytosterols Free Phytosterols NPC1L1->Free Phytosterols ACAT2 ACAT2 Free Phytosterols->ACAT2 Esterification (limited) ABCG5/G8 ABCG5/G8 Free Phytosterols->ABCG5/G8 Efflux Steryl Esters Steryl Esters ACAT2->Steryl Esters Chylomicrons Chylomicrons Steryl Esters->Chylomicrons Packaging Systemic Circulation Systemic Circulation Chylomicrons->Systemic Circulation Transport ABCG5/G8->Micelles Secretion back to lumen

Caption: General metabolic pathway of common phytosterols.

Inferred Metabolic Pathway of 22-Dihydroergocalciferol (this compound)

VitaminD4_Metabolism cluster_absorption Intestinal Absorption cluster_liver Liver cluster_kidney Kidney cluster_inactivation Inactivation Dietary 22-Dihydroergocalciferol Dietary 22-Dihydroergocalciferol Chylomicrons Chylomicrons Dietary 22-Dihydroergocalciferol->Chylomicrons Incorporation CYP2R1 CYP2R1 (25-hydroxylase) Chylomicrons->CYP2R1 Transport 25(OH)D4 25-hydroxythis compound CYP2R1->25(OH)D4 CYP27B1 CYP27B1 (1α-hydroxylase) 25(OH)D4->CYP27B1 Transport via DBP CYP24A1 CYP24A1 (24-hydroxylase) 25(OH)D4->CYP24A1 1,25(OH)2D4 1,25-dihydroxythis compound (Active Form) CYP27B1->1,25(OH)2D4 1,25(OH)2D4->CYP24A1 Target Tissues Target Tissues 1,25(OH)2D4->Target Tissues Biological Effects Inactive Metabolites Inactive Metabolites CYP24A1->Inactive Metabolites

Caption: Inferred metabolic pathway of 22-Dihydroergocalciferol.

Experimental Protocols

Accurate quantification of phytosterols and their metabolites is crucial for metabolic studies. Below are detailed methodologies for key experiments.

Quantification of Phytosterols in Serum by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a common method for the analysis of phytosterols in serum samples.

a. Sample Preparation and Lipid Extraction:

  • To 1 mL of serum, add a known amount of an internal standard (e.g., epicoprostanol (B1214048) or deuterated sterols).

  • Perform alkaline saponification by adding 2 mL of 1 M ethanolic potassium hydroxide (B78521) and incubating at 60°C for 1 hour to hydrolyze steryl esters.

  • After cooling, extract the unsaponifiable fraction (containing free sterols) three times with 5 mL of n-hexane.

  • Pool the hexane (B92381) extracts and evaporate to dryness under a stream of nitrogen.

b. Derivatization:

  • To the dried lipid extract, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane, BSTFA + 1% TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes to convert the sterols to their more volatile trimethylsilyl (B98337) (TMS) ethers.

  • Evaporate the derivatization reagents under nitrogen and reconstitute the sample in 100 µL of hexane.

c. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Use helium as the carrier gas at a constant flow rate.

  • Employ a temperature program that allows for the separation of different sterols (e.g., initial temperature of 180°C, ramp to 280°C at 10°C/min, and hold for 15 minutes).

  • The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in selected ion monitoring (SIM) mode for specific ions of the target phytosterols and the internal standard for accurate quantification.

GCMS_Workflow Serum Sample Serum Sample Internal Standard Addition Internal Standard Addition Serum Sample->Internal Standard Addition Saponification Saponification Internal Standard Addition->Saponification Liquid-Liquid Extraction Liquid-Liquid Extraction Saponification->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Derivatization (Silylation) Derivatization (Silylation) Evaporation->Derivatization (Silylation) GC-MS Analysis GC-MS Analysis Derivatization (Silylation)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

References

A Researcher's Guide to Validating Methods for Free vs. Protein-Bound 22-Dihydroergocalciferol Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of free versus protein-bound analytes is critical for understanding pharmacokinetics and pharmacodynamics. This guide provides a framework for the validation of a method to measure the distribution of 22-Dihydroergocalciferol (Vitamin D4), a less common vitamin D analog, between its free and protein-bound states in serum or plasma.

Methodologies for Separation and Quantification

The cornerstone of measuring free and protein-bound 22-Dihydroergocalciferol lies in the initial separation of the two fractions, followed by sensitive quantification. Two primary approaches are prevalent in the field for analogous compounds like 25(OH)D: physical separation followed by a quantitative assay, and direct measurement immunoassays.

Reference Method: Ultrafiltration Followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This approach is considered a gold standard for its high specificity and sensitivity.[1] It involves physically separating the free analyte from the protein-bound fraction before quantification.

Experimental Protocol: Ultrafiltration-LC-MS/MS

  • Sample Preparation:

    • Thaw frozen serum or plasma samples at room temperature.

    • Centrifuge at 2000 x g for 10 minutes to remove any particulate matter.

  • Ultrafiltration:

    • Pre-condition a low-molecular-weight cutoff (e.g., 10 kDa) ultrafiltration device by washing with deionized water and then with a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4). This minimizes non-specific binding of the analyte to the filter membrane.

    • Add a defined volume of the serum or plasma sample (e.g., 500 µL) to the upper chamber of the ultrafiltration device.

    • Centrifuge the device at a specified speed and temperature (e.g., 1500 x g at 37°C) for a set time to force the protein-free ultrafiltrate containing the free 22-Dihydroergocalciferol into the collection tube. The centrifugation conditions should be optimized to avoid disruption of the binding equilibrium.

  • Extraction of Free 22-Dihydroergocalciferol from Ultrafiltrate:

    • To the collected ultrafiltrate, add an internal standard (e.g., a stable isotope-labeled 22-Dihydroergocalciferol).

    • Perform a liquid-liquid extraction by adding an organic solvent (e.g., hexane (B92381) or methyl tert-butyl ether), vortexing, and centrifuging to separate the layers.

    • Alternatively, use solid-phase extraction (SPE) for a cleaner extraction.[2]

  • Derivatization (Optional but Recommended):

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in the mobile phase.

    • Inject the sample into an LC system coupled to a tandem mass spectrometer.

    • Use a suitable C18 column for chromatographic separation.

    • Set the mass spectrometer to monitor for the specific precursor and product ions of both the native and internal standard 22-Dihydroergocalciferol.

  • Quantification of Total 22-Dihydroergocalciferol:

    • For the measurement of total 22-Dihydroergocalciferol, subject a separate aliquot of the initial sample to a protein precipitation step (e.g., with acetonitrile (B52724) or methanol) to release the protein-bound analyte.

    • Proceed with extraction, optional derivatization, and LC-MS/MS analysis as described for the free fraction.

  • Calculation of Protein-Bound 22-Dihydroergocalciferol:

    • Subtract the concentration of free 22-Dihydroergocalciferol from the total concentration to determine the concentration of the protein-bound fraction.

Alternative Method: Direct Enzyme-Linked Immunosorbent Assay (ELISA)

Directly measuring free analyte concentrations using immunoassays is another option. These assays are designed to minimize the disruption of the equilibrium between the free and bound forms during the measurement process.[5]

Principle of Direct ELISA

A direct ELISA for free 22-Dihydroergocalciferol would typically involve a two-step process. In the first step, the sample is incubated in a microtiter plate coated with an antibody specific to 22-Dihydroergocalciferol. The assay conditions are optimized to ensure that only the free form of the analyte binds to the antibody, leaving the protein-bound form in solution. After a washing step, a labeled form of 22-Dihydroergocalciferol is added, which competes for the remaining antibody binding sites. The signal generated is inversely proportional to the concentration of free 22-Dihydroergocalciferol in the sample.[6]

Performance Comparison of Analytical Methods

The choice of method will depend on the specific requirements of the study, including the need for high throughput, sensitivity, and specificity. The following table summarizes typical performance characteristics for the measurement of free 25(OH)D, which can serve as a reference for what to expect when validating a method for 22-Dihydroergocalciferol.

Performance CharacteristicLC-MS/MS (with Ultrafiltration)Direct ELISA
Precision (CV%)
- Repeatability (Intra-assay)< 5%[7]4-10%[5]
- Reproducibility (Inter-assay)< 10%[7]< 15%
Accuracy (% Recovery) 85-115%[7]80-120%
Linearity (r²) > 0.99[7]> 0.98
Limit of Detection (LOD) Low pg/mL[7]Low pg/mL[5]
Limit of Quantification (LOQ) Low pg/mL[7]Low pg/mL
Specificity High (mass-based detection)Can be affected by cross-reactivity
Throughput LowerHigher

Disclaimer: The values presented in this table are based on published data for 25-hydroxyvitamin D and are for illustrative purposes only. These parameters must be rigorously determined for any new method developed for 22-Dihydroergocalciferol.

Method Validation Workflow

A thorough validation is essential to ensure the reliability of any new analytical method. The following workflow outlines the key steps in this process.

ValidationWorkflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Analyte Characterization (22-Dihydroergocalciferol) B Selection of Separation Technique (e.g., Ultrafiltration) A->B C Selection of Quantification Technique (e.g., LC-MS/MS or ELISA) B->C D Optimization of Assay Parameters C->D E Specificity & Selectivity D->E F Precision (Repeatability & Reproducibility) E->F G Accuracy (Recovery & Trueness) F->G H Linearity & Range G->H I Limit of Detection (LOD) & Limit of Quantification (LOQ) H->I J Stability (Freeze-thaw, short-term, long-term) I->J K Analysis of Study Samples J->K L Quality Control (QC) Checks K->L M Data Interpretation L->M

Validation Workflow for an Analytical Method.

Discussion

Advantages and Disadvantages of Each Method
  • Ultrafiltration-LC-MS/MS: The primary advantage of this method is its high specificity, which minimizes the risk of interferences from other vitamin D metabolites or matrix components. It is also highly sensitive and can be multiplexed to measure other vitamin D analogs simultaneously.[7] However, it is a lower throughput method that requires specialized equipment and expertise. The ultrafiltration step itself needs careful optimization to avoid disturbing the binding equilibrium.

  • Direct ELISA: ELISAs offer higher throughput and are generally less expensive and easier to perform than LC-MS/MS.[5] This makes them suitable for large-scale clinical studies. The main drawback is the potential for cross-reactivity of the antibody with other structurally similar molecules, which could lead to inaccurate results. The assertion that the assay does not disturb the binding equilibrium also needs to be carefully validated.

Specific Considerations for 22-Dihydroergocalciferol

22-Dihydroergocalciferol is a form of vitamin D2. It is known that VDBP has a slightly lower binding affinity for vitamin D2 and its metabolites compared to vitamin D3 metabolites. This suggests that the free fraction of 22-Dihydroergocalciferol might be proportionally larger than that of its D3 counterparts at equivalent total concentrations. However, without empirical data on its binding to VDBP and albumin, this remains speculative. Therefore, when validating a method, it is crucial to:

  • Use a certified reference standard for 22-Dihydroergocalciferol for calibration and quality control.

  • Develop a specific internal standard , preferably a stable isotope-labeled version of 22-Dihydroergocalciferol, for LC-MS/MS to ensure accurate quantification.

  • Thoroughly assess the specificity of any immunoassay to ensure there is no significant cross-reactivity with other vitamin D metabolites that may be present in the samples.

Conclusion

The validation of a method to measure free versus protein-bound 22-Dihydroergocalciferol requires a systematic and rigorous approach. While methods established for other vitamin D metabolites provide a strong foundation, it is imperative to perform a full validation for the specific analyte of interest. The choice between a reference method like ultrafiltration-LC-MS/MS and a higher-throughput immunoassay will depend on the specific research question and available resources. By following the workflow and considering the specific properties of 22-Dihydroergocalciferol, researchers can develop a reliable and accurate method to further investigate the biological role and clinical relevance of this vitamin D analog.

References

Comparative Analysis of the Stability of Vitamin D2, D3, and D4 under UV Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of three key forms of Vitamin D—ergocalciferol (D2), cholecalciferol (D3), and 22,23-dihydroergocalciferol (D4)—when subjected to ultraviolet (UV) stress. Understanding the photochemical stability of these vitamers is critical for the development of robust drug formulations, fortified foods, and supplements, ensuring potency and safety.

Executive Summary

Vitamin D, essential for calcium homeostasis and numerous other physiological processes, is notoriously susceptible to degradation upon exposure to UV radiation. While UV light is necessary for the endogenous synthesis of Vitamin D3 in the skin and the production of Vitamin D2 in fungi and plants, prolonged or intense exposure leads to the formation of various photoproducts, reducing the biological activity of the parent molecule. This guide synthesizes the available experimental data on the UV stability of Vitamins D2, D3, and D4, provides a detailed experimental protocol for their comparative analysis, and visualizes key pathways and workflows.

Current research indicates that Vitamin D3 is generally more stable than Vitamin D2 under various environmental stressors, including humidity and temperature.[1] However, comprehensive, direct comparative data on the photostability of all three vitamers under identical UV stress conditions remains limited, particularly for Vitamin D4. This guide aims to bridge this gap by presenting the existing evidence and proposing a standardized methodology for future research.

Comparative Stability Data

VitaminChemical NameMolar Mass ( g/mol )Key Structural Difference from D3Quantum Yield (Φ) of PhotodegradationKey Photodegradation Products
D2 Ergocalciferol396.65Double bond at C22-C23 and a methyl group at C24 in the side chainData not availableSuprasterols, Toxisterols
D3 Cholecalciferol384.64-~0.42[2][3]5,6-transvitamin D3, Suprasterol I, Suprasterol II[4]
D4 22,23-dihydroergocalciferol398.66Saturated bond at C22-C23 in the side chain (derived from D2)Data not availableData not available

Photodegradation Signaling Pathway

The photodegradation of Vitamin D3 is initiated by the absorption of UVB radiation, leading to the formation of a series of photoproducts. This process is a key regulator of Vitamin D3 concentration in the skin, preventing toxicity from excessive sun exposure. The primary pathway involves the isomerization of the parent molecule into various suprasterols and other isomers.

G Simplified Photodegradation Pathway of Vitamin D3 D3 Vitamin D3 (Cholecalciferol) TransD3 5,6-trans-Vitamin D3 D3->TransD3 Isomerization Suprasterol1 Suprasterol I D3->Suprasterol1 Isomerization Suprasterol2 Suprasterol II D3->Suprasterol2 Isomerization UVB UVB Radiation UVB->D3

Caption: Simplified photodegradation pathway of Vitamin D3 under UV stress.

Experimental Protocol for Comparative UV Stress Analysis

To address the gap in direct comparative data, the following experimental protocol is proposed. This methodology is designed to assess the photostability of Vitamins D2, D3, and D4 under controlled UV irradiation and allow for the quantification of degradation kinetics.

1. Objective: To compare the degradation rates and identify the major photoproducts of Vitamins D2, D3, and D4 when exposed to a controlled source of UV radiation.

2. Materials:

  • Vitamin D2 (Ergocalciferol) standard (USP grade)

  • Vitamin D3 (Cholecalciferol) standard (USP grade)

  • This compound (22,23-dihydroergocalciferol) standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Quartz cuvettes or vials

  • A calibrated UV radiation source with controlled irradiance and temperature (e.g., a photostability chamber with a Xenon lamp or a specific wavelength UV lamp)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector (HPLC-UV)

  • HPLC column suitable for vitamin D analysis (e.g., C18 reverse-phase)[5][6]

3. Sample Preparation:

  • Prepare stock solutions of Vitamin D2, D3, and D4 individually in acetonitrile at a concentration of 1 mg/mL.

  • From the stock solutions, prepare working solutions of each vitamin in acetonitrile at a concentration of 10 µg/mL in quartz cuvettes.

  • Prepare a mixed standard solution containing all three vitamins at 10 µg/mL each to assess for potential interactions during degradation.

  • Prepare control samples for each vitamin by wrapping the quartz cuvettes in aluminum foil to protect them from light.

4. UV Exposure:

  • Place the quartz cuvettes containing the working solutions and the mixed standard in the UV photostability chamber.

  • Expose the samples to a controlled UV irradiation, for example, at a constant irradiance of 254 nm or a broad-spectrum source simulating sunlight.

  • Maintain a constant temperature throughout the experiment (e.g., 25°C).

  • At specified time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each cuvette for HPLC analysis.

5. HPLC Analysis:

  • Develop and validate an HPLC-UV method for the simultaneous separation and quantification of Vitamins D2, D3, D4, and their potential degradation products. A suitable method could involve a C18 column with a mobile phase of acetonitrile and water, with detection at 265 nm.[5][7]

  • Inject the collected aliquots and the control samples into the HPLC system.

  • Record the peak areas of the parent vitamin compounds and any new peaks that appear, which correspond to photodegradation products.

6. Data Analysis:

  • Calculate the percentage of degradation for each vitamin at each time point relative to the initial concentration (t=0).

  • Plot the concentration of each vitamin as a function of time to determine the degradation kinetics (e.g., first-order or zero-order).

  • Calculate the degradation rate constant (k) and the half-life (t½) for each vitamin under the specified UV conditions.

  • If possible, identify the major degradation products by comparing their retention times and UV spectra with known standards or by using mass spectrometry (LC-MS).

Experimental Workflow Diagram

The following diagram illustrates the proposed workflow for the comparative stability analysis.

G cluster_prep Sample Preparation cluster_exposure UV Exposure cluster_analysis Analysis cluster_results Results Stock Prepare Stock Solutions (D2, D3, D4) Working Prepare Working Solutions in Quartz Cuvettes Stock->Working UV_Chamber Place Samples in Photostability Chamber Working->UV_Chamber Aliquots Withdraw Aliquots at Time Intervals UV_Chamber->Aliquots HPLC HPLC-UV Analysis Aliquots->HPLC Data Data Processing and Kinetic Modeling HPLC->Data Rates Degradation Rates (k, t½) Data->Rates Products Photoproduct Identification Data->Products

Caption: Experimental workflow for the comparative UV stability analysis.

Conclusion and Future Directions

The available evidence suggests a hierarchy of stability among the Vitamin D vitamers, with Vitamin D3 being more robust than Vitamin D2 to certain environmental stresses. However, a significant knowledge gap exists regarding the comparative photostability of this compound and the precise degradation kinetics of all three compounds under standardized UV exposure.

The experimental protocol outlined in this guide provides a framework for researchers to conduct rigorous comparative studies. The resulting data will be invaluable for drug development professionals in formulating stable Vitamin D products and for scientists seeking a deeper understanding of the photochemical behavior of these essential micronutrients. Future research should focus on elucidating the precise structures of the photodegradation products of all three vitamers and assessing their potential biological activities or toxicities.

References

Navigating the Labyrinth: A Comparative Guide to Designing Clinical Trials for Vitamin D Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of clinical trials for Vitamin D analogs presents a unique set of challenges and considerations. This guide provides an objective comparison of the performance of various Vitamin D analogs, supported by experimental data, and delves into the critical aspects of trial design to aid in the development of novel therapeutics.

The design of robust clinical trials for Vitamin D analogs is complicated by a number of factors. These include the high prevalence of Vitamin D deficiency in the general population, which can lead to "contamination" of the placebo group, and the need to select appropriate patient populations and sensitive endpoints to demonstrate efficacy. Furthermore, the pleiotropic effects of Vitamin D and its analogs necessitate a thorough understanding of their complex signaling pathways to design trials that can accurately assess their therapeutic potential and safety.

Comparative Efficacy and Safety of Vitamin D Analogs

The selection of a Vitamin D analog for clinical development often depends on its therapeutic index – the balance between its efficacy in treating a specific condition and its potential to cause side effects, most notably hypercalcemia. The following tables summarize quantitative data from clinical trials comparing different Vitamin D analogs in the treatment of secondary hyperparathyroidism (SHPT) in Chronic Kidney Disease (CKD) and psoriasis.

Table 1: Comparison of Vitamin D Analogs for the Treatment of Secondary Hyperparathyroidism in CKD

Vitamin D AnalogEfficacy (PTH Reduction)Incidence of HypercalcemiaKey Findings
Calcitriol (B1668218) Significant PTH reduction (20-30%)[1].Higher incidence compared to newer analogs[2][3].Effective, but its use is often limited by hypercalcemia[3].
Paricalcitol Greater PTH suppression at 4 and 18 weeks compared to calcitriol in one study[1].Lower incidence of hypercalcemia compared to calcitriol[2][4].Demonstrates a wider therapeutic window than calcitriol[5].
Doxercalciferol Significant PTH suppression (46% in a placebo-controlled trial)[1].Lower incidence of hypercalcemia than calcitriol, but potentially higher than paricalcitol[2][3].A prohormone requiring hepatic activation[3].

Table 2: Efficacy of Topical Vitamin D Analogs in the Treatment of Psoriasis

Vitamin D AnalogEfficacy (Improvement in Psoriasis Severity)Onset of ActionKey Findings
Calcitriol Significant improvement in Global Severity Score (GSS) (33.3% vs 12.3% for vehicle)[6].-A natural vitamin D3 analog with demonstrated efficacy and safety in long-term studies[6].
Calcipotriene (MC903) Significant clinical improvement (erythema, scaling, infiltration) observed after 1 week[7].Significant difference from placebo after 4 weeks[7].A synthetic analog with potent effects on cell proliferation and differentiation and minimal impact on calcium metabolism[7].

Key Methodologies in Clinical Trials of Vitamin D Analogs

Accurate and standardized methodologies are crucial for the successful execution of clinical trials for Vitamin D analogs. Below are detailed protocols for key experiments frequently employed in these trials.

Measurement of Serum 25-Hydroxyvitamin D (25(OH)D)

The accurate measurement of serum 25(OH)D is fundamental to assessing a participant's Vitamin D status at baseline and in response to treatment. Isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard.

Protocol:

  • Sample Collection and Preparation:

    • Collect venous blood samples in serum separator tubes.

    • Allow blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C.

    • Store serum samples at -80°C until analysis.

  • Isotope-Dilution LC-MS/MS Analysis:

    • Prepare a calibration curve using certified reference materials of 25(OH)D2 and 25(OH)D3.

    • Add a known amount of a stable isotope-labeled internal standard (e.g., [²H₆]-25(OH)D₃) to serum samples, calibrators, and quality control materials.

    • Perform protein precipitation to release 25(OH)D from the Vitamin D binding protein.

    • Extract the 25(OH)D using a suitable organic solvent.

    • Separate 25(OH)D2 and 25(OH)D3 from other metabolites using liquid chromatography.

    • Detect and quantify the parent and product ions of both the analyte and the internal standard using a tandem mass spectrometer[8].

Assessment of Bone Mineral Density (BMD)

Dual-energy X-ray absorptiometry (DXA) is the most widely used method for measuring BMD, a critical endpoint in trials investigating the skeletal effects of Vitamin D analogs.

Protocol:

  • Patient Preparation:

    • Instruct patients to avoid calcium supplements on the day of the scan.

    • Ensure the patient is not pregnant.

    • Position the patient correctly on the DXA table for scans of the lumbar spine and hip.

  • DXA Scan Acquisition:

    • Perform scans of the lumbar spine (L1-L4) and total hip using a calibrated DXA scanner.

    • Analyze the scans using standardized software to determine the areal BMD (g/cm²)[9][10].

  • Quality Control:

    • Perform daily quality control scans using a phantom to ensure scanner stability.

    • Adhere to the guidelines of the International Society for Clinical Densitometry (ISCD) for scan acquisition and analysis[11].

Measurement of Parathyroid Hormone (PTH)

Immunoassays are commonly used to measure intact PTH (iPTH) levels, a key biomarker in trials for secondary hyperparathyroidism.

Protocol:

  • Sample Collection and Handling:

    • Collect blood in EDTA-containing tubes.

    • Centrifuge immediately at 4°C to separate plasma.

    • Store plasma samples at -80°C.

  • Immunoassay:

    • Use a two-site immunoradiometric or immunochemiluminometric assay that detects the full-length PTH molecule.

    • Follow the manufacturer's instructions for the specific assay kit.

    • Include quality control samples with known PTH concentrations in each assay run to ensure accuracy and precision[12][13].

Visualizing Pathways and Processes

Understanding the underlying biological pathways and the flow of clinical trials is essential for effective drug development. The following diagrams, generated using Graphviz, illustrate the Vitamin D signaling pathway and a typical experimental workflow for a clinical trial of a Vitamin D analog.

VitaminD_Signaling_Pathway cluster_skin Skin cluster_liver Liver cluster_kidney Kidney cluster_cell Target Cell 7-Dehydrocholesterol 7-Dehydrocholesterol Vitamin D3 Vitamin D3 7-Dehydrocholesterol->Vitamin D3 UVB Light 25-Hydroxyvitamin D3\n(Calcifediol) 25-Hydroxyvitamin D3 (Calcifediol) Vitamin D3->25-Hydroxyvitamin D3\n(Calcifediol) 25-hydroxylase (CYP2R1) 1,25-Dihydroxyvitamin D3\n(Calcitriol) 1,25-Dihydroxyvitamin D3 (Calcitriol) 25-Hydroxyvitamin D3\n(Calcifediol)->1,25-Dihydroxyvitamin D3\n(Calcitriol) 1α-hydroxylase (CYP27B1) VDR Vitamin D Receptor (VDR) 1,25-Dihydroxyvitamin D3\n(Calcitriol)->VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element VDR_RXR->VDRE Binds to DNA Gene_Transcription Gene Transcription VDRE->Gene_Transcription Modulates Biological Effects Calcium Homeostasis Immune Modulation Cell Differentiation Gene_Transcription->Biological Effects

Vitamin D Signaling Pathway

Clinical_Trial_Workflow cluster_planning Trial Planning & Design cluster_execution Trial Execution cluster_analysis Data Analysis & Reporting Protocol_Development Protocol Development - Endpoint Selection - Patient Population IRB_Approval IRB/Ethics Committee Approval Protocol_Development->IRB_Approval Site_Selection Investigator & Site Selection IRB_Approval->Site_Selection Recruitment Patient Recruitment & Informed Consent Site_Selection->Recruitment Screening Screening & Baseline Assessment (Serum 25(OH)D, PTH, BMD) Recruitment->Screening Randomization Randomization Screening->Randomization Treatment Treatment Arm (Vitamin D Analog) Randomization->Treatment Placebo Placebo Arm Randomization->Placebo Follow_up Follow-up Visits - Efficacy & Safety Assessments Treatment->Follow_up Placebo->Follow_up Data_Collection Data Collection & Management Follow_up->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Final_Report Clinical Study Report & Publication Statistical_Analysis->Final_Report

Clinical Trial Workflow

Conclusion

The design and execution of clinical trials for Vitamin D analogs demand a nuanced approach that considers the unique biology of the Vitamin D system and the specific characteristics of the analog under investigation. By carefully selecting patient populations, defining sensitive and clinically relevant endpoints, and employing robust and standardized methodologies, researchers can overcome the inherent challenges and generate high-quality data to guide the development of new and improved therapies. This guide serves as a foundational resource for professionals in the field, providing a framework for designing trials that are both scientifically sound and clinically meaningful.

References

Safety Operating Guide

Safe Disposal of Vitamin D4: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Vitamin D4, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for minimizing risks and maintaining a safe research environment.

Key Properties of this compound for Safe Handling

Understanding the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key data for this compound.

PropertyValueCitation
CAS Number 511-28-4[1][2][3]
Molecular Formula C28H46O[1][2][3]
Molecular Weight 398.7 g/mol [2]
Appearance Platelets (from dilute acetone)[1]
Solubility - Practically insoluble in water. - Soluble in organic solvents like ethanol, DMSO, and DMF.[1][3]

Detailed Disposal Protocol for this compound

Given the potential for toxicity associated with Vitamin D compounds, this compound should be managed as hazardous chemical waste.[4][5] Never dispose of this compound down the drain or in the regular trash.[6][7] The following procedures outline the necessary steps for safe disposal.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing appropriate PPE to prevent skin and eye contact, and inhalation.

  • Gloves: Wear chemical-resistant gloves (e.g., Nitrile rubber).

  • Eye Protection: Use safety glasses with side shields or goggles.[4]

  • Lab Coat: A standard lab coat is required to protect from spills.

  • Respiratory Protection: If handling fine powders or creating aerosols, work in a chemical fume hood and use a NIOSH-certified respirator if necessary.[4][5]

Segregation and Collection of this compound Waste

Proper segregation is crucial to prevent dangerous chemical reactions.[8][9]

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, compatible container.

    • This container must be clearly labeled as "Hazardous Waste" and specify "this compound, Solid Waste."[10]

    • Keep solid waste separate from liquid waste.[10]

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container (plastic is preferred).[6][9] Do not use Schott bottles.[10]

    • Ensure the container has a secure screw cap to prevent leaks and evaporation.[8]

    • Label the container as "Hazardous Waste" and list all chemical constituents by percentage, including the solvent (e.g., "this compound in Ethanol, <1%").[8]

    • Do not mix this compound waste with incompatible chemicals. Always check the Safety Data Sheet (SDS) for specific incompatibilities.[10] Generally, keep organic solvents separate from acids and bases.[8]

Storage of Waste Containers

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][8]

  • Location: The SAA must be at or near the point of waste generation.[6]

  • Containment: Keep waste containers closed at all times, except when adding waste.[6][8]

  • Inspection: Inspect the SAA weekly for any signs of leaks or container degradation.[8][9]

  • Capacity: Do not overfill containers. Leave at least one inch of headspace to allow for expansion.[8]

Arranging for Final Disposal
  • Contact EH&S: Once the waste container is full or has been in storage for up to 12 months, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a waste pickup.[6]

  • Documentation: Follow your institution's specific procedures for waste pickup requests and documentation.

Management of Empty Containers
  • Triple Rinsing: An empty container that held this compound may be disposed of in the appropriate glass or plastic recycling bin only after it has been triple-rinsed with a suitable solvent (such as ethanol).[10]

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous liquid waste.[10]

  • Defacing Labels: Completely remove or deface the original label before placing the rinsed container in the recycling bin.[10]

  • Un-rinsable Containers: If the container cannot be safely cleaned, it must be disposed of as solid hazardous waste.[10]

Summary of Disposal Procedures

This table provides a quick reference for the essential do's and don'ts of this compound disposal.

DoDon't
Wear appropriate PPE (gloves, eye protection, lab coat).Do not pour this compound waste down the drain.[6][7]
Segregate solid and liquid waste streams.[10]Do not dispose of this compound in the regular trash.[7][9]
Use compatible, sealed, and clearly labeled waste containers.[6][8]Do not mix this compound waste with incompatible chemicals.[8][10]
Store waste in a designated Satellite Accumulation Area (SAA) .[6][8]Do not overfill waste containers.[8]
Contact your institution's EH&S for pickup of full containers.[6]Do not leave waste containers open.[6][8]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation cluster_waste_type Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Start: Generate This compound Waste ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe waste_type Determine Waste Type ppe->waste_type solid_container Collect in Labeled Solid Waste Container waste_type->solid_container Solid (e.g., contaminated gloves, pipette tips) liquid_container Collect in Labeled, Sealed Liquid Waste Container waste_type->liquid_container Liquid (e.g., solutions in organic solvent) saa Store Container in Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa check_full Container Full? saa->check_full check_full->saa No contact_ehs Contact EH&S for Waste Pickup check_full->contact_ehs Yes end End: Waste Removed contact_ehs->end

Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Vitamin D4

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Vitamin D4. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.

This compound, like other potent vitamin D analogues, requires careful handling to avoid potential health risks.[1] Overexposure can lead to adverse effects such as hypercalcemia, which can impact the kidneys, bones, and cardiovascular system.[1][2] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate these risks.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.

1. Hand Protection:

  • Gloves: Nitrile rubber gloves are recommended. Always use a double-gloving technique. The outer glove should be removed and disposed of immediately after handling the compound. The inner glove should be removed upon leaving the designated work area.

    • Minimum Layer Thickness: 0.11 mm

    • Breakthrough Time: Greater than 480 minutes

2. Eye and Face Protection:

  • Safety Glasses: Wear safety glasses with side-shields.

  • Face Shield: A face shield is required when there is a risk of splashes or aerosol generation.

3. Body Protection:

  • Laboratory Coat: A fully buttoned lab coat is the minimum requirement.

  • Protective Clothing: For larger quantities or when there is a significant risk of contamination, chemical-resistant protective clothing should be worn.

4. Respiratory Protection:

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Respirator: If ventilation is inadequate or when handling powders outside of a fume hood, a NIOSH-certified respirator is necessary.[4]

Operational Plan: Step-by-Step Handling Protocol

Preparation:

  • Designated Area: Designate a specific area for handling this compound. This area should be clearly marked.

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers are within the designated area.

  • Don PPE: Put on all required PPE in the correct order: inner gloves, lab coat, outer gloves, safety glasses, and face shield (if needed).

Handling:

  • Work in a Fume Hood: Conduct all manipulations of this compound, especially powders, within a certified chemical fume hood to minimize inhalation risk.[3]

  • Avoid Dust Formation: Handle solid this compound carefully to avoid creating dust.[3]

  • Prevent Contact: Avoid direct contact with the skin, eyes, and clothing.

  • Weighing: If weighing the compound, use a balance inside the fume hood or in a ventilated enclosure.

Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment after use.

  • Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be disposed of first.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Containers: Use clearly labeled, sealed containers for all this compound waste.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.

  • Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[4]

Quantitative Safety Data

ParameterValueReference
Glove Material Nitrile Rubber
Minimum Glove Thickness 0.11 mm
Glove Breakthrough Time 480 min

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep1 Designate Work Area prep2 Gather Materials & PPE prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh/Manipulate Compound prep3->handle1 handle2 Avoid Dust & Contact post1 Decontaminate Surfaces handle2->post1 post2 Doff PPE post1->post2 post3 Wash Hands post2->post3 disp1 Segregate Waste post3->disp1 disp2 Follow Regulations disp1->disp2

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vitamin D4
Reactant of Route 2
Vitamin D4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.